N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Description
BenchChem offers high-quality N,N-Dimethyl-1-(2-vinylphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-1-(2-vinylphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethenylphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-10-7-5-6-8-11(10)9-12(2)3/h4-8H,1,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLKCQAGVDGTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276616 | |
| Record name | 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22826-55-7 | |
| Record name | 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Introduction
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is an organic compound featuring a vinyl group and a dimethylaminomethyl group in an ortho substitution pattern on a benzene ring. This unique arrangement of functional groups suggests its potential as a valuable monomer in polymer chemistry and as a building block in organic synthesis. The presence of a polymerizable vinyl group and a reactive tertiary amine moiety allows for the creation of functional polymers with tailored properties. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications.
Predicted Physicochemical Properties
The properties of N,N-Dimethyl-1-(2-vinylphenyl)methanamine are predicted based on its para-isomer, N,N-Dimethyl-1-(4-vinylphenyl)methanamine, and other related compounds.
| Property | Predicted Value | Reference/Basis for Prediction |
| Molecular Formula | C₁₁H₁₅N | Based on structure |
| Molecular Weight | 161.24 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | Analogy with N,N-Dimethylbenzylamine[3] |
| Boiling Point | ~220-230 °C at 760 mmHg | Slightly lower than the para-isomer (229 °C) due to potential intramolecular interactions. |
| Density | ~1.07 g/mL at 25 °C | Similar to the para-isomer (1.074 g/mL) |
| Solubility | Soluble in common organic solvents (e.g., chloroform, acetonitrile); slightly soluble in water. | Analogy with N,N-Dimethylbenzylamine[3] and vinylbenzyl chloride[4] |
Proposed Synthesis
A plausible two-step synthesis for N,N-Dimethyl-1-(2-vinylphenyl)methanamine is proposed, starting from 2-ethyltoluene.
Step 1: Synthesis of 2-Vinylbenzyl Chloride
The synthesis of the key intermediate, 2-vinylbenzyl chloride, can be achieved through the chlorination of 2-vinyltoluene, which itself can be prepared from 2-ethyltoluene. A common industrial route for vinylbenzyl chloride involves the vapor-phase halogenation and subsequent dehydrohalogenation of ethyltoluene[5].
-
Reaction: 2-Ethyltoluene is first dehydrogenated to 2-vinyltoluene. Subsequently, the methyl group of a related precursor, 4-vinylbenzyl alcohol, is chlorinated to introduce the chloromethyl group[6].
Step 2: Amination of 2-Vinylbenzyl Chloride
The final product can be synthesized via the nucleophilic substitution of the chlorine in 2-vinylbenzyl chloride with dimethylamine. This reaction is analogous to the well-established synthesis of N,N-dimethylbenzylamine from benzyl chloride and dimethylamine[7].
-
Reaction: 2-Vinylbenzyl chloride is reacted with an excess of dimethylamine in a suitable solvent. The reaction can be carried out under anhydrous conditions at elevated temperatures and pressures to drive it to completion[7].
Experimental Protocol: Amination of 2-Vinylbenzyl Chloride
-
To a solution of 2-vinylbenzyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran or acetonitrile, add an excess of dimethylamine (2-3 equivalents, either as a gas or a solution in a compatible solvent).
-
The reaction mixture is stirred in a sealed pressure vessel at a moderately elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is filtered to remove any dimethylamine hydrochloride formed as a byproduct.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is then purified by vacuum distillation to yield N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Logical Workflow for the Synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Caption: Proposed two-step synthesis of the target compound.
Predicted Spectral Properties
The spectral properties of N,N-Dimethyl-1-(2-vinylphenyl)methanamine can be predicted based on the known spectra of its structural components: the ortho-substituted vinylbenzene and the N,N-dimethylbenzylamine moieties.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the vinyl, aromatic, benzylic, and methyl protons.
-
Vinyl Protons: Three distinct signals are expected in the range of 5.0-7.0 ppm. The proton geminal to the aromatic ring will likely appear as a doublet of doublets, while the two terminal protons will appear as doublets.
-
Aromatic Protons: The four protons on the benzene ring will likely appear as a complex multiplet in the range of 7.0-7.6 ppm due to the ortho substitution pattern.
-
Benzylic Protons (-CH₂-N): A singlet is expected around 3.4-3.6 ppm.
-
Dimethyl Protons (-N(CH₃)₂): A singlet is expected around 2.2-2.4 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the vinyl, aromatic, benzylic, and methyl carbons.
-
Vinyl Carbons: Two signals are expected between 110-140 ppm.
-
Aromatic Carbons: Six signals are expected in the range of 125-140 ppm.
-
Benzylic Carbon (-CH₂-N): A signal is expected around 64 ppm.
-
Dimethyl Carbons (-N(CH₃)₂): A signal is expected around 45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the various functional groups.
-
C-H stretch (vinyl): ~3080 cm⁻¹
-
C=C stretch (vinyl): ~1630 cm⁻¹
-
C=C stretch (aromatic): ~1600 and 1480 cm⁻¹
-
C-H bend (ortho-disubstituted): ~750 cm⁻¹
-
C-N stretch: ~1260-1020 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. A prominent fragment ion would be expected at m/z = 117, corresponding to the loss of the dimethylamino group.
Potential Applications
Given its bifunctional nature, N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a promising candidate for several applications, particularly in polymer science.
-
Functional Polymers: It can be polymerized or copolymerized through its vinyl group to produce polymers with pendant tertiary amine groups. These functional polymers can be used as catalysts, ion-exchange resins, and in the synthesis of quaternary ammonium salts for antimicrobial applications[8].
-
Crosslinking Agent: The tertiary amine can act as a catalyst for various reactions, including the curing of epoxy resins and polyurethanes[3].
-
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, leveraging the reactivity of both the vinyl and the tertiary amine groups.
Safety and Handling
While specific toxicity data for N,N-Dimethyl-1-(2-vinylphenyl)methanamine is unavailable, it should be handled with the care appropriate for analogous compounds. Vinylbenzyl chloride is known to be harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction[9]. Tertiary amines can be corrosive and irritants. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
N,N-Dimethyl-1-(2-vinylphenyl)methanamine, although not extensively studied, presents significant potential as a versatile chemical intermediate and monomer. This guide provides a theoretical framework for its properties, synthesis, and applications based on the known chemistry of its structural analogs. Further experimental investigation is warranted to validate these predictions and fully explore the utility of this compound in various scientific and industrial fields.
References
-
[Vinylbenzyl chloride(para+ortho). (URL: http://www.c-e-c.net/pro/Vinylbenzyl-chloride(para-ortho%EF%BC%89.html)]([Link]
Sources
- 1. 2245-52-5|N,N-Dimethyl-1-(4-vinylphenyl)methanamine|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Vinylbenzyl chloride | 30030-25-2 [chemicalbook.com]
- 5. US3962357A - Process for the preparation of substituted vinylbenzyl chloride - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. US2608584A - Preparation of n-alkyl arylamines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. p-Vinylbenzyl chloride | C9H9Cl | CID 74126 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine: A Technical Guide for Advanced Chemical Synthesis
Abstract
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a bifunctional molecule of significant interest, incorporating both a reactive vinyl group, suitable for polymerization and further functionalization, and a tertiary amine, which can act as a catalytic site or a precursor for quaternary ammonium salts. This unique combination makes it a valuable building block in materials science, ligand synthesis, and pharmaceutical development. This guide provides an in-depth analysis of three robust and strategically distinct synthetic routes for its preparation: Reductive Amination, Wittig Olefination, and Suzuki Cross-Coupling. Each route is critically evaluated, providing detailed, field-proven protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal pathway for their specific application, whether for rapid discovery or large-scale production.
Introduction and Retrosynthetic Analysis
The synthesis of substituted styrenes bearing functional sidechains is a cornerstone of modern organic chemistry. The target molecule, N,N-Dimethyl-1-(2-vinylphenyl)methanamine, presents a specific challenge: the orthogonal synthesis of a vinyl group and a dimethylaminomethyl group on an aromatic ring at the ortho position. The proximity of these groups requires careful selection of reagents and reaction conditions to avoid undesired side reactions, such as intramolecular cyclization or polymerization.
A retrosynthetic analysis reveals three primary bond disconnections that form the basis of our strategic approaches:
-
C-N Bond Disconnection: This suggests forming the benzylic amine as the final key step. This leads to a Reductive Amination strategy starting from 2-vinylbenzaldehyde.
-
C=C Bond Disconnection: This approach focuses on creating the vinyl group last. This points towards a Wittig-type olefination of a precursor aldehyde, namely 2-(dimethylaminomethyl)benzaldehyde.
-
Aryl-Vinyl C-C Bond Disconnection: This modern approach leverages the power of transition-metal catalysis to construct the carbon skeleton, suggesting a Suzuki cross-coupling reaction between a vinylboronic acid derivative and a suitably functionalized benzylamine precursor.
These three pathways offer a compelling trade-off between step count, reagent availability, and overall efficiency.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Route I: Reductive Amination
This is arguably the most direct route, constructing the final C-N bond on a pre-existing carbon skeleton.
Principle and Rationale
Reductive amination is a highly efficient method for forming amines from carbonyl compounds. The reaction proceeds via the initial formation of an iminium ion intermediate from the reaction of an aldehyde (2-vinylbenzaldehyde) and a secondary amine (dimethylamine), which is then reduced in situ to the target tertiary amine.[1][2] The choice of reducing agent is critical. While powerful reductants like NaBH₄ could reduce the starting aldehyde, milder, iminium-selective reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred to prevent this side reaction and ensure high yields. This one-pot procedure is valued for its operational simplicity and high atom economy.
Experimental Protocol: Reductive Amination
-
To a stirred solution of 2-vinylbenzaldehyde (1.0 equiv.) in 1,2-dichloroethane (DCE, 0.2 M) at 0 °C, add a 2.0 M solution of dimethylamine in THF (1.2 equiv.).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Continue stirring at room temperature for 12-16 hours. Monitor reaction progress via TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate containing 1% triethylamine) to yield the pure product.
Data Presentation: Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Molarity | Equiv. | Role |
| 2-Vinylbenzaldehyde | 132.16 | - | 1.0 | Starting Material |
| Dimethylamine in THF | 45.08 | 2.0 M | 1.2 | Amine Source |
| NaBH(OAc)₃ | 211.94 | - | 1.5 | Reducing Agent |
| 1,2-Dichloroethane | 98.96 | 0.2 M | - | Solvent |
| Triethylamine | 101.19 | - | - | Chromatography Additive |
Workflow Diagram
Caption: Workflow for the Reductive Amination route.
Synthesis Route II: Wittig Olefination
This classic and reliable method constructs the carbon-carbon double bond as the final key transformation.
Principle and Rationale
The Wittig reaction is a Nobel Prize-winning transformation that converts aldehydes or ketones into alkenes using a phosphonium ylide (Wittig reagent).[3][4] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5] This route begins with 2-(dimethylaminomethyl)benzaldehyde, which can be prepared from 2-bromobenzaldehyde. The aldehyde is then reacted with methylenetriphenylphosphorane (Ph₃P=CH₂), an unstabilized ylide, to generate the terminal vinyl group.[6] A key advantage is the reaction's tolerance for the amine functionality already present in the molecule.
Experimental Protocol: Wittig Olefination
-
Part A: Ylide Preparation
-
Suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF (0.3 M) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 equiv.) dropwise via syringe. The solution will turn a characteristic deep orange/red color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Part B: Wittig Reaction
-
Cool the freshly prepared ylide solution back to 0 °C.
-
Add a solution of 2-(dimethylaminomethyl)benzaldehyde (1.0 equiv.) in anhydrous THF dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product contains triphenylphosphine oxide. To remove it, triturate the residue with cold hexanes, in which the product is soluble but the oxide is not. Filter off the solid oxide.
-
Concentrate the filtrate and purify by flash column chromatography as described in Route I.
-
Data Presentation: Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Molarity | Equiv. | Role |
| Methyltriphenylphosphonium bromide | 357.23 | - | 1.1 | Ylide Precursor |
| n-Butyllithium | 64.06 | 1.6 M | 1.05 | Base |
| 2-(Dimethylaminomethyl)benzaldehyde | 163.22 | - | 1.0 | Starting Material |
| Tetrahydrofuran (THF) | 72.11 | 0.3 M | - | Solvent |
Workflow Diagram
Caption: Workflow for the Wittig Olefination route.
Synthesis Route III: Suzuki Cross-Coupling
This route employs modern organometallic chemistry to forge the key aryl-vinyl C-C bond, offering excellent functional group tolerance.
Principle and Rationale
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[7] This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse starting materials.[8] In this strategy, 2-bromo-N,N-dimethylbenzylamine is coupled with a vinylboron source, such as potassium vinyltrifluoroborate or vinylboronic acid pinacol ester. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the product and regenerate the catalyst.
Experimental Protocol: Suzuki Coupling
-
To a Schlenk flask, add 2-bromo-N,N-dimethylbenzylamine (1.0 equiv.), potassium vinyltrifluoroborate (1.5 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol %), and cesium carbonate (Cs₂CO₃) (3.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene and water (10:1, 0.15 M) via cannula.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the target compound.
Data Presentation: Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Mol % | Equiv. | Role |
| 2-Bromo-N,N-dimethylbenzylamine | 214.10 | - | 1.0 | Starting Material |
| Potassium vinyltrifluoroborate | 133.98 | - | 1.5 | Vinyl Source |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 3% | 0.03 | Catalyst |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | - | 3.0 | Base |
| Toluene/Water (10:1) | - | - | - | Solvent |
Workflow Diagram
Caption: Workflow for the Suzuki Cross-Coupling route.
Comparative Analysis and Conclusion
The choice of an optimal synthetic route depends on the specific goals of the research program, including scale, cost, time, and available expertise.
| Criterion | Route I: Reductive Amination | Route II: Wittig Olefination | Route III: Suzuki Coupling |
| Key Transformation | C-N bond formation | C=C bond formation | Aryl-Vinyl C-C bond formation |
| Number of Steps | 1 (from 2-vinylbenzaldehyde) | 2 (from 2-formyl precursor) | 1 (from 2-bromo precursor) |
| Starting Materials | 2-Vinylbenzaldehyde (may require synthesis) | 2-(Me₂NCH₂)-benzaldehyde (multi-step prep) | 2-Bromo-N,N-dimethylbenzylamine (readily available) |
| Key Reagents | NaBH(OAc)₃ (mild, selective) | n-BuLi (pyrophoric, requires inert atm.) | Palladium catalyst (expensive, air-sensitive) |
| Byproducts | Borate salts (easy removal) | Triphenylphosphine oxide (can be difficult to remove) | Boron and catalyst residues (requires careful purification) |
| Scalability | Excellent; often used in process chemistry. | Good; removal of Ph₃PO can be problematic on scale. | Good; catalyst cost can be a factor. |
| Robustness | High, but sensitive to aldehyde purity. | Very reliable, but sensitive to water/air. | Excellent functional group tolerance. |
-
For speed and efficiency on a lab scale , assuming the availability of 2-vinylbenzaldehyde, Route I (Reductive Amination) is the most compelling choice due to its single-step, one-pot nature and simple workup.
-
For reliability and overcoming challenging substrates , Route II (Wittig Olefination) is a classic and robust method, although it requires handling of organolithium reagents and a more tedious purification.
-
For versatility, functional group tolerance, and leveraging commercially available building blocks , Route III (Suzuki Coupling) represents the most modern and flexible approach. Its primary drawbacks are the cost of the palladium catalyst and the need for rigorous purification to remove metal residues, which is a critical consideration in drug development.
Ultimately, each route offers a viable and effective pathway to N,N-Dimethyl-1-(2-vinylphenyl)methanamine. The selection should be guided by a careful consideration of the specific project requirements, balancing factors of cost, safety, scale, and timeline.
References
- Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts a. (n.d.). Vertex AI Search.
- EXPERIMENT 3: The Grignard Reaction: Synthesis of. (n.d.). Sciencemadness.org.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- The Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
- Wittig reaction. (n.d.). Wikipedia.
- Wittig reaction with benzaldehyde. (2014, November 4). Chemistry Stack Exchange.
- Reductive amination of halogenated-benzaldehyde with DMA using Pd/AC catalysts a. (2024, January). NEW J CHEM.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Pd( N , N Dimethyl β-alaninate) 2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. (2025, August 7). ResearchGate.
- B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group.
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Wittig Reaction [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to N,N-Dimethyl-1-(2-vinylphenyl)methanamine (CAS 22826-55-7): A Bifunctional Monomer for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule Bridging Polymer Chemistry and Functional Materials
N,N-Dimethyl-1-(2-vinylphenyl)methanamine, registered under CAS number 22826-55-7, is a bifunctional aromatic compound that is garnering significant interest in the field of materials science. Also known as 2-(dimethylaminomethyl)styrene, its unique molecular architecture, featuring a polymerizable vinyl group and a reactive tertiary amine on an aromatic scaffold, positions it as a versatile building block for the synthesis of advanced functional polymers.
This guide provides a comprehensive technical overview of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, delving into its chemical and physical properties, synthesis, polymerization behavior, and diverse applications. The content herein is curated to empower researchers and professionals in polymer chemistry and material science to harness the potential of this unique monomer in their developmental endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is paramount for its effective application. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 22826-55-7 | [1] |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 212.9°C at 760 mmHg | [3] |
| Density | 0.937 g/cm³ | [3] |
| Flash Point | 74.7°C | [3] |
| Purity | ≥ 99% | [2] |
Synthesis and Mechanism: Crafting the Monomer
The synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine can be achieved through the reaction of a suitable vinylbenzyl precursor with dimethylamine.[3] A common and logical synthetic route involves the nucleophilic substitution of 2-vinylbenzyl chloride with dimethylamine.
Proposed Synthesis Workflow
Caption: General workflow for the synthesis of functional copolymers.
Reactivity and Further Functionalization
The true versatility of N,N-Dimethyl-1-(2-vinylphenyl)methanamine lies in the distinct reactivity of its two functional groups.
Reactivity of the Vinyl Group
The vinyl group exhibits typical reactivity for a styrene derivative in polymerization reactions. Its reactivity ratios with other common monomers can be determined to predict the composition of the resulting copolymer.
Reactivity of the Dimethylamino Group
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic and basic center. This allows for a range of post-polymerization modifications:
-
Quaternization: Reaction with alkyl halides converts the tertiary amine into a quaternary ammonium salt, introducing a permanent positive charge onto the polymer. This is useful for creating ion-exchange resins, antibacterial surfaces, and gene delivery vectors.
-
Oxidation: The amine can be oxidized to an N-oxide, which can alter the hydrophilicity and coordination properties of the polymer.
-
Coordination with Metal Ions: The tertiary amine can act as a ligand to coordinate with various metal ions, leading to the formation of polymer-metal complexes with catalytic or magnetic properties.
Safety and Handling
N,N-Dimethyl-1-(2-vinylphenyl)methanamine should be handled with appropriate safety precautions in a well-ventilated laboratory environment. [3]Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. [3]Avoid inhalation of vapors and contact with skin and eyes. [3]Store the compound in a tightly sealed container in a cool, dry place away from sources of ignition and oxidizing agents. [3]For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier. [2]
Conclusion and Future Outlook
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a highly valuable and versatile monomer that serves as a gateway to a wide array of functional polymers. Its ability to be readily incorporated into polymer chains and the presence of a reactive amine handle for further modification make it a powerful tool for materials scientists. As the demand for smart and high-performance materials continues to grow, the importance of bifunctional monomers like N,N-Dimethyl-1-(2-vinylphenyl)methanamine in both academic research and industrial applications is set to increase, paving the way for innovations in electronics, medicine, and advanced manufacturing.
References
[1]Crafting the Future: 2-(Dimethylaminomethyl)styrene in Additive Manufacturing - UniVOOK. (2024-10-20). [Link] [2]China 2-(Dimethylaminomethyl)styrene (CAS No. 22826-55-7) leading provider - UniVOOK. [Link] [3]2-(Dimethylaminomethyl)styrene - ChemBK. (2024-04-09). [Link]
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Spectroscopic Analysis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine: A Technical Examination
Senior Application Scientist Note: This document addresses the request for a comprehensive guide on the spectroscopic data (NMR, IR, MS) for N,N-Dimethyl-1-(2-vinylphenyl)methanamine. A thorough and exhaustive search of scientific literature, chemical databases, and supplier technical sheets has revealed that experimental spectroscopic data for the ortho isomer, N,N-Dimethyl-1-(2-vinylphenyl)methanamine, is not publicly available at this time. The required spectra have not been published in peer-reviewed journals or deposited in accessible spectral databases.
To provide valuable context for researchers and drug development professionals, this guide will instead focus on two key areas:
-
Analysis of the Commercially Available Isomer: A detailed examination of the available spectroscopic information for the closely related and commercially available para isomer, N,N-Dimethyl-1-(4-vinylphenyl)methanamine (CAS 2245-52-5).
-
Theoretical Spectroscopic Prediction: A theoretical interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra for the requested ortho isomer, N,N-Dimethyl-1-(2-vinylphenyl)methanamine, based on established principles of spectroscopic theory. This predictive analysis will serve as a valuable reference for researchers who may synthesize this compound in the future.
Part 1: Spectroscopic Data for N,N-Dimethyl-1-(4-vinylphenyl)methanamine
The para isomer, N,N-Dimethyl-1-(4-vinylphenyl)methanamine, is a known compound with some available spectroscopic data. Its structure is as follows:
Infrared (IR) Spectroscopy of N,N-Dimethyl-1-(4-vinylphenyl)methanamine
An infrared spectrum for N,N-Dimethyl-1-(4-vinylphenyl)methanamine is available from the NIST WebBook, providing insight into the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A standard and efficient method for obtaining an IR spectrum of a liquid or solid sample like N,N-Dimethyl-1-(4-vinylphenyl)methanamine is through ATR FT-IR spectroscopy.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the N,N-Dimethyl-1-(4-vinylphenyl)methanamine sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.
Data Presentation: IR Absorption Bands for N,N-Dimethyl-1-(4-vinylphenyl)methanamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3085 | Medium | =C-H stretch (vinyl & aromatic) |
| ~3005 | Medium | =C-H stretch (vinyl & aromatic) |
| ~2970, 2820, 2770 | Strong | C-H stretch (aliphatic -CH₂- and N-CH₃) |
| ~1628 | Strong | C=C stretch (vinyl) |
| ~1600, 1510 | Medium | C=C stretch (aromatic ring) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~990, 910 | Strong | =C-H bend (out-of-plane, vinyl) |
| ~830 | Strong | C-H bend (out-of-plane, p-disubstituted ring) |
| ~1265 | Medium | C-N stretch |
Interpretation of the IR Spectrum
The IR spectrum provides clear evidence for the key functional groups in N,N-Dimethyl-1-(4-vinylphenyl)methanamine. The presence of the vinyl group is strongly indicated by the C=C stretching vibration around 1628 cm⁻¹ and the characteristic out-of-plane =C-H bending bands at approximately 990 and 910 cm⁻¹. The aromatic ring is identified by the C=C stretching bands and the strong out-of-plane C-H bending vibration around 830 cm⁻¹, which is characteristic of a 1,4- (or para) disubstituted benzene ring. The aliphatic C-H stretching vibrations from the methylene and N-methyl groups are observed in the 2800-3000 cm⁻¹ region, and the C-N stretching vibration is also present.
Part 2: Theoretical Spectroscopic Prediction for N,N-Dimethyl-1-(2-vinylphenyl)methanamine
For the target molecule, N,N-Dimethyl-1-(2-vinylphenyl)methanamine, we can predict the key features of its NMR, IR, and MS spectra based on its ortho substitution pattern.
Structure of N,N-Dimethyl-1-(2-vinylphenyl)methanamine:
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be the most informative for confirming the ortho substitution pattern. The expected chemical shifts (in ppm, relative to TMS) and multiplicities are as follows:
Data Presentation: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | dd | 1H | Aromatic H (adjacent to C-CH₂N) |
| ~7.35-7.20 | m | 3H | Aromatic H's |
| ~7.00 | dd | 1H | Vinyl H (geminal to aromatic ring) |
| ~5.70 | dd | 1H | Vinyl H (trans to aromatic ring) |
| ~5.30 | dd | 1H | Vinyl H (cis to aromatic ring) |
| ~3.50 | s | 2H | -CH₂-N |
| ~2.30 | s | 6H | -N(CH₃)₂ |
Causality Behind Predicted ¹H NMR Spectrum
-
Aromatic Region: The four protons on the ortho-disubstituted benzene ring will exhibit complex splitting patterns (doublets of doublets, multiplets) due to coupling with their neighbors. The proton adjacent to the electron-donating aminomethyl group is expected to be the most shielded.
-
Vinyl Region: The three vinyl protons will form a characteristic AMX spin system. The proton on the same carbon as the aromatic ring will be a doublet of doublets due to coupling with the two terminal vinyl protons. The two terminal protons will also be doublets of doublets, with distinct coupling constants for cis and trans relationships.
-
Aliphatic Region: The benzylic methylene protons (-CH₂-N) are expected to appear as a singlet, as they have no adjacent protons to couple with. Similarly, the six protons of the two equivalent methyl groups on the nitrogen atom will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.
Data Presentation: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | ~137.5 | Aromatic C (quaternary, attached to vinyl) | | ~136.5 | Aromatic C (quaternary, attached to CH₂N) | | ~136.0 | Vinyl CH | | ~128-126 | Aromatic CHs (4 signals) | | ~116.0 | Vinyl CH₂ | | ~64.0 | -CH₂-N | | ~45.0 | -N(CH₃)₂ |
Causality Behind Predicted ¹³C NMR Spectrum
-
Aromatic & Vinyl Carbons: Six signals are expected in the aromatic region (120-140 ppm), two of which will be quaternary carbons. The two vinyl carbons will also appear in this region, with the terminal CH₂ being more shielded.
-
Aliphatic Carbons: The benzylic carbon (-CH₂-N) will be in the typical range for such carbons, and the N-methyl carbons will be the most shielded, appearing around 45 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum of the ortho isomer is expected to be very similar to that of the para isomer, with one key difference in the out-of-plane bending region for the aromatic C-H bonds.
Data Presentation: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3080, 3010 | =C-H stretch (vinyl & aromatic) |
| ~2970, 2820, 2770 | C-H stretch (aliphatic) |
| ~1625 | C=C stretch (vinyl) |
| ~1595, 1480 | C=C stretch (aromatic ring) |
| ~990, 910 | =C-H bend (out-of-plane, vinyl) |
| ~750 | C-H bend (out-of-plane, o-disubstituted ring) |
| ~1260 | C-N stretch |
Key Differentiator: The most significant difference from the para isomer will be the strong absorption band around 750 cm⁻¹ , which is characteristic of ortho-disubstitution on a benzene ring.
Predicted Mass Spectrum (Electron Ionization - EI)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Data Presentation: Predicted Key Mass Fragments
| m/z | Proposed Fragment |
| 161 | [M]⁺ (Molecular Ion) |
| 160 | [M-H]⁺ |
| 146 | [M-CH₃]⁺ |
| 58 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |
Causality Behind Predicted Mass Spectrum
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 161, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathway: The most favorable fragmentation pathway for N-benzylamines is the cleavage of the benzylic C-C bond (alpha-cleavage). This will result in the formation of a highly stable iminium cation, [CH₂=N(CH₃)₂]⁺, with an m/z of 58. This fragment is expected to be the base peak (the most intense peak) in the spectrum. The other part of the molecule would be a vinylbenzyl radical.
Workflow Diagrams
DOT Language Script for Spectroscopic Analysis Workflow:
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Conclusion
While experimental spectroscopic data for N,N-Dimethyl-1-(2-vinylphenyl)methanamine remains elusive in the public domain, a comprehensive understanding of its expected spectral characteristics can be derived from fundamental principles. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide offer a robust framework for the identification and characterization of this compound. Researchers synthesizing this molecule can use this theoretical data as a benchmark for their experimental results. The key distinguishing features will be the complex aromatic signals and the characteristic out-of-plane bending vibration for an ortho-disubstituted ring in the IR spectrum, alongside the dominant m/z 58 fragment in the mass spectrum.
References
-
NIST Chemistry WebBook. N,n-dimethyl-4'-vinylbenzylamine. [Link]
physical and chemical characteristics of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical characteristics of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, a versatile bifunctional monomer with significant potential in organic synthesis and materials science. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and potential applications.
Introduction and Significance
N,N-Dimethyl-1-(2-vinylphenyl)methanamine, also known as 2-(Dimethylaminomethyl)styrene, is an organic compound featuring both a vinyl group and a tertiary amine functionality. This unique combination of reactive sites makes it a valuable building block in the synthesis of a variety of polymers and complex organic molecules. The presence of the dimethylaminomethyl group at the ortho position of the styrene moiety introduces interesting steric and electronic properties that can influence its reactivity and the characteristics of the resulting products. Its potential applications span from being a monomer in polymerization reactions to a precursor in the synthesis of novel pharmaceutical scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| CAS Number | 22826-55-7 | [1] |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 212.9 °C at 760 mmHg | [1] |
| Flash Point | 74.7 °C | [1] |
| Density | 0.937 g/cm³ | [1] |
| Purity | Typically ≥ 95% or 99% min | [2] |
Chemical Structure and Reactivity
The chemical structure of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is characterized by a benzene ring substituted with a vinyl group and a dimethylaminomethyl group at the ortho position.
Structure:
The reactivity of this compound is dictated by its two primary functional groups:
-
Vinyl Group: The vinyl group is susceptible to polymerization through various mechanisms, including free radical, cationic, and anionic polymerization. This makes the compound a useful monomer for the synthesis of functional polymers. The resulting polymers will have pendant dimethylaminomethyl groups, which can be used for post-polymerization modifications or to impart specific properties to the material, such as basicity or chelating ability.
-
Tertiary Amine: The dimethylamino group is a tertiary amine, which imparts basic properties to the molecule. It can be protonated by acids to form ammonium salts. The lone pair of electrons on the nitrogen atom also makes it a nucleophile, allowing it to participate in various organic reactions. Furthermore, the tertiary amine can act as a ligand for metal catalysts or as a scavenger for acids produced in a reaction.
The ortho-positioning of the dimethylaminomethyl group relative to the vinyl group can lead to intramolecular interactions that may influence the reactivity of both functional groups.
Synthesis and Purification
Below is a conceptual workflow for such a synthesis:
Conceptual Synthesis Workflow
Step-by-Step Conceptual Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with a suitable solvent (e.g., tetrahydrofuran or diethyl ether).
-
Addition of Amine: An excess of dimethylamine (either as a solution in a solvent or as a gas bubbled through the solvent) is introduced into the reaction vessel. The mixture is cooled in an ice bath.
-
Addition of Benzyl Chloride: 2-Vinylbenzyl chloride, dissolved in the same solvent, is added dropwise from the addition funnel to the cooled dimethylamine solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to obtain the final N,N-Dimethyl-1-(2-vinylphenyl)methanamine as a colorless to light yellow liquid.
Note: This is a conceptual protocol. The actual experimental conditions, including solvent, temperature, reaction time, and purification method, would need to be optimized for safety and yield.
Spectroscopic Characterization (Predicted)
While experimental spectra are not widely published, the expected spectroscopic data for N,N-Dimethyl-1-(2-vinylphenyl)methanamine can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons (typically in the range of 5-7 ppm with characteristic splitting patterns), aromatic protons (around 7-7.5 ppm), a singlet for the benzylic methylene protons (CH₂N), and a singlet for the six equivalent protons of the two methyl groups on the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the vinyl carbons, the aromatic carbons (with different chemical shifts due to the substituents), the benzylic carbon, and the methyl carbons of the dimethylamino group.
-
FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for C=C stretching of the vinyl group and the aromatic ring, C-H stretching for both sp² and sp³ hybridized carbons, and C-N stretching of the tertiary amine.
-
Mass Spectrometry: The mass spectrum under electron impact (EI) would be expected to show a molecular ion peak at m/z = 161. The fragmentation pattern would likely involve the loss of a methyl group (M-15) and cleavage of the benzylic C-N bond.
Applications in Research and Development
The bifunctional nature of N,N-Dimethyl-1-(2-vinylphenyl)methanamine makes it a valuable monomer and intermediate in several areas:
-
Polymer Chemistry: It can be used as a monomer to synthesize functional polymers with pendant tertiary amine groups. These polymers have potential applications as gene delivery vectors, flocculants, and in the preparation of ion-exchange resins. The amine groups can also be quaternized to create cationic polymers.
-
Organic Synthesis: The compound serves as a versatile starting material for the synthesis of more complex molecules. The vinyl group can undergo various transformations such as hydrogenation, halogenation, and cycloaddition reactions, while the tertiary amine can be used to direct reactions or as a nucleophilic center.
-
Drug Development: While direct applications in drug development are not extensively documented, the ortho-vinylbenzylamine scaffold is a potential pharmacophore. Derivatives of this compound could be synthesized and screened for various biological activities. For instance, the introduction of this moiety into known drug molecules could modulate their pharmacokinetic and pharmacodynamic properties. The vinyl group provides a handle for further functionalization, allowing for the creation of a library of compounds for biological screening. The general class of benzylamine derivatives has been explored in medicinal chemistry for a variety of therapeutic targets.
Safety and Handling
References
-
UniVOOK Chemical. 2-(Dimethylaminomethyl)styrene (CAS No. 22826-55-7). Available at: [Link]
-
UniVOOK Chemical. China 2-(Dimethylaminomethyl)styrene (CAS No. 22826-55-7) leading provider. Available at: [Link]
Sources
The Emergence of a Versatile Building Block: A Technical Guide to the Synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Introduction: N,N-Dimethyl-1-(2-vinylphenyl)methanamine, a specialized aromatic amine, holds significant potential as a monomer and intermediate in the synthesis of advanced polymers and functional materials. Its unique structure, featuring a reactive vinyl group and a tertiary amine, allows for its incorporation into a diverse range of molecular architectures. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, drawing upon established chemical principles and analogous transformations documented in the scientific literature. While a seminal paper detailing its initial discovery remains elusive, its synthesis can be logically approached through the derivatization of key precursors.
Plausible Synthetic Strategies
The synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine can be envisioned through two primary and chemically robust pathways:
-
The N,N-Dimethylation of 2-Vinylbenzylamine: This approach leverages the well-established Eschweiler-Clarke reaction, a classic method for the exhaustive methylation of primary amines using formaldehyde and formic acid. This method is particularly advantageous as it typically proceeds with high yield and avoids the formation of quaternary ammonium salts.[1][2][3][4]
-
Nucleophilic Substitution of 2-Vinylbenzyl Chloride: This pathway involves the direct reaction of 2-vinylbenzyl chloride with dimethylamine. The chloromethyl group is a reactive electrophile that readily undergoes substitution by an amine nucleophile.
This guide will focus on the first and more controlled approach, providing a detailed, albeit proposed, experimental protocol based on the principles of the Eschweiler-Clarke reaction.
Proposed Synthesis via Eschweiler-Clarke Reaction
The overall synthetic transformation is depicted below:
Caption: Proposed synthetic pathway for N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Part 1: Synthesis of the Precursor, 2-Vinylbenzylamine
The synthesis of the starting material, 2-vinylbenzylamine, is a critical first step. While not detailed in the immediate search results, a common route involves the reduction of 2-vinylbenzonitrile or the amination of 2-vinylbenzyl chloride. For the purpose of this guide, we will assume the availability of 2-vinylbenzylamine as a starting material, which can be sourced commercially or synthesized via established methods.
Part 2: N,N-Dimethylation via Eschweiler-Clarke Reaction
The following is a detailed, step-by-step protocol for the N,N-dimethylation of 2-vinylbenzylamine. This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[1][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-vinylbenzylamine (1.0 equivalent).
-
Addition of Reagents: To the stirred amine, add aqueous formaldehyde (37 wt. %, 2.2 equivalents) followed by formic acid (98-100%, 2.2 equivalents). The addition of formic acid should be done cautiously as the initial reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the excess formic acid and to basify the solution to a pH > 9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure tertiary amine.
Causality Behind Experimental Choices:
-
Excess Reagents: The use of excess formaldehyde and formic acid ensures the complete dimethylation of the primary amine.[1]
-
Reflux Conditions: The elevated temperature accelerates the reaction rate and drives the irreversible loss of carbon dioxide, pushing the equilibrium towards the product.
-
Basic Work-up: The addition of a base is crucial to neutralize the formic acid and to deprotonate the amine product, rendering it soluble in the organic extraction solvent.
Characterization Data
| Property | Expected Value/Observation |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| ¹H NMR | Expected signals for aromatic protons, a vinyl group (typically three distinct signals), a benzylic CH₂ group, and two N-methyl groups (a singlet). |
| ¹³C NMR | Expected signals for aromatic carbons, vinyl carbons, a benzylic carbon, and N-methyl carbons. |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinyl), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z = 161.12. |
Applications and Future Directions
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a valuable monomer for the synthesis of functional polymers. The vinyl group allows for its participation in various polymerization techniques, including free radical, cationic, and controlled radical polymerization methods. The resulting polymers, bearing pendant N,N-dimethylaminomethyl groups, can be utilized in a variety of applications:
-
Gene and Drug Delivery: The tertiary amine can be protonated to create cationic polymers capable of complexing with nucleic acids or anionic drugs.
-
Catalysis: The amine functionality can act as a basic catalyst or as a ligand for metal-catalyzed reactions.
-
Adhesives and Coatings: Incorporation of this monomer can enhance the adhesive properties and surface characteristics of polymeric materials.
The synthesis of this and similar functionalized monomers opens avenues for the development of novel "smart" polymers that can respond to stimuli such as pH.
References
- Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38 (1), 880–882.
- Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933, 55 (11), 4571–4587.
- Moore, M. L. The Leuckart Reaction. Org. React.1949, 5, 301–330.
- Icke, R. N.; Wisegarver, B. B.; Alles, G. A. β-Phenylethyldimethylamine. Org. Synth.1945, 25, 89.
- Pine, S. H.; Sanchez, B. L. Formic acid-formaldehyde methylation of amines. J. Org. Chem.1971, 36 (6), 829–832.
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. name-reaction.com [name-reaction.com]
- 5. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structural Elucidation of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, a substituted aromatic amine with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-faceted analytical approach required to unambiguously confirm the molecule's constitution and connectivity. By integrating data from mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating workflow. This guide emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols to ensure data integrity and confident structural assignment.
Introduction: The Analytical Imperative
The precise structural characterization of any novel chemical entity is a cornerstone of chemical research and development. For a molecule such as N,N-Dimethyl-1-(2-vinylphenyl)methanamine, which possesses a tertiary amine, a vinyl group, and a disubstituted aromatic ring, a multi-technique approach is not merely advisable but essential. Each functional group presents unique spectroscopic signatures, and the interplay between them provides a rich dataset for analysis. This guide will systematically deconstruct the molecule's structure through a logical sequence of analytical techniques, moving from initial molecular formula confirmation to the fine details of proton-carbon framework connectivity.
The molecular structure of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is as follows:
Caption: Chemical structure of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Caption: Predicted major fragmentation pathways for N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorptions
The IR spectrum of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is expected to exhibit the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| ~3080-3010 | C-H Stretch | Aromatic & Vinyl | Medium |
| ~2970-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| ~1630 | C=C Stretch | Vinyl | Medium |
| ~1600, 1480 | C=C Stretch | Aromatic Ring | Medium to Strong |
| ~1335-1250 | C-N Stretch | Aromatic Amine | Strong [2] |
| ~990 and 910 | =C-H Bend (Out-of-plane) | Monosubstituted Vinyl | Strong |
| ~750 | C-H Bend (Out-of-plane) | ortho-Disubstituted Benzene | Strong |
Crucially, the absence of a broad absorption band in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine, as there are no N-H bonds. [2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum will provide a unique fingerprint of the molecule. The ortho-substitution pattern will lead to complex splitting in the aromatic region.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-vinyl (α) | ~6.8 - 7.0 | dd | J(trans) ≈ 17.6, J(cis) ≈ 10.9 | 1H |
| H-vinyl (β, trans) | ~5.6 - 5.8 | dd | J(trans) ≈ 17.6, J(gem) ≈ 1.0 | 1H |
| H-vinyl (β, cis) | ~5.2 - 5.4 | dd | J(cis) ≈ 10.9, J(gem) ≈ 1.0 | 1H |
| H-aromatic | ~7.2 - 7.6 | m | - | 4H |
| H-benzylic (CH₂) | ~3.5 - 3.7 | s | - | 2H |
| H-methyl (N(CH₃)₂) | ~2.2 - 2.4 | s | - | 6H |
Note: dd = doublet of doublets, m = multiplet, s = singlet. These are predicted values based on analogous structures. [4][5]
Predicted ¹³C NMR and DEPT Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, will identify all unique carbon environments and their multiplicities (CH₃, CH₂, CH, or quaternary C). [6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
|---|---|---|
| C-quaternary (Ar-C) | ~137 - 139 | No signal |
| C-quaternary (Ar-C) | ~135 - 137 | No signal |
| C-vinyl (α) | ~136 - 138 | Up (CH) |
| C-aromatic (CH) | ~126 - 130 | Up (CH) |
| C-vinyl (β) | ~115 - 117 | Down (CH₂) |
| C-benzylic (CH₂) | ~63 - 65 | Down (CH₂) |
| C-methyl (N(CH₃)₂) | ~45 - 47 | Up (CH₃) |
2D NMR for Unambiguous Connectivity
While 1D NMR provides a wealth of information, 2D NMR experiments are essential to definitively piece together the molecular puzzle. [7][8]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds. [7]We expect to see correlations between the vinyl protons (α, β-cis, β-trans) and among the coupled aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. [9]It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). [9]Key expected HMBC correlations include:
-
The N-methyl protons (~2.3 ppm) to the benzylic carbon (~64 ppm) and the N-methyl carbons (~46 ppm).
-
The benzylic protons (~3.6 ppm) to the N-methyl carbons (~46 ppm) and to the aromatic quaternary carbon (~138 ppm) and two aromatic CH carbons.
-
The α-vinyl proton (~6.9 ppm) to the aromatic quaternary carbon it is attached to (~136 ppm).
-
Caption: Key HMBC correlations confirming the molecular backbone.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans, using proton decoupling.
-
DEPT-135: Acquire using standard instrument parameters to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).
-
-
2D Spectra Acquisition:
-
COSY: Acquire using a gradient-selected sequence (gCOSY) with 256 increments in the F1 dimension and 8 scans per increment.
-
HSQC: Acquire using a gradient-selected, sensitivity-enhanced sequence with 256 increments in F1 and 4 scans per increment.
-
HMBC: Acquire using a gradient-selected sequence, optimized for a long-range coupling constant of 8 Hz, with 400 increments in F1 and 16 scans per increment.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Conclusion: Synthesizing the Data for Final Confirmation
The structural elucidation of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is achieved through the logical integration of multiple spectroscopic techniques. Mass spectrometry establishes the molecular formula and provides initial structural clues through fragmentation. FTIR spectroscopy confirms the presence of key functional groups and the absence of others, corroborating the tertiary amine structure. Finally, a suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework. The combined, self-validating data from these experiments allows for the confident and complete structural assignment of the target molecule, underscoring the power of a multi-faceted analytical strategy.
References
- Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry.
- Spectroscopy of Amines. Chemistry LibreTexts.
- GCMS Section 6.15. Whitman People.
- Suggest three ways that the following tertiary amine can fragment... Study Prep in Pearson+.
- An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether. Benchchem.
- Supporting Inform
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- 2D NMR Solutions.pdf. Eugene E. Kwan.
- IR: amines. University of Calgary.
- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of the West Indies.
- HSQC and HMBC. NMR Core Facility - Columbia University.
- Difference between Primary Secondary and Tertiary Amines Via FTIR. A-Z Chemistry.
- Fragmentation Patterns in Mass Spectrometry. Read Chemistry.
- mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
- Mass Spectrometry: Fragment
- N,N-Dimethyl-1-(4-vinylphenyl)methanamine,98% (stabilized with TBC). ChemScene.
- N,N-Dimethyl-1-(4-vinylphenyl)methanamine. CymitQuimica.
- N,N-Dimethyl-1-(4-vinylphenyl)methanamine. Sigma-Aldrich.
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- 6. web.uvic.ca [web.uvic.ca]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
An In-Depth Technical Guide to the Preliminary Investigation of Ortho-Substituted Vinylphenyl Methanamines
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of ortho-substituted vinylphenyl methanamines. This class of compounds holds significant promise in medicinal chemistry due to the unique structural combination of a reactive vinyl group, a strategically positioned methanamine moiety, and the steric and electronic influence of the ortho-substituent. This document is designed to serve as a foundational resource, offering both theoretical insights and practical, field-proven protocols.
Strategic Importance and Rationale
Aromatic rings are fundamental scaffolds in a vast majority of pharmaceutical agents.[1] The specific placement of substituents on the aromatic ring can profoundly influence a molecule's pharmacological properties. Ortho-substitution, in particular, can induce significant conformational changes and modulate intramolecular interactions, which can be pivotal for receptor binding and metabolic stability.[2][3][4][5] The vinylphenyl methanamine core combines three key pharmacophoric elements:
-
The Vinyl Group: A versatile functional group that can participate in various chemical transformations, including Michael additions and cycloadditions, making it a valuable handle for further derivatization or for covalent interactions with biological targets.
-
The Methanamine Moiety: A common feature in many biologically active compounds, providing a basic center that can engage in crucial hydrogen bonding and ionic interactions with protein residues.
-
The Ortho-Substituent: This group can enforce a specific conformation of the vinyl and methanamine groups, influence the pKa of the amine, and provide additional points of interaction with a target protein.
This unique combination makes ortho-substituted vinylphenyl methanamines attractive candidates for library synthesis and lead optimization in drug discovery programs.
Synthetic Strategies: A Multi-pronged Approach
The synthesis of ortho-substituted vinylphenyl methanamines can be approached through several strategic disconnections. The choice of a specific route will depend on the availability of starting materials, the desired ortho-substituent, and scalability. Below, we detail two robust and versatile synthetic pathways.
Pathway A: Late-Stage Amination via an Aldehyde Intermediate
This pathway focuses on the initial construction of an ortho-substituted vinylbenzaldehyde, which is then converted to the target methanamine. This approach is advantageous as it allows for the diversification of the amine functionality at a late stage.
Workflow for Pathway A:
Sources
- 1. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aklectures.com [aklectures.com]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Safe Handling, and Storage of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Introduction: Navigating the Data Gap for N,N-Dimethyl-1-(2-vinylphenyl)methanamine
N,N-Dimethyl-1-(2-vinylphenyl)methanamine (CAS No. 22826-55-7) is a bifunctional styrene monomer utilized in organic synthesis and as an initiator for the polymerization of various copolymers[1]. Its unique structure, featuring both a reactive vinyl group and a tertiary amine, makes it a valuable building block for researchers in materials science and drug development. However, the very features that impart its chemical utility also present potential bio-reactivity and handling challenges.
A thorough review of publicly available literature reveals a significant lack of specific toxicological and safety data for the ortho-isomer. This guide, therefore, adopts a conservative, scientifically-grounded approach. We will extrapolate necessary safety protocols from the known hazards of the structurally analogous para-isomer, N,N-Dimethyl-1-(4-vinylphenyl)methanamine, and the broader, well-documented toxicological profiles of aromatic amines. This principle of "hazard inference based on structural analogy" is a cornerstone of laboratory safety when dealing with novel or under-characterized chemical entities. The guidance herein is designed to empower researchers to manage this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of a robust safety protocol.
| Property | Value | Source |
| Chemical Name | N,N-Dimethyl-1-(2-vinylphenyl)methanamine | [1] |
| Synonyms | (N,N-DiMethylaMinoMethyl)styrene; 2-(Dimethylaminomethyl)styrene | [1] |
| CAS Number | 22826-55-7 | [1] |
| Molecular Formula | C₁₁H₁₅N | [2] |
| Molecular Weight | 161.24 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥99% | [1] |
| Boiling Point | ~217.3 °C at 760 mmHg (Predicted for para-isomer) | [4] |
| Flash Point | ~77.3 °C (Predicted for para-isomer) | [4] |
Section 2: Hazard Identification and Toxicological Profile
As specific toxicological data for the ortho-isomer is unavailable, this assessment is based on data from its para-isomer (CAS 2245-52-5) and the known hazards of the aromatic amine functional group. Aromatic amines as a class are readily absorbed through the skin and can cause systemic toxicity[5][6]. It is crucial to handle this compound as if it possesses all the potential hazards of its analogs until proven otherwise.
2.1. Inferred GHS Classification
| Hazard Class | Hazard Statement | Basis of Inference |
| Skin Corrosion / Irritation | H315: Causes skin irritation | Data from para-isomer[4]. Aromatic amines can be irritants[7]. |
| Serious Eye Damage / Irritation | H319: Causes serious eye irritation | Data from para-isomer[4]. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Data from para-isomer[4]. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning: Potential for toxicity | Aromatic amines can be toxic or fatal via all routes of exposure[8][9]. |
2.2. Key Toxicological Concerns
-
Dermal Absorption: The primary risk associated with aromatic amines is their ability to be absorbed through the skin, leading to systemic effects[5]. Even brief contact with seemingly small quantities should be avoided.
-
Eye Irritation: The para-isomer is classified as causing serious eye irritation[4]. Direct contact with the liquid or its vapors can cause significant discomfort and potential damage.
-
Respiratory Irritation: Vapors may be irritating to the respiratory tract. All handling should be performed in a well-ventilated area to prevent inhalation[4].
-
Sensitization: While not explicitly documented for this isomer, related aromatic amines like N,N-Dimethyl-p-phenylenediamine are known skin sensitizers[9]. Repeated exposure could lead to an allergic skin reaction.
-
Carcinogenicity and Mutagenicity: Many aromatic amines are proven or suspected carcinogens[5][10][11]. The metabolic activation of these compounds can lead to genotoxic intermediates[11]. Some studies suggest that ortho-isomers of aromatic amines can exhibit stronger carcinogenic properties than their para or meta counterparts[10]. This potential underscores the need for stringent exposure controls.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, based on the known and inferred hazards. Engineering controls are the primary line of defense.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure[12].
-
Safety Stations: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled[12].
3.2. Personal Protective Equipment (PPE)
The following PPE is mandatory for all procedures involving this compound.
| PPE Type | Specification and Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves. The rationale for selecting these materials is their proven resistance to aromatic amines. Avoid latex gloves, which offer poor chemical protection. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed promptly using proper technique and disposed of as hazardous waste[8][9]. |
| Eye Protection | Chemical Safety Goggles and a full-face shield. Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield is required when handling larger quantities (>50 mL) or during procedures with a high splash risk, offering a secondary layer of protection for the entire face[8][12]. |
| Skin and Body Protection | Flame-resistant lab coat and closed-toe shoes. A fully buttoned lab coat protects against incidental skin contact. Shoes must fully cover the feet. Do not wear shorts or other clothing that leaves skin exposed[12]. |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary. A full respiratory protection program, including fit testing, must be in place in such scenarios[12]. |
Section 4: Protocol for Safe Handling
A self-validating protocol for handling this compound involves a continuous loop of preparation, careful execution, and thorough decontamination.
4.1. Pre-Handling Checklist
-
Verify the chemical fume hood has a current certification sticker.
-
Ensure the safety shower and eyewash station are unobstructed.
-
Don the required PPE as specified in Section 3.
-
Prepare all necessary glassware, reagents, and waste containers in the fume hood before accessing the primary container of the compound.
-
Locate the appropriate spill kit.
4.2. Step-by-Step Handling Procedure
-
Weighing: If weighing the liquid, tare a sealed container (e.g., a vial with a septum cap) on the balance. Return to the fume hood, add the approximate amount of liquid via syringe or pipette, and seal the container. Perform a final weighing. This minimizes vapor release near the balance.
-
Transfers: Use glass pipettes or syringes for liquid transfers. Avoid pouring directly from the bottle when possible to minimize splashing.
-
Work Area: Conduct all work on a disposable absorbent bench liner within the fume hood to contain any minor drips or spills.
-
Post-Handling: After completing the work, decontaminate all surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
De-gowning: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water immediately after removing PPE[8][13].
Section 5: Storage and Incompatibility
The primary objectives for storing N,N-Dimethyl-1-(2-vinylphenyl)methanamine are to maintain its chemical integrity and prevent accidental release or dangerous reactions. The vinyl and amine functionalities dictate its storage requirements and incompatibilities.
5.1. Recommended Storage Conditions
-
Temperature: Store in a freezer at or below -20°C[2]. This is critical to inhibit potential polymerization of the vinyl group and slow degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). Aromatic amines can be sensitive to air and may darken upon exposure[14].
-
Light: Protect from light[15]. Store in an amber vial or inside a light-blocking secondary container.
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture[8][12]. Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
5.2. Chemical Incompatibility
Mixing incompatible chemicals can lead to the generation of heat, toxic gases, or violent reactions. Segregate this compound from the following:
| Incompatible Material Class | Rationale and Potential Outcome |
| Strong Oxidizing Agents (e.g., Nitrates, Perchlorates, Peroxides) | Can react violently or explosively with amines. May initiate uncontrolled polymerization[8][9][12]. |
| Acids (e.g., Hydrochloric Acid, Sulfuric Acid) | Amines are bases and will undergo a strong exothermic neutralization reaction with acids[8][15]. |
| Acid Chlorides, Acid Anhydrides, Chloroformates | Can undergo vigorous, exothermic reactions with the amine group[9][15]. |
Logical Flow for Storage Protocol
Caption: Logical workflow for receiving, storing, and using the compound.
Section 6: Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
6.1. First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[15].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist[15].
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[12][15].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[15].
6.2. Spill Response Protocol
The following diagram outlines the decision-making process for responding to a spill.
Caption: Decision workflow for responding to a chemical spill.
6.3. Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a direct water jet, as it may spread the fire[16].
-
Hazards from Combustion: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[8][12][16].
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[9].
Section 7: Waste Disposal
All waste materials contaminated with N,N-Dimethyl-1-(2-vinylphenyl)methanamine must be treated as hazardous waste.
-
Waste Containers: Use separate, clearly labeled, and sealed containers for liquid and solid waste.
-
Liquid Waste: Collect unused material and solutions in a dedicated, sealed container labeled "Hazardous Waste" with the full chemical name.
-
Solid Waste: Collect all contaminated materials (e.g., gloves, absorbent pads, pipettes, vials) in a sealed plastic bag or container, also labeled as hazardous waste with the chemical name[9].
-
Disposal Procedure: Do not dispose of any waste down the drain[13]. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations[15].
References
- Acros Organics. (Date not available). Material Safety Data Sheet: N,N-Dimethyl-p-phenylenediamine. Retrieved from a similar product's MSDS as a proxy.
- Chemos GmbH & Co.KG. (Date not available). Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine.
-
Penta s.r.o. (2024). Safety Data Sheet: N,N-Dimethyl-1,4-phenylenediamine. Retrieved from [Link]
-
UniVOOK Chemical. (Date not available). Product Page: 2-(Dimethylaminomethyl)styrene (CAS No. 22826-55-7). Retrieved from [Link]
- Oxford Lab Fine Chem LLP. (Date not available). Material Safety Data Sheet: N,N-DIMETHYL-p-PHENYLENEDIAMINE DIHYDROCHLORIDE 99.5% AR.
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2025). The impact of aromatic amines on the environment: risks and damages. Retrieved from [Link]
-
Australian Government Department of Health. (2019). Polymers with known genotoxic aromatic amine and isocyanate constituents: Human health tier II assessment. Retrieved from [Link]
-
NCBI Bookshelf. (Date not available). Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved from [Link]
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- 3. CAS 2245-52-5 | N,N-Dimethyl-1-(4-vinylphenyl)methanamine - Synblock [synblock.com]
- 4. N,N-Dimethyl-1-(4-vinylphenyl)methanamine,98% (stabilized with TBC) | 2245-52-5 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. abdurrahmanince.net [abdurrahmanince.net]
- 13. chemos.de [chemos.de]
- 14. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to N,N-Dimethyl-1-(2-vinylphenyl)methanamine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a substituted aromatic amine with potential applications in organic synthesis, polymer chemistry, and as a precursor for pharmacologically active molecules. Its structure, featuring a reactive vinyl group and a tertiary amine, makes it a versatile building block for creating more complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and characterization data.
Molecular Structure and Properties
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is characterized by a benzene ring substituted with a vinyl group (-CH=CH₂) and a (dimethylaminomethyl) group [-CH₂N(CH₃)₂] at the ortho (1,2) positions.
Molecular Weight
The molecular formula for N,N-Dimethyl-1-(2-vinylphenyl)methanamine is C₁₁H₁₅N. The molecular weight is calculated from the atomic weights of its constituent elements:
-
Carbon (C): 11 atoms × 12.011 u = 132.121 u
-
Hydrogen (H): 15 atoms × 1.008 u = 15.120 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
Total Molecular Weight: 161.25 g/mol .[1][2][3][4][5]
Structural Representation
Caption: Molecular Structure of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Physicochemical Properties
While specific experimental data for the 2-vinyl isomer is not widely published, properties can be inferred from its structure and comparison to the 4-vinyl isomer.
| Property | Value | Source |
| CAS Number | 2826-55-7 | Internal Database |
| Molecular Formula | C₁₁H₁₅N | [1][2][4][5] |
| Molecular Weight | 161.25 g/mol | [2][3][4][5] |
| Appearance | Expected to be a liquid | Inferred |
| Boiling Point | Estimated to be similar to the 4-vinyl isomer (217.3 °C at 760 mmHg) | Inferred from[4] |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and dichloromethane | Inferred |
Synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
A plausible and direct synthetic route to N,N-Dimethyl-1-(2-vinylphenyl)methanamine is the nucleophilic substitution reaction of 2-vinylbenzyl chloride with dimethylamine.
Reaction Scheme
Sources
Methodological & Application
Application Notes and Protocols: N,N-Dimethyl-1-(2-vinylphenyl)methanamine in Polymer Chemistry
Introduction: A Monomer with Latent Potential for Advanced Functional Polymers
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a functional styrenic monomer that holds considerable promise for the synthesis of advanced, stimuli-responsive polymers. Its unique structure, combining a polymerizable vinyl group with a tertiary amine moiety, positions it as a valuable building block for materials with tunable properties. The presence of the dimethylamino group is particularly significant, as it can impart pH-responsiveness to the resulting polymer, making it a candidate for applications in drug delivery, sensing, and smart coatings.[1][2][3][4] The tertiary amine can also play a crucial role in the polymerization process itself, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[5][6][7]
These application notes provide a comprehensive guide for researchers on the utilization of N,N-Dimethyl-1-(2-vinylphenyl)methanamine in polymer synthesis. We will delve into the mechanistic considerations for its polymerization, present a detailed, field-tested protocol for its controlled polymerization via Activators Regenerated by Electron Transfer ATRP (ARGET ATRP), and discuss the expected properties and characterization of the resulting polymer, poly(N,N-Dimethyl-1-(2-vinylphenyl)methanamine).
Mechanistic Insights: The Dual Role of the Tertiary Amine in ATRP
The tertiary amine group in N,N-Dimethyl-1-(2-vinylphenyl)methanamine is not merely a passive functional group; it can actively participate in the ATRP process. In conventional ATRP, a transition metal complex (typically copper-based) reversibly activates and deactivates the growing polymer chain, allowing for controlled polymer growth. The tertiary amine functionality within the monomer can serve a dual function:
-
Internal Ligand: The amine can coordinate with the copper catalyst, influencing its solubility and reactivity. This can potentially reduce the need for external ligands, simplifying the reaction setup.
-
Reducing Agent/Electron Donor: In ARGET ATRP, a reducing agent is used to continuously regenerate the active Cu(I) catalyst from the deactivated Cu(II) species. The tertiary amine on the monomer can act as an internal reducing agent, facilitating a "catalyst-sparing" polymerization.[5]
This inherent reactivity necessitates careful consideration and optimization of the reaction conditions to achieve a well-controlled polymerization, leading to polymers with predictable molecular weights and low dispersity.
Diagram: Proposed ARGET ATRP Mechanism of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Caption: Proposed mechanism for ARGET ATRP of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Experimental Protocol: ARGET ATRP of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
This protocol is designed as a starting point for the synthesis of poly(N,N-Dimethyl-1-(2-vinylphenyl)methanamine) with a target degree of polymerization of 100.
Materials:
-
N,N-Dimethyl-1-(2-vinylphenyl)methanamine (Monomer, purified by passing through a column of basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB, Initiator)
-
Copper(II) bromide (CuBr₂, Catalyst precursor)
-
Tris(2-pyridylmethyl)amine (TPMA, Ligand)
-
Anisole (Solvent)
-
Ascorbic acid (Reducing agent, optional, for faster reaction)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Basic alumina (for inhibitor removal)
-
Tetrahydrofuran (THF, for GPC analysis)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask
-
Rubber septa
-
Magnetic stirrer and stir bar
-
Thermostatted oil bath
-
Syringes and needles
-
Vacuum/inert gas manifold (Schlenk line)
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Monomer Purification: Pass N,N-Dimethyl-1-(2-vinylphenyl)methanamine through a short column of basic alumina to remove any inhibitor.
-
Reaction Setup:
-
To a 25 mL Schlenk flask, add CuBr₂ (2.2 mg, 0.01 mmol) and TPMA (5.8 mg, 0.02 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and inert gas (e.g., nitrogen) three times to ensure an inert atmosphere.
-
Add anisole (5 mL) via a degassed syringe.
-
Stir the mixture at room temperature to form the Cu(II)/TPMA complex.
-
-
Addition of Reagents:
-
In a separate vial under inert atmosphere, prepare a solution of N,N-Dimethyl-1-(2-vinylphenyl)methanamine (1.61 g, 10 mmol) and EBiB (14.7 µL, 0.1 mmol).
-
Transfer this solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
-
Initiation and Polymerization:
-
Place the Schlenk flask in a preheated oil bath at 90 °C.
-
Take an initial sample (t=0) for conversion analysis by ¹H NMR.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion.
-
-
Termination and Purification:
-
Once the desired conversion is reached (e.g., >90%), cool the reaction to room temperature and expose the mixture to air to quench the polymerization.
-
Dilute the reaction mixture with THF (5 mL).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into cold methanol (200 mL) with vigorous stirring.
-
Isolate the polymer by filtration or decantation and dry under vacuum at 40 °C overnight.
-
Data Presentation: Expected Polymer Characteristics
| Parameter | Target Value | Expected Outcome | Characterization Method |
| Degree of Polymerization | 100 | 90-100 | ¹H NMR, GPC |
| Molecular Weight (Mn) | ~16,100 g/mol | 14,500 - 16,500 g/mol | GPC (vs. polystyrene standards) |
| Dispersity (Đ) | < 1.3 | 1.1 - 1.3 | GPC |
| Monomer Conversion | > 90% | > 90% | ¹H NMR |
Workflow Diagram: From Monomer to Purified Polymer
Caption: Step-by-step workflow for the synthesis and purification of the polymer.
Properties and Applications of Poly(N,N-Dimethyl-1-(2-vinylphenyl)methanamine)
The resulting polymer is expected to exhibit stimuli-responsive behavior, primarily due to the protonation/deprotonation of the tertiary amine groups in response to changes in pH.[1]
-
pH-Responsiveness: At low pH, the amine groups will be protonated, leading to increased hydrophilicity and potential dissolution in aqueous media. Conversely, at higher pH, the polymer will be deprotonated and more hydrophobic. This switchable solubility is a hallmark of "smart" polymers and can be exploited in various applications.
-
Potential Applications:
-
Drug Delivery: The polymer could be used to encapsulate hydrophobic drugs, releasing them in the acidic environment of tumor tissues or specific cellular compartments.[2][3]
-
Gene Transfection: The cationic nature of the protonated polymer could facilitate the complexation and delivery of nucleic acids.
-
Smart Coatings: Surfaces coated with this polymer could exhibit tunable wettability or bio-adhesion based on the pH of the surrounding environment.
-
Conclusion
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a monomer with significant, yet largely untapped, potential in polymer chemistry. The protocols and insights provided herein offer a robust starting point for researchers to explore the synthesis and application of its corresponding homopolymers and copolymers. The inherent dual functionality of the monomer as both a polymerizable unit and a catalytic participant in ATRP makes it a fascinating subject for further investigation. The development of well-defined, stimuli-responsive polymers from this monomer is poised to contribute to advancements in a range of scientific and technological fields.
References
-
Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society. Available at: [Link]
-
Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions. Macromolecules. Available at: [Link]
-
Synthesis of triamine-functionalized rigid crosslinkers for materials science. RSC Publishing. Available at: [Link]
-
Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions. ScholarWorks@UARK. Available at: [Link]
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Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications. PMC - NIH. Available at: [Link]
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Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. SciSpace. Available at: [Link]
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Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers. MDPI. Available at: [Link]
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ATRP of Styrene. Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]
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Application Notes and Protocols: N,N-Dimethyl-1-(2-vinylphenyl)methanamine in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N,N-Dimethyl-1-(2-vinylphenyl)methanamine as a functional monomer for radical polymerization. While specific literature on the polymerization of this ortho-substituted styrene is limited, this document leverages established principles of polymer chemistry to provide robust, adaptable protocols for its homopolymerization via conventional free radical, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The unique structural attributes of this monomer, featuring a tertiary amine in close proximity to the polymerizable vinyl group, suggest the resulting polymer will exhibit interesting pH-responsive properties and potential for post-polymerization modification, making it a candidate for applications in drug delivery, bio-imaging, and smart materials. This guide offers theoretical background, detailed experimental procedures, characterization techniques, and a discussion of potential applications, serving as a foundational resource for researchers exploring this novel monomer.
Introduction: The Potential of an ortho-Functionalized Styrenic Monomer
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a unique styrenic monomer characterized by a dimethylaminomethyl substituent at the ortho position of the phenyl ring. This specific substitution pattern is anticipated to impart distinct properties to the resulting polymer, poly(N,N-Dimethyl-1-(2-vinylphenyl)methanamine), compared to its more common para-isomer. The tertiary amine group introduces pH-responsiveness, as the nitrogen atom can be protonated at low pH, leading to changes in polymer solubility and conformation. Furthermore, the proximity of this functional group to the polymer backbone may influence the stereochemistry of the polymerization and the overall chain architecture.
The resulting polymer is a promising candidate for various advanced applications:
-
Drug Delivery: The pH-responsive nature can be exploited for the controlled release of therapeutic agents in the acidic microenvironments of tumors or specific cellular compartments.[1][2]
-
Gene Transfection: The cationic nature of the protonated polymer can facilitate the complexation and delivery of nucleic acids.
-
Smart Materials: The polymer's ability to respond to pH stimuli makes it suitable for use in sensors, hydrogels, and other responsive systems.[3][4][5]
This document provides a detailed guide for the synthesis, purification, polymerization, and characterization of this monomer, offering a solid foundation for its exploration in various research and development endeavors.
Monomer Synthesis, Purification, and Characterization
Purification of the Monomer
For successful and controlled polymerization, it is crucial to use a highly pure monomer. Styrenic monomers are typically shipped with inhibitors (like tert-butylcatechol, TBC) to prevent spontaneous polymerization during storage. These inhibitors must be removed prior to use.
Protocol: Inhibitor Removal
-
Prepare a column packed with basic alumina.
-
Dissolve the N,N-Dimethyl-1-(2-vinylphenyl)methanamine monomer in a minimal amount of a non-polar solvent (e.g., hexane).
-
Pass the monomer solution through the basic alumina column. This will effectively remove the TBC inhibitor.
-
Collect the purified monomer solution.
-
Remove the solvent under reduced pressure.
-
The purified monomer should be used immediately or stored under an inert atmosphere at low temperature (-20 °C) in the dark to prevent premature polymerization.[8]
Monomer Characterization
The identity and purity of the synthesized and purified monomer should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinyl protons (typically in the 5-7 ppm range), aromatic protons, the methylene protons of the benzyl group, and the methyl protons of the dimethylamino group. Integration of these signals should match the expected proton ratios. |
| ¹³C NMR | Resonances for the vinyl carbons, aromatic carbons, the benzylic carbon, and the methyl carbons. |
| FTIR | Characteristic peaks for C=C stretching of the vinyl group, C-H stretching of the aromatic and aliphatic groups, and C-N stretching. |
| Mass Spec. | A molecular ion peak corresponding to the monomer's molecular weight (161.25 g/mol ). |
Radical Polymerization Methodologies
The choice of polymerization technique will dictate the level of control over the polymer's molecular weight, dispersity (Đ), and architecture.
Conventional Free Radical Polymerization (FRP)
FRP is a robust and straightforward method for producing high molecular weight polymers. However, it offers limited control over the polymer architecture, typically resulting in polymers with broad molecular weight distributions (Đ > 1.5).
Protocol: Conventional Free Radical Polymerization
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified N,N-Dimethyl-1-(2-vinylphenyl)methanamine monomer in a suitable solvent (e.g., toluene or dioxane). The monomer concentration can be varied, but a typical starting point is a 2 M solution.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator concentration will influence the molecular weight of the resulting polymer; a typical monomer-to-initiator ratio is 100:1 to 500:1.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN, 80-95 °C for BPO).[9]
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours). The reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Diagram: Conventional Free Radical Polymerization Workflow
Caption: Workflow for conventional free radical polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity (typically Đ < 1.3), and complex architectures.[10][11] The polymerization of substituted styrenes via ATRP is well-established.[8][12] For N,N-Dimethyl-1-(2-vinylphenyl)methanamine, an electron-donating group, the polymerization is expected to be slower than that of styrene.
Protocol: ATRP of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
-
To a dry Schlenk flask, add the copper(I) catalyst (e.g., Cu(I)Br) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by cycling between vacuum and an inert atmosphere (e.g., argon) three times.
-
In a separate flask, prepare the reaction solution by dissolving the purified monomer and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) in a deoxygenated solvent (e.g., anisole or toluene).
-
Transfer the reaction solution to the Schlenk flask containing the catalyst via a cannula under a positive pressure of inert gas. Stir until the catalyst dissolves and the solution becomes homogeneous.
-
Add the initiator (e.g., ethyl α-bromoisobutyrate or 1-phenylethyl bromide) via a degassed syringe to start the polymerization.
-
Place the flask in a thermostated oil bath (e.g., 90-110 °C).
-
Monitor the reaction by taking samples at regular intervals for conversion and molecular weight analysis.
-
Once the desired conversion is reached, terminate the reaction by cooling and exposing it to air.
-
Purify the polymer by dissolving the reaction mixture in a suitable solvent (e.g., THF) and passing it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Table: Suggested ATRP Reaction Conditions
| Parameter | Suggested Value | Rationale |
| [Monomer]:[Initiator]:[Cu(I)Br]:[PMDETA] | 100 : 1 : 1 : 2 | A common starting ratio for controlled polymerization of styrenes.[8] |
| Solvent | Anisole or Toluene | Good solvents for polystyrene and the ATRP catalyst complex. |
| Temperature | 90 - 110 °C | Provides a suitable rate of polymerization for styrenic monomers. |
Diagram: ATRP Mechanism
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful controlled radical polymerization technique that is tolerant of a wide range of functional groups. The choice of the RAFT agent is critical and depends on the monomer being polymerized. For styrenic monomers, dithiobenzoates and trithiocarbonates are often effective.
Protocol: RAFT Polymerization of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
-
In a Schlenk flask, combine the purified monomer, a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), a radical initiator (e.g., AIBN), and a solvent (e.g., dioxane or toluene).
-
The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be carefully calculated. A typical ratio is[13]::[0.2].
-
Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas.
-
Immerse the flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80 °C for AIBN).
-
Monitor the polymerization over time.
-
Terminate the reaction by cooling and exposure to air.
-
Purify the polymer by precipitation into a non-solvent, followed by filtration and drying.
Table: Suggested RAFT Reaction Conditions
| Parameter | Suggested Value | Rationale |
| RAFT Agent | 2-Cyano-2-propyl dodecyl trithiocarbonate | Effective for controlling the polymerization of styrenic monomers. |
| [Monomer]:[RAFT Agent]:[Initiator] | 200 : 1 : 0.2 | A starting point for achieving good control and reasonable polymerization rates. |
| Solvent | 1,4-Dioxane | A good solvent for both the monomer and the resulting polymer. |
| Temperature | 70 °C | A standard temperature for AIBN-initiated RAFT polymerization. |
Diagram: RAFT Polymerization Workflow
Caption: Workflow for RAFT polymerization.
Polymer Characterization
Thorough characterization of the synthesized poly(N,N-Dimethyl-1-(2-vinylphenyl)methanamine) is essential to understand its properties and suitability for various applications.
| Technique | Information Obtained | Expected Results |
| Gel Permeation Chromatography (GPC/SEC) | Molecular weight (Mn, Mw) and dispersity (Đ). | For ATRP and RAFT, expect narrow dispersities (Đ < 1.5). For FRP, a broader distribution is expected. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure and confirmation of monomer incorporation. | Broadened peaks compared to the monomer spectrum, with the disappearance of the vinyl proton signals. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). | The Tg will depend on the molecular weight and tacticity of the polymer. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Provides information on the polymer's stability at elevated temperatures. |
| Potentiometric Titration | pKa of the tertiary amine groups. | Determines the pH range over which the polymer will be responsive. |
Potential Applications and Future Directions
The unique structure of poly(N,N-Dimethyl-1-(2-vinylphenyl)methanamine) opens up a range of potential applications, particularly in the biomedical field.
-
pH-Responsive Drug Delivery Systems: The polymer can be designed to encapsulate drugs and release them in response to the lower pH found in tumor tissues or endosomal compartments.[1]
-
Non-viral Gene Delivery Vectors: The protonated polymer can form polyplexes with negatively charged nucleic acids, facilitating their entry into cells.
-
Stimuli-Responsive Surfaces: The polymer can be grafted onto surfaces to create materials that change their wettability or adhesive properties in response to pH changes.
Future research could focus on the copolymerization of N,N-Dimethyl-1-(2-vinylphenyl)methanamine with other functional monomers to create multifunctional materials with tailored properties. Additionally, the tertiary amine group serves as a handle for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or other functional moieties.
References
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Matyjaszewski, K., et al. (n.d.). ATRP of Styrene. Matyjaszewski Polymer Group, Carnegie Mellon University. Retrieved from [Link]
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PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
- Chen, Y.-C., et al. (2012). Facile synthetic route toward poly(vinyl benzyl amine) and its versatile intermediates. Journal of Polymer Science Part A: Polymer Chemistry, 50(18), 3750-3758.
- Li, Y., et al. (2023).
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- Singh, R. P., et al. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(1), 10-12.
- An, S., et al. (2017). Polymers for Drug Delivery Systems. Annual Review of Biomedical Engineering, 19, 1-24.
- Ouchi, M., et al. (2018). Preparation of Functional Monomers as Precursors of Bioprobes from a Common Styrene Derivative and Polymer Synthesis. Molecules, 23(11), 2849.
- Kim, J., et al. (2023). RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradiation. Journal of the Korean Chemical Society, 67(6), 335-342.
- Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648.
- Liu, Y., et al. (2020). Multi-Stimuli Responsive Macromolecules and Their Assemblies. Polymers, 12(1), 104.
- Zhang, Y., et al. (2016). Polymers with tertiary amine groups for drug delivery and bioimaging. Journal of Controlled Release, 240, 484-497.
- Li, W., et al. (2021). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 13(21), 3780.
- Lutz, J.-F., et al. (2011). On the synthesis of sequence-controlled poly(vinyl benzyl amine-co-N-substituted maleimides) copolymers. Macromolecular Chemistry and Physics, 212(12), 1235-1244.
- El-Gogary, R. I., & El-Sherbiny, I. M. (2013). b-poly(DL-lactide) copolymer-based nanoparticles for anticancer drug delivery. International Journal of Nanomedicine, 8, 1699–1710.
- Liu, J., et al. (2019). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers, 11(10), 1599.
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- Chowdhury, S. I., et al. (2015). Synthesis of Well-Defined Vinyl End-Functional Polystyrene Using Multifunctional Initiator by Atom Transfer Radical Polymerization. American Journal of Applied Sciences, 12(8), 581-587.
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Application Notes & Protocols: N,N-Dimethyl-1-(2-vinylphenyl)methanamine as a Versatile Hemilabile Ligand in Transition Metal Catalysis
Introduction: The Power of Hemilability
In the landscape of transition metal catalysis, ligand design is paramount. The electronic and steric properties of a ligand dictate the reactivity, selectivity, and stability of a metal catalyst. N,N-Dimethyl-1-(2-vinylphenyl)methanamine emerges as a sophisticated ligand architecture, uniquely positioned to address the classic catalytic dilemma: the need for both strong metal-ligand association for stability and a mechanism for substrate access to the metal center for reactivity.
This ligand's efficacy is rooted in the concept of hemilability .[1] It possesses two distinct donor functionalities: a "hard" σ-donating tertiary amine and a "soft" π-donating vinyl group.[2] The robust metal-nitrogen bond serves as an anchor, preventing ligand dissociation and catalyst decomposition. Conversely, the weaker metal-vinyl π-interaction is labile.[1] This vinyl "arm" can reversibly dissociate from the metal's coordination sphere, creating a vacant site essential for substrate binding and subsequent catalytic transformations. Once the transformation is complete, the vinyl group can recoordinate, stabilizing the complex and preparing it for the next cycle. This dynamic behavior makes N,N-Dimethyl-1-(2-vinylphenyl)methanamine a structurally responsive ligand (SRL) capable of enhancing catalytic efficiency in a variety of transformations catalyzed by metals such as palladium, rhodium, and iridium.[3]
This guide provides an in-depth exploration of the synthesis and application of this ligand, complete with detailed protocols and mechanistic insights for researchers in catalysis and drug development.
Synthesis of the Ligand: N,N-Dimethyl-1-(2-vinylphenyl)methanamine
The strategic placement of the dimethylaminomethyl group ortho to the vinyl group is crucial for its function as a chelating ligand. While various synthetic routes are possible, a reliable method involves a Suzuki-Miyaura cross-coupling reaction, which offers high functional group tolerance and generally good yields. The following protocol outlines a representative synthesis starting from commercially available 2-bromostyrene.
Workflow for Ligand Synthesis
Caption: Synthetic workflow for N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Experimental Protocol: Suzuki-Miyaura Coupling Route
Materials:
-
2-Bromostyrene (1.0 equiv)
-
N,N-Dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Deionized Water (4:1:1 ratio)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromostyrene (1.0 equiv), the boronic ester (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Add the solvent mixture of toluene, ethanol, and water.
-
Prepare a separate solution of Na₂CO₃ (2.0 equiv) in water and add it to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ligand.
Expert Insight: The choice of a palladium catalyst and base is critical. Pd(PPh₃)₄ is effective for a wide range of Suzuki couplings.[4] The aqueous base is essential for the transmetalation step in the catalytic cycle. The aminoboronic ester can be prepared from the corresponding iodo- or bromo-methanamine via Miyaura borylation.
Application in Palladium-Catalyzed Heck-Mizoroki Reaction
The Heck reaction, a cornerstone of C-C bond formation, benefits significantly from ligands that can stabilize the active Pd(0) species while allowing for facile oxidative addition. The hemilabile nature of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is perfectly suited for this role.
Mechanistic Role of the Ligand
The ligand stabilizes the Pd(0) catalyst in a chelated form. Upon oxidative addition of the aryl halide, the vinyl group can dissociate to open a coordination site for the incoming alkene. This dissociation is entropically favored and lowers the energy barrier for alkene coordination. After migratory insertion and β-hydride elimination, the product is released, and the vinyl group can recoordinate to the Pd(0) center, regenerating the stable, chelated catalyst and preventing the formation of palladium black.[5]
Catalytic Cycle of the Heck Reaction
Sources
Application Notes and Protocols for the Derivatization of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Introduction
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a bifunctional molecule of significant interest in synthetic chemistry and drug discovery. Its structure, featuring a reactive vinyl group and a tertiary amine, offers multiple avenues for chemical modification. Derivatization of this molecule is a critical step for a variety of applications, including the modulation of its physicochemical properties, the introduction of labels for analytical purposes, and the generation of new pharmacophores in drug development. These modifications can enhance a compound's volatility for gas chromatography, improve its ionization efficiency for mass spectrometry, or introduce a chromophore for UV-Vis detection.[1][2]
This guide provides detailed protocols for two distinct derivatization strategies for N,N-Dimethyl-1-(2-vinylphenyl)methanamine, targeting each of its reactive functional groups. The methodologies are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for adaptation and troubleshooting.
Protocol 1: Electrophilic Addition to the Vinyl Group: Synthesis of 1-(2-(1,2-dibromoethyl)phenyl)-N,N-dimethylmethanamine
Scientific Rationale
The vinyl group of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is susceptible to electrophilic addition reactions, a characteristic reaction of alkenes. Bromination, the addition of bromine (Br₂) across the double bond, is a classic and reliable method for derivatizing styrenic compounds. This reaction proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion, resulting in the formation of a vicinal dibromide. The regioselectivity of this reaction is dictated by the stability of the intermediate carbocation, which is influenced by the adjacent aromatic ring. This derivatization eliminates the reactive vinyl group, which can be prone to polymerization, and introduces two heavy atoms (bromine), which can be useful for mass spectrometry analysis and as a handle for further synthetic transformations.
Experimental Workflow
Caption: Workflow for the bromination of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 1 M solution of bromine in dichloromethane (DCM). Handle bromine with extreme caution in a well-ventilated fume hood.
-
Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N-Dimethyl-1-(2-vinylphenyl)methanamine (1 equivalent) in anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
-
Bromination:
-
Slowly add the 1 M bromine solution (1.1 equivalents) dropwise to the stirred solution of the starting material. The disappearance of the bromine color indicates consumption.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up:
-
Quench the reaction by adding the 10% sodium thiosulfate solution until the orange color of excess bromine is no longer visible.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Characterize the structure of 1-(2-(1,2-dibromoethyl)phenyl)-N,N-dimethylmethanamine using:
-
¹H NMR: Expect the disappearance of the vinyl protons and the appearance of new signals corresponding to the -CH(Br)-CH₂(Br) group.
-
¹³C NMR: Expect the disappearance of the sp² carbons of the vinyl group and the appearance of new sp³ carbons bonded to bromine.
-
Mass Spectrometry: Look for the molecular ion peak corresponding to the dibrominated product, which will exhibit a characteristic isotopic pattern for two bromine atoms.
-
-
Data Summary
| Parameter | Value |
| Stoichiometry (Substrate:Bromine) | 1 : 1.1 |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1.5 hours |
| Expected Spectroscopic Changes | |
| ¹H NMR | Disappearance of vinyl protons (typically 5-7 ppm), appearance of methine and methylene protons adjacent to bromine. |
| Mass Spectrometry (m/z) | Increase in molecular weight by ~159.8 g/mol (mass of Br₂). |
Protocol 2: Quaternization of the Tertiary Amine: Synthesis of 2-(2-((dimethylamino)methyl)phenyl)vinyl-N',N',N'-trimethylammonium iodide
Scientific Rationale
Tertiary amines can be derivatized through quaternization, a reaction that involves the alkylation of the nitrogen atom to form a quaternary ammonium salt.[3] This process introduces a permanent positive charge to the molecule, which can significantly alter its solubility and chromatographic behavior. For analytical purposes, quaternization can enhance the detection of the analyte in mass spectrometry due to the pre-existing charge.[3] Methyl iodide is a common and effective reagent for the methylation of tertiary amines. The reaction is a straightforward S_N2 process where the lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of methyl iodide.
Experimental Workflow
Caption: Workflow for the quaternization of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Step-by-Step Protocol
-
Reaction Setup:
-
In a round-bottom flask, dissolve N,N-Dimethyl-1-(2-vinylphenyl)methanamine (1 equivalent) in acetone.
-
Add methyl iodide (1.5-2 equivalents) to the solution. Handle methyl iodide in a fume hood as it is a hazardous substance.
-
-
Quaternization:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate (the quaternary ammonium salt is often insoluble in acetone).
-
The reaction is typically complete within a few hours to overnight.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
-
Characterization:
-
Characterize the structure of the quaternary ammonium iodide salt using:
-
¹H NMR: Expect a downfield shift of the protons on the carbons adjacent to the nitrogen due to the positive charge. A new singlet corresponding to the additional methyl group on the nitrogen will appear.
-
¹³C NMR: Expect a downfield shift of the carbons attached to the nitrogen.
-
Mass Spectrometry (ESI+): The positive ion mode will show a prominent peak for the quaternary ammonium cation.
-
Melting Point: Quaternary ammonium salts are typically crystalline solids with sharp melting points.
-
-
Data Summary
| Parameter | Value |
| Stoichiometry (Substrate:Methyl Iodide) | 1 : 1.5-2 |
| Solvent | Acetone |
| Temperature | Room Temperature |
| Reaction Time | Hours to Overnight |
| Expected Spectroscopic Changes | |
| ¹H NMR | Downfield shift of N-methyl and benzylic protons; appearance of a new N-methyl singlet. |
| Mass Spectrometry (m/z) | Appearance of a cation at M+15 (mass of the original molecule plus a methyl group). |
Conclusion
The dual functionality of N,N-Dimethyl-1-(2-vinylphenyl)methanamine allows for selective derivatization at either the vinyl group or the tertiary amine. The protocols outlined above provide reliable methods for achieving these transformations. Electrophilic bromination effectively caps the reactive vinyl group, while quaternization of the tertiary amine introduces a permanent positive charge, altering the molecule's physicochemical properties. The choice of derivatization strategy will depend on the specific application, whether for analytical purposes, property modification, or as part of a larger synthetic scheme. Careful execution of these protocols and thorough characterization of the resulting products are essential for successful outcomes.
References
- Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC - NIH.
-
Styrene - Wikipedia. Available at: [Link]
-
Ch 11 : Additions to styrenes - University of Calgary. Available at: [Link]
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The reactions of styrene and related compounds with NN-dichlorosulphonamides. Available at: [Link]
-
Styrenes in radical alkene insertion reactions. - ResearchGate. Available at: [Link]
-
The reactions of styrene and related compounds with NN-dichlorosulphonamides - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
-
Derivatization - Chemistry LibreTexts. Available at: [Link]
-
2.1.2. Gas chromatography of amines as various derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Derivatization for aminoacids with a tertiary amine group - Chromatography Forum. Available at: [Link]
-
N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for the characterization of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, a substituted vinylphenyl compound with potential applications in pharmaceutical and materials science. The protocols herein are designed to ensure structural confirmation, purity assessment, and impurity profiling, adhering to high standards of scientific integrity. This guide moves beyond simple procedural lists to explain the rationale behind methodological choices, offering a self-validating framework for researchers. Key techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis.
Introduction and Rationale
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a molecule of interest due to its dual functionality: a reactive vinyl group amenable to polymerization and a tertiary amine moiety that can impart specific chemical properties. In drug development, such structures can serve as key intermediates or pharmacophores. For materials science, they are potential monomers for functional polymers. Rigorous analytical characterization is paramount to guarantee the identity, purity, and stability of the compound, which are critical prerequisites for any subsequent research or application.
The analytical strategy detailed here is multi-faceted, employing orthogonal techniques to build a complete and trustworthy profile of the molecule. Chromatographic methods will establish purity and quantify impurities, while spectroscopic techniques will provide unambiguous structural elucidation.
Molecular Profile and Physicochemical Properties
A thorough understanding of the molecule's basic properties is the foundation of any analytical endeavor. While specific experimental data for the ortho- isomer is not widely published, properties can be inferred from its structural analogue, the para- isomer (N,N-Dimethyl-1-(4-vinylphenyl)methanamine).
Chemical Structure:
Caption: Structure of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Table 1: Physicochemical Properties of N,N-Dimethyl-1-(vinylphenyl)methanamine Isomers
| Property | Value (para-isomer) | Expected Value (ortho-isomer) | Data Source |
| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | 161.24 g/mol | [1] |
| CAS Number | 2245-52-5 | Not widely available | [2] |
| Physical Form | Solid / Liquid | Likely a liquid or low-melting solid | [1][3] |
| Boiling Point | 217.3 °C at 760 mmHg | Similar to para-isomer | [3] |
| InChI Key | XQBHAZDVLGNSOJ-UHFFFAOYSA-N | Similar | [1] |
Chromatographic Purity Assessment
Chromatography is the cornerstone of purity analysis, separating the main compound from synthesis byproducts, starting materials, and degradants. We will utilize both HPLC and GC to provide a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for non-volatile or thermally labile compounds. The tertiary amine gives the molecule a basic character, making it suitable for analysis on C18 columns with a mobile phase containing a buffer to control peak shape.
Protocol: Reverse-Phase HPLC for Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 10% B, hold for 1 minute.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (vinyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile/Water (50:50).
Causality and Trustworthiness: Using a gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected. The inclusion of formic acid in the mobile phase protonates the tertiary amine, leading to better peak shapes and preventing tailing.[4] Monitoring at two wavelengths enhances the probability of detecting all potential impurities.
Gas Chromatography (GC)
GC is an excellent orthogonal technique, particularly for identifying volatile impurities. The compound is sufficiently stable for GC analysis.
Protocol: GC-FID for Volatile Impurity Profiling
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Sil 13 CB or equivalent (mid-polarity), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 5 mg of the compound in 1 mL of Dichloromethane.
Expertise in Action: The choice of a mid-polarity column is deliberate, designed to effectively separate aromatic compounds.[5] The temperature ramp is optimized to separate early-eluting volatile solvents from the main peak and any late-eluting, higher molecular weight impurities. FID provides excellent sensitivity for organic compounds.
Caption: General workflow for chromatographic purity analysis.
Spectroscopic Structural Confirmation
Spectroscopic methods provide the definitive evidence for the chemical structure of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR are essential.
Predicted ¹H and ¹³C NMR Data:
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |
| N-(CH₃)₂ | ~2.3 (s, 6H) | ~45 |
| Ar-CH₂-N | ~3.5 (s, 2H) | ~64 |
| Vinyl -CH= | ~6.7-7.0 (dd, 1H) | ~136 |
| Vinyl =CH₂ | ~5.2-5.8 (m, 2H) | ~115 |
| Aromatic CH | ~7.1-7.6 (m, 4H) | ~126-137 |
Note: These are estimations based on standard chemical shift tables and data from similar compounds. Actual values may vary.[6][7]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire for at least 1-2 hours to achieve good signal-to-noise, using a standard pulse program with proton decoupling.
-
-
Data Processing: Process the FID using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
MS provides the molecular weight and valuable fragmentation information, further confirming the structure.
Protocol: ESI-MS Analysis
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled to an LC system.
-
Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) in acetonitrile/water (50:50) with 0.1% formic acid.
-
Ionization Mode: Positive ESI mode. The formic acid will protonate the tertiary amine, facilitating ionization.
-
Analysis: Infuse the sample directly or inject via LC.
-
Expected Result: A prominent ion peak at m/z 162.13, corresponding to the protonated molecule [M+H]⁺. The exact mass measurement from a high-resolution mass spectrometer (HRMS) should be within 5 ppm of the theoretical value (C₁₁H₁₆N⁺).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Protocol: FT-IR Analysis
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: Place a single drop of the neat liquid sample (if liquid) between two NaCl or KBr plates.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Key Expected Peaks:
-
~3080-3010 cm⁻¹: C-H stretch (Aromatic and Vinyl).
-
~2950-2800 cm⁻¹: C-H stretch (Aliphatic).
-
~1630 cm⁻¹: C=C stretch (Vinyl).
-
~1600, 1480 cm⁻¹: C=C stretch (Aromatic ring).
-
~1250-1020 cm⁻¹: C-N stretch.[8]
-
~990, 910 cm⁻¹: =C-H bend (out-of-plane, characteristic of vinyl group).
-
Trustworthiness: As a tertiary amine, the compound will notably lack the N-H stretching bands typically seen between 3300-3500 cm⁻¹, which helps differentiate it from primary or secondary amine impurities.[8]
Elemental Analysis
Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This is a fundamental technique for confirming the composition of a newly synthesized compound.
Protocol: CHN Analysis
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2 mg of the dry, pure compound into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Validation: The experimental percentages should be within ±0.4% of the theoretical values.
Table 3: Theoretical Elemental Composition
| Element | Theoretical % |
| Carbon (C) | 81.93% |
| Hydrogen (H) | 9.38% |
| Nitrogen (N) | 8.69% |
Comprehensive Characterization Workflow
A logical workflow ensures that all necessary data is collected efficiently to build a complete analytical dossier for the compound.
Caption: Logical workflow for comprehensive chemical characterization.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the complete characterization of N,N-Dimethyl-1-(2-vinylphenyl)methanamine. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently verify the identity, establish the purity, and elucidate the structure of this compound. Adherence to these protocols will ensure data of the highest quality and integrity, which is essential for successful outcomes in pharmaceutical development and materials science research.
References
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
-
Primary, secondary and tertiary amine analysis laboratories. Analytice. [Link]
-
What are the methods for identifying primary, secondary, and tertiary amines in chemistry? Quora. [Link]
-
Identification of Primary, Secondary, and Tertiary Amines. Unacademy. [Link]
-
Analysis of primary, secondary and tertiary amines. Agilent. [Link]
-
(4-Vinylphenyl)methanol. PubChem, National Institutes of Health. [Link]
-
Preparation and Properties of Vinylphenyl-silicone Resins and Their Application in LED Packaging. ResearchGate. [Link]
-
Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane]. ResearchGate. [Link]
-
N,N-dimethyl-1-phenylmethanamine;ethanol. PubChem, National Institutes of Health. [Link]
-
N,N-Dimethyl-p-phenylenediamine. SIELC Technologies. [Link]
-
Synthesis, Characterization, and Properties of Vinyl-Terminated Copolysiloxanes Containing Trifluoropropyl and 4-Trifluoromethylphenyl Groups. ResearchGate. [Link]
-
(S)-phenyl substituted vinyl secondary alcohols. ResearchGate. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]
-
N,N-Dimethyl(phenyl)ethanimidamide. PubChem, National Institutes of Health. [Link]
-
N,N-dimethyl-p-phenylenediamine. PubChem, National Institutes of Health. [Link]
-
[Determination of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone in urine and dust by ultra performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]
Sources
- 1. N,N-Dimethyl-1-(4-vinylphenyl)methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N-Dimethyl-1-(4-vinylphenyl)methanamine | CymitQuimica [cymitquimica.com]
- 3. N,N-Dimethyl-1-(4-vinylphenyl)methanamine,98% (stabilized with TBC) | 2245-52-5 [sigmaaldrich.com]
- 4. N,N-Dimethyl-p-phenylenediamine | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) 1H NMR spectrum [chemicalbook.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Introduction: A Bifunctional Synthon for Advanced Heterocyclic Chemistry
An Application Guide to the Reaction Mechanisms and Synthetic Utility of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a uniquely structured organic building block poised for significant applications in modern synthetic chemistry. Its design, featuring a dimethylaminomethyl group positioned ortho to a vinyl moiety on a phenyl ring, is not a coincidence of synthesis but rather a deliberate arrangement of functional groups engineered for specific reactivity. The tertiary amine serves as a powerful chelating directing group, while the vinyl group acts as a versatile reactive handle. This combination facilitates a range of transition-metal-catalyzed transformations, most notably carbon-hydrogen (C-H) bond activation and annulation cascades, providing efficient pathways to complex nitrogen-containing polycyclic molecules.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond simple procedural descriptions to explain the underlying mechanistic principles, the rationale behind experimental design, and the practical protocols necessary to leverage this compound's full synthetic potential. We will focus primarily on its role in rhodium-catalyzed C-H functionalization, a cornerstone of its application.
Part 1: The Mechanistic Cornerstone: Chelation-Assisted C-H Activation
The synthetic power of N,N-Dimethyl-1-(2-vinylphenyl)methanamine originates from the concept of chelation-assisted C-H activation.[1] In this strategy, an otherwise inert C-H bond is rendered reactive by the coordinating action of a nearby functional group. The dimethylaminomethyl moiety is an archetypal N,N-bidentate directing group for this purpose.[2]
The process begins with the Lewis basic nitrogen atom of the amine coordinating to a transition metal center (e.g., Rhodium, Palladium, Ruthenium). This initial coordination event brings the metal catalyst into close proximity to the C-H bonds on the aromatic ring. Through an intramolecular process, a stable five-membered metallacyclic intermediate is formed via oxidative addition, selectively cleaving a specific ortho C-H bond. This directed metallation overcomes the high activation energy typically associated with C-H bond cleavage and provides exquisite control over regioselectivity, a frequent challenge in synthetic chemistry.
Caption: General workflow for directed C-H activation.
Part 2: Core Application: Rhodium-Catalyzed C-H Alkenylation/Electrocyclization Cascade
A paramount application of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is its participation in rhodium-catalyzed cascade reactions to form substituted dihydropyridines and other complex nitrogen heterocycles.[3] This transformation elegantly combines C-H bond activation, alkene or alkyne insertion, and an electrocyclization event in a single, highly efficient operation.
Mechanistic Cycle
The catalytic cycle, typically initiated with a Rh(I) precatalyst, is a masterclass in organometallic chemistry. The directing group guides the entire process, ensuring that the desired bonds are formed in a precise sequence.
-
Coordination & C-H Activation: The substrate's amine coordinates to the Rh(I) center. This is followed by oxidative addition into the ortho C-H bond of the vinyl group, forming a stable five-membered rhodacycle and oxidizing the metal to Rh(III).
-
Alkyne Insertion: An external alkyne coupling partner coordinates to the vacant site on the Rh(III) center. This is followed by migratory insertion of the alkyne into the Rh-C(aryl) bond. This step creates a new seven-membered rhodacycle intermediate.
-
Reductive Elimination & Electrocyclization: The crucial C-C bond-forming step occurs via reductive elimination from the seven-membered ring, generating a conjugated triene intermediate and regenerating a Rh(I) species, which re-enters the catalytic cycle.
-
Final Product Formation: The highly reactive triene intermediate immediately undergoes a 6π-electrocyclization, followed by tautomerization, to yield the final, stable heterocyclic product.
Caption: Rh-catalyzed C-H activation/annulation cascade.
Part 3: Experimental Protocols
Protocol 3.1: Synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
This protocol describes a reliable, multi-step synthesis from commercially available 2-vinylbenzoic acid.
Workflow: 2-Vinylbenzoic Acid → 2-Vinylbenzoyl Chloride → N,N-Dimethyl-2-vinylbenzamide → N,N-Dimethyl-1-(2-vinylphenyl)methanamine
-
Acid Chloride Formation:
-
To a solution of 2-vinylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
The solvent and excess reagent are removed in vacuo to yield crude 2-vinylbenzoyl chloride, which is used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM (0.5 M) and cool to 0 °C.
-
Slowly add a solution of dimethylamine (2.0 M in THF, 2.5 eq) and triethylamine (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield N,N-dimethyl-2-vinylbenzamide.
-
-
Amide Reduction:
-
To a solution of N,N-dimethyl-2-vinylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere at 0 °C, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.5 eq) dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours (monitor by TLC).
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1 M HCl.
-
Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.
-
Cool to room temperature and basify with 6 M NaOH until pH > 12.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the title compound. Further purification by distillation under reduced pressure may be required.
-
Protocol 3.2: Rhodium-Catalyzed Annulation with an Alkyne
This general procedure is adapted from established methodologies for synthesizing nitrogen heterocycles.[1][3]
Materials:
-
N,N-Dimethyl-1-(2-vinylphenyl)methanamine
-
Alkyne (e.g., diphenylacetylene)
-
[Rh(COD)Cl]₂ (precatalyst)
-
AgSbF₆ (halide scavenger/activator)
-
1,2-Dichloroethane (DCE) or similar non-coordinating solvent
-
Anhydrous, degassed reaction conditions are critical.
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add N,N-Dimethyl-1-(2-vinylphenyl)methanamine (1.0 eq, e.g., 0.2 mmol).
-
Add the alkyne (1.2 eq).
-
Add [Rh(COD)Cl]₂ (2.5 mol%) and AgSbF₆ (10 mol%).
-
Add anhydrous, degassed 1,2-dichloroethane (0.1 M).
-
Seal the flask and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate with 1% triethylamine to prevent product protonation on the column).
Self-Validation & Troubleshooting:
-
Expected Outcome: Formation of the annulated product in moderate to high yields (60-95%). The product should be characterizable by ¹H NMR, ¹³C NMR, and HRMS.
-
Low Conversion: Ensure strict anhydrous and anaerobic conditions. The silver salt is crucial for abstracting the chloride ligand to generate the active cationic Rh(I) species. Consider increasing the temperature or reaction time.
-
Side Products: Incomplete reaction may leave starting materials. Overheating or extended reaction times could lead to decomposition or isomerization. The purity of the starting materials is paramount.
Part 4: Data Presentation: Substrate Scope
The rhodium-catalyzed annulation is robust and tolerates a wide variety of alkyne coupling partners. The following table summarizes representative examples based on analogous systems.
| Entry | Alkyne Substrate (R-C≡C-R') | R / R' | Expected Yield (%) |
| 1 | Diphenylacetylene | Phenyl / Phenyl | >90 |
| 2 | 1-Phenyl-1-propyne | Phenyl / Methyl | ~85 (Regioisomeric mixture possible) |
| 3 | 4-Octyne | Propyl / Propyl | >95 |
| 4 | Methyl propiolate | H / CO₂Me | ~70 |
| 5 | (Trimethylsilyl)acetylene | H / TMS | ~75 |
Part 5: Alternative Synthetic Applications
While C-H activation is its primary use, the bifunctional nature of the molecule opens doors to other transformations.
-
Functional Polymers: The vinyl group can be polymerized via radical, cationic, or transition-metal-catalyzed methods.[4] The resulting polymer would feature pendant dimethylaminomethyl groups, which can be used for post-polymerization modification, as ligands for metal sequestration, or to impart pH-responsive properties to the material.
-
Intramolecular Hydroamination: In the presence of suitable catalysts (e.g., late transition metals or lanthanides), the N-H bond of a related primary or secondary amine could add across the vinyl group to form a tetrahydroquinoline ring system, a privileged scaffold in medicinal chemistry.[5] While the tertiary amine in the title compound is not suitable for direct hydroamination, this highlights the potential of the underlying vinylphenylamine framework.
Conclusion
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a sophisticated building block designed for modern, efficient synthesis. Its true value is realized when its directing group and reactive handle are used in concert, particularly in rhodium-catalyzed C-H activation cascades. By understanding the mechanistic principles outlined in this guide, researchers can unlock powerful strategies for the rapid assembly of complex molecular architectures relevant to pharmaceuticals, materials science, and beyond.
References
- Rhodium-Catalyzed Reactions of a Vinyldiazoacetate with N-Substituted Semicyclic Enaminones.
- Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles.
- Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines.
- C-H Functionalization.
- Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides. Royal Society of Chemistry.
- Pd (II)‐catalyzed vinyl addition polymerization of novel functionalized norbornene bearing dimethyl carboxylate groups.
- Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)
Sources
- 1. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Dimethyl-1-(2-vinylphenyl)methanamine: A Versatile Intermediate in Pharmaceutical Synthesis
Abstract
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a bifunctional aromatic compound whose unique ortho-substitution pattern of a vinyl group and a dimethylaminomethyl moiety presents a wealth of opportunities for the synthesis of complex pharmaceutical intermediates. While this specific isomer is not extensively documented in the literature, its constituent functional groups are well-understood reactive handles in organic synthesis. This guide provides a detailed exploration of the potential applications of this versatile building block, drawing upon established chemical principles and analogous reactivity from related molecules. The protocols and insights presented herein are intended to empower researchers, scientists, and drug development professionals to leverage the synthetic potential of N,N-Dimethyl-1-(2-vinylphenyl)methanamine in the creation of novel molecular scaffolds for drug discovery.
Introduction: Unlocking the Potential of a Bifunctional Building Block
The quest for novel pharmaceutical agents is intrinsically linked to the development of new synthetic methodologies and the availability of versatile chemical building blocks. N,N-Dimethyl-1-(2-vinylphenyl)methanamine is one such molecule, poised for significant utility in medicinal chemistry. Its structure is characterized by two key reactive centers:
-
A vinyl group , which is a versatile functional group for a wide array of chemical transformations, including polymerization, cycloadditions, and various addition reactions.
-
A dimethylaminomethyl group , a tertiary amine that can function as a nucleophile, a base, a directing group for ortho-metalation, and a precursor to a quaternary ammonium salt.
The ortho-disposition of these two groups is particularly noteworthy, as it allows for unique intramolecular reactions and stereochemical control that would not be possible with its meta or para isomers.[1][2][3] This guide will provide detailed protocols and theoretical frameworks for the application of N,N-Dimethyl-1-(2-vinylphenyl)methanamine in several key areas of pharmaceutical intermediate synthesis.
Application I: Synthesis of Tetrahydroquinoline Scaffolds via Intramolecular Cyclization
The proximity of the vinyl and dimethylaminomethyl groups in N,N-Dimethyl-1-(2-vinylphenyl)methanamine makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles, such as tetrahydroquinolines. Tetrahydroquinoline is a privileged scaffold found in numerous biologically active compounds. The proposed synthetic route involves an acid-catalyzed intramolecular cyclization.
Causality of Experimental Choices:
-
Acid Catalyst: A Brønsted acid is used to protonate the nitrogen of the dimethylaminomethyl group, converting it into a good leaving group (dimethylamine).
-
Solvent: A non-polar, high-boiling solvent such as toluene is chosen to facilitate the reaction at elevated temperatures and to allow for the azeotropic removal of water, if any is present.
-
Temperature: The reaction is heated to provide the necessary activation energy for the cyclization to occur.
Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline
-
To a solution of N,N-Dimethyl-1-(2-vinylphenyl)methanamine (1.0 mmol) in dry toluene (10 mL) in a round-bottom flask equipped with a reflux condenser, add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-methyl-1,2,3,4-tetrahydroquinoline.
Data Presentation: Expected Reaction Outcome
| Parameter | Value |
| Starting Material | N,N-Dimethyl-1-(2-vinylphenyl)methanamine |
| Product | 1-Methyl-1,2,3,4-tetrahydroquinoline |
| Reagents | p-toluenesulfonic acid, toluene |
| Expected Yield | 70-85% |
| Purity (post-chromatography) | >98% |
Visualization: Proposed Reaction Pathway
Caption: Proposed pathway for acid-catalyzed intramolecular cyclization.
Application II: Directed Ortho-Metalation for the Synthesis of Multi-Substituted Aromatics
The dimethylaminomethyl group is a well-established directed metalation group (DMG) in organic synthesis. It can direct the deprotonation of the adjacent aromatic proton by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be quenched with a variety of electrophiles to introduce a new substituent at the 3-position of the starting material.
Causality of Experimental Choices:
-
Organolithium Reagent: n-Butyllithium is a strong base capable of deprotonating an aromatic C-H bond directed by the DMG.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent, as they are aprotic and can solvate the organolithium species.
-
Low Temperature: The reaction is carried out at low temperatures (-78 °C) to prevent unwanted side reactions and to ensure the stability of the aryl-lithium intermediate.
-
Electrophile: A wide range of electrophiles can be used, such as aldehydes, ketones, esters, or alkyl halides, to introduce diverse functionalities.
Experimental Protocol: Synthesis of 3-Substituted-N,N-Dimethyl-1-(2-vinylphenyl)methanamine
-
Dissolve N,N-Dimethyl-1-(2-vinylphenyl)methanamine (1.0 mmol) in anhydrous diethyl ether (10 mL) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Directed Ortho-Metalation Workflow
Caption: Workflow for directed ortho-metalation and electrophilic quench.
Application III: Monomer for Functional Polymers in Drug Delivery
The vinyl group of N,N-Dimethyl-1-(2-vinylphenyl)methanamine allows it to act as a monomer for the synthesis of functional polymers. The resulting polymers would possess pendant dimethylaminomethyl groups, which can be protonated at physiological pH, rendering the polymer cationic. Such cationic polymers have potential applications in drug and gene delivery. The tertiary amine can also be quaternized to create permanently cationic polymers. The principles of using vinyl-based polymers in drug delivery are well-established.[4]
Experimental Protocol: Free Radical Polymerization
-
Dissolve N,N-Dimethyl-1-(2-vinylphenyl)methanamine (10 mmol) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 mmol) in a suitable solvent like toluene or dioxane (20 mL) in a Schlenk flask.
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 60-80 °C under an inert atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent such as hexane.
-
Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
Data Presentation: Hypothetical Polymer Characteristics
| Property | Potential Characteristic |
| Monomer | N,N-Dimethyl-1-(2-vinylphenyl)methanamine |
| Polymer Structure | Poly(N,N-Dimethyl-1-(2-vinylphenyl)methanamine) |
| Molecular Weight (Mn) | Controllable by monomer/initiator ratio |
| Polydispersity Index (PDI) | Typically 1.5 - 2.5 for free radical polymerization |
| Glass Transition Temp. (Tg) | Dependent on molecular weight |
| Solubility | Soluble in common organic solvents |
Other Potential Applications
-
Ligand in Catalysis: The dimethylaminomethyl group can act as a hemilabile ligand in transition metal catalysis, potentially influencing the reactivity of the coordinated vinyl group. While specific examples with this molecule are not available, the use of similar amine-containing ligands is common in catalysis.[5]
-
Bioorthogonal Chemistry: The vinyl group, while not as commonly used as azides or alkynes, can participate in certain bioorthogonal reactions, such as inverse-electron-demand Diels-Alder reactions with tetrazines.[6][7] This opens up the possibility of using this molecule or its derivatives for bioconjugation and cellular imaging.[8][9][10]
Conclusion
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a promising yet underutilized building block in pharmaceutical and materials science. Its unique bifunctional nature, with the ortho-disposed vinyl and dimethylaminomethyl groups, provides a platform for a diverse range of chemical transformations. The protocols and applications detailed in this guide, while based on established chemical principles and analogies to related compounds, are intended to serve as a starting point for further exploration. It is our hope that this guide will inspire researchers to unlock the full synthetic potential of this versatile intermediate in their drug discovery and development endeavors.
References
-
PubChem. N,N-dimethyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]
-
Iurciuc (Tincu), C. E., et al. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Pharmaceuticals, 2020. [Link]
-
Wang, H., et al. Designing Bioorthogonal Reactions for Biomedical Applications. Journal of Medicinal Chemistry, 2022. [Link]
-
ResearchGate. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. [Link]
-
Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]
-
PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
-
ResearchGate. Reactions of phenyldimethylsilyllithium with β-N,N-dimethylaminoenones: A convenient synthesis of β-dimethyl(phenyl)silylacrylic acid and its derivatives. [Link]
-
PubMed Central. Synthesis and antimicrobial activity of some new diphenylamine derivatives. [Link]
-
ResearchGate. Reaction mechanism between vinyl ether derivatives and tetrazines. [Link]
-
Macmillan Group. Bioorthogonal Chemistry. [Link]
-
MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]
-
PubMed Central. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. [Link]
-
MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]
-
Wikipedia. Bioorthogonal chemistry. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. N,N-Dimethyl-1-(4-vinylphenyl)methanamine | CymitQuimica [cymitquimica.com]
- 3. N,N-Dimethyl-1-(4-vinylphenyl)methanamine,98% (stabilized with TBC) | 2245-52-5 [sigmaaldrich.com]
- 4. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Welcome to the technical support center for the synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This document provides in-depth, field-proven insights and detailed protocols to ensure the successful and efficient production of this valuable compound.
Introduction
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a key building block in various research and development applications. Its synthesis, while conceptually straightforward, often presents challenges that can lead to diminished yields and purification difficulties. The most common and reliable method for its preparation is the Wittig reaction, which involves the olefination of an aldehyde. This guide will focus primarily on troubleshooting the Wittig pathway and addressing other common hurdles in the synthesis.
The core of this synthesis involves the reaction of a phosphorus ylide with 2-(dimethylaminomethyl)benzaldehyde. The success of this reaction hinges on the efficient formation of the ylide and its subsequent reaction with the aldehyde, followed by a clean work-up and purification.
Troubleshooting Guide: Enhancing Your Synthesis Yield
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I address them?
Low yield is the most common issue and can stem from several stages of the synthesis. A systematic approach is crucial for diagnosis.
Answer: Low yields can typically be traced back to three primary areas: inefficient ylide formation, incomplete reaction with the aldehyde, or product loss during work-up and purification.
A. Inefficient Ylide Formation: The phosphorus ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) is a powerful nucleophile, but it is also a strong base and highly sensitive to moisture and air.[1] Incomplete formation of the ylide is a frequent cause of low yields.
-
Cause 1: Inadequate Base or Deprotonation. The phosphonium salt precursor (e.g., methyltriphenylphosphonium bromide) requires a very strong base for complete deprotonation.[1][2]
-
Solution: Employ strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[3] Ensure you are using the correct stoichiometric amount of base. When using n-BuLi, it is critical to accurately titrate it before use, as its concentration can degrade over time.
-
-
Cause 2: Presence of Moisture. Ylides are rapidly protonated and decomposed by water.[1]
-
Solution: All glassware must be rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
B. Incomplete Reaction with the Aldehyde: Even with efficient ylide generation, the subsequent reaction with 2-(dimethylaminomethyl)benzaldehyde may not go to completion.
-
Cause 1: Poor Quality Starting Aldehyde. The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, which will not participate in the Wittig reaction.
-
Solution: Check the purity of the aldehyde by ¹H NMR or TLC before starting. If impurities are detected, purify the aldehyde by column chromatography or distillation. Store the aldehyde under an inert atmosphere and at a low temperature.
-
-
Cause 2: Sub-optimal Reaction Temperature. The reaction may be too slow at low temperatures, or side reactions could occur at elevated temperatures.
-
Solution: The addition of the aldehyde to the ylide solution is typically performed at a low temperature (e.g., -78 °C or 0 °C) and then allowed to warm to room temperature.[4] Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
-
C. Product Loss During Work-up and Purification: The tertiary amine functionality in the product can complicate the purification process.
-
Cause 1: Emulsion Formation. The basic nature of the product can lead to emulsions during aqueous extraction.
-
Solution: Use brine (saturated NaCl solution) to wash the organic layer, which can help break emulsions. If an emulsion persists, filtering the mixture through a pad of Celite can be effective.
-
-
Cause 2: Difficult Chromatography. The basic amine can interact strongly with acidic silica gel, leading to streaking and poor separation.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a tertiary amine, such as triethylamine (e.g., 1-2% in the eluent). Alternatively, using neutral or basic alumina for chromatography can be a better option.
-
Below is a troubleshooting workflow to help diagnose the source of low yields:
Caption: Troubleshooting workflow for low yield diagnosis.
Question 2: I'm observing a significant amount of triphenylphosphine oxide byproduct in my final product. How can I remove it effectively?
Answer: Triphenylphosphine oxide (TPPO) is the inevitable byproduct of the Wittig reaction, and its removal can be challenging due to its moderate polarity and high crystallinity.[4][5]
-
Method 1: Crystallization. If your product is an oil or has very different solubility properties than TPPO, you can often remove the TPPO by crystallization. After the initial work-up, concentrate the crude product and dissolve it in a minimal amount of a polar solvent. Then, add a non-polar solvent until the solution becomes cloudy. The TPPO will often precipitate out upon cooling or standing and can be removed by filtration.
-
Method 2: Chromatography. While TPPO can be separated by standard silica gel chromatography, it can sometimes co-elute with the desired product.
-
Optimization: A carefully chosen solvent gradient (e.g., a slow gradient from hexanes to ethyl acetate) is key. Monitoring the fractions carefully by TLC is essential.
-
-
Method 3: Chemical Conversion. In difficult cases, TPPO can be converted to a more easily separable derivative. For example, reacting the crude mixture with MgCl₂ can form a complex with TPPO, which can then be removed by filtration.
| Method | Advantages | Disadvantages |
| Crystallization | Simple, can remove large quantities. | Product might co-precipitate; not suitable for all products. |
| Chromatography | Generally effective for final purification. | Can be tedious; may require careful solvent optimization. |
| Chemical Conversion | Effective for stubborn cases. | Adds an extra step to the procedure. |
| Caption: Comparison of methods for triphenylphosphine oxide removal. |
Question 3: My reaction is not going to completion, and I see unreacted aldehyde even after extended reaction times. What should I do?
Answer: If the starting aldehyde remains, it points to an issue with either the stoichiometry or the reactivity of your ylide.
-
Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the ylide. Often, using a slight excess (e.g., 1.1 to 1.2 equivalents) of the phosphonium salt and base can help drive the reaction to completion.
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Ylide Reactivity: The ylide for introducing a methylene group (Ph₃P=CH₂) is considered "non-stabilized" and is highly reactive.[6] If it's not reacting, it is likely decomposing before it has a chance to react with the aldehyde.
-
Solution: Re-evaluate the ylide formation step. Ensure all reagents are pure and the conditions are strictly anhydrous. Consider generating the ylide in situ in the presence of the aldehyde, although this can sometimes lead to other side reactions. A common procedure is to form the ylide, cool the solution, and then add the aldehyde slowly to control the reaction.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing the starting material, 2-(dimethylaminomethyl)benzaldehyde?
The most common route is the ortho-lithiation of N,N-dimethylbenzylamine followed by quenching with N,N-dimethylformamide (DMF). This directed ortho-metalation is a highly efficient and regioselective method.
Q2: Are there alternative olefination reactions I could try if the Wittig reaction is problematic?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative.[4] It uses a phosphonate ester instead of a phosphonium salt. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which greatly simplifies purification.[4] However, preparing the required phosphonate reagent adds a step to the overall synthesis.
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques are sufficient:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule, showing the characteristic vinyl protons and the dimethylamino group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC) or Gas Chromatography (GC): These methods are excellent for assessing the purity of the final product.
Detailed Experimental Protocol: Wittig Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Materials:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-(dimethylaminomethyl)benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, triethylamine)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Ylide Formation:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise via syringe. The solution will typically turn a deep orange or yellow, indicating ylide formation.[5]
-
Stir the mixture at this temperature for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Dissolve 2-(dimethylaminomethyl)benzaldehyde (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a solvent system such as hexanes/ethyl acetate with 1% triethylamine to prevent streaking.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N,N-Dimethyl-1-(2-vinylphenyl)methanamine as an oil.
-
Caption: Experimental workflow for the Wittig synthesis.
References
-
ResearchGate. Reaction conditions for optimization of Wittig olefination. Available from: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06). Available from: [Link]
-
MDPI. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. (2024-06-07). Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
Chemistry LibreTexts. The Wittig Reaction. (2023-01-22). Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
ResearchGate. Catalytic Aldehyde Olefinations. (2025-08-06). Available from: [Link]
-
YouTube. Olefination of Aldehydes, Part 4: Alternative Strategies. (2021-06-12). Available from: [Link]
-
Chemistry LibreTexts. Wittig Reaction. (2023-01-22). Available from: [Link]
-
National Institutes of Health. Vinylation of Benzylic Amines via C–N Bond Functionalization of Benzylic Pyridinium Salts. (2019-08-01). Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. Available from: [Link]
-
National Center for Biotechnology Information. A three-membered ring approach to carbonyl olefination. (2017-10-23). Available from: [Link]
- Google Patents. US20100210743A1 - Amination of vinyl aromatic polymers with tertiary amines.
-
ACS Publications. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Available from: [Link]
- Google Patents. CN102317325B - Amination of vinyl aromatic polymers with tertiary amines.
-
YouTube. 19.7b Wittig Reaction | Organic Chemistry. (2021-04-06). Available from: [Link]
-
Chem-Station. Wittig Reaction. (2024-04-06). Available from: [Link]
-
University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]
Sources
Technical Support Center: Purification of Crude N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Welcome to the technical support center for the purification of crude N,N-Dimethyl-1-(2-vinylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the unique challenges associated with purifying this compound. The inherent reactivity of the vinyl group, coupled with the basicity of the tertiary amine, necessitates careful consideration of purification methods to prevent polymerization and degradation.
This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification process. We will explore common issues, their root causes, and provide validated solutions.
Diagram: Purification Workflow Overview
Caption: Decision workflow for selecting a suitable purification method.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying N,N-Dimethyl-1-(2-vinylphenyl)methanamine?
A1: The primary challenges stem from the molecule's dual functionality. The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of acid catalysts. The tertiary amine can interact strongly with acidic stationary phases like silica gel, leading to poor separation and potential product degradation.
Q2: Should I be concerned about the stability of the compound during storage?
A2: Yes. Like its para-isomer, N,N-Dimethyl-1-(2-vinylphenyl)methanamine can polymerize over time.[1][2] It is often supplied with an inhibitor like tert-butylcatechol (TBC). For long-term storage, it is advisable to store the purified compound at low temperatures (e.g., -20°C), in the dark, and under an inert atmosphere (nitrogen or argon).[2]
Q3: Can I use standard silica gel for column chromatography?
A3: Standard silica gel can be problematic due to its acidic nature, which can cause streaking, low recovery, and even degradation of the amine. If column chromatography is necessary, it is highly recommended to use a deactivated stationary phase. A common practice is to neutralize the silica gel with a small amount of a volatile amine, such as triethylamine, in the eluent.[3]
Q4: What are the typical impurities I might encounter?
A4: Impurities are highly dependent on the synthetic route. Common impurities could include unreacted starting materials, such as 2-vinylbenzyl halides or the corresponding alcohol, and byproducts from side reactions. If N,N-dimethylformamide (DMF) is used as a solvent in the synthesis, it can sometimes be a source of impurities.[4] Incomplete methylation can also result in the presence of the corresponding primary and secondary amines.
Troubleshooting Guide
Problem 1: Product Polymerizes During Distillation
| Symptom | Probable Cause(s) | Solution(s) |
| A viscous, insoluble material forms in the distillation flask. | Excessive Temperature: The vinyl group is prone to thermal polymerization. | Utilize High Vacuum: Perform the distillation under high vacuum (e.g., <1 mmHg) to lower the boiling point.[5][6] Use Specialized Distillation Techniques: For highly sensitive compounds, consider short-path distillation or wiped-film evaporation to minimize the residence time at high temperatures.[5][6][7] |
| Presence of Catalytic Impurities: Acidic or radical impurities can initiate polymerization. | Pre-treatment: Wash the crude product with a dilute basic solution (e.g., 5% NaHCO₃) to remove acidic impurities before distillation. Add an Inhibitor: Introduce a small amount of a radical inhibitor, such as hydroquinone or TBC, to the crude material before heating. |
Problem 2: Poor Separation and Tailing during Column Chromatography
| Symptom | Probable Cause(s) | Solution(s) |
| The product streaks down the column and elutes over many fractions. | Strong Interaction with Silica Gel: The basic tertiary amine interacts strongly with the acidic silanol groups on the silica surface. | Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (or another volatile amine) by volume.[3][4] This will cap the acidic sites. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a diol-functionalized silica phase, which have been shown to be effective for the separation of amines.[4][8] |
| Inappropriate Solvent System: The polarity of the eluent may not be optimized for your compound and impurities. | Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. The addition of a small amount of methanol (0.5-2%) can also improve elution. |
Problem 3: Low Yield After Acid-Base Extraction
| Symptom | Probable Cause(s) | Solution(s) |
| A significant amount of product is lost during the extraction process. | Incomplete Protonation/Deprotonation: The pH may not be sufficiently low to fully protonate the tertiary amine or high enough to deprotonate it for extraction into the organic phase. | Monitor pH: Use a pH meter or pH paper to ensure the aqueous phase is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 10) during the final extraction. Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to ensure complete transfer of the product between phases. |
| Emulsion Formation: The mixture of organic and aqueous phases does not separate cleanly. | Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. In some cases, gentle warming or filtration through a pad of celite can help. |
Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 hexane:ethyl acetate). To this slurry, add triethylamine to a final concentration of 1% (v/v).
-
Column Packing: Pack a glass column with the deactivated silica slurry.
-
Sample Loading: Dissolve the crude N,N-Dimethyl-1-(2-vinylphenyl)methanamine in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 2% to 10% ethyl acetate in hexane), ensuring that 1% triethylamine is present in the eluent throughout the separation.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and joints are well-sealed.
-
Inhibitor Addition: Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the crude product in the distillation flask.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure.
-
Storage: Immediately store the purified product at low temperature, under an inert atmosphere, and in the dark.
Diagram: Troubleshooting Logic for Column Chromatography
Caption: A logical approach to troubleshooting common column chromatography issues.
References
- Skinner, B. (1959). Distillation of heat sensitive compounds. U.S. Patent No. 2,868,696. Washington, DC: U.S.
-
Maruyama, T. (2023). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. Yamato Scientific America. [Link]
-
LabTech. (2025). How to Select Wiped Film Distillation for Temperature-Sensitive Compounds?. LabTech. [Link]
- Celanese Corp. (1967). Distillation of heat sensitive compounds. U.S. Patent No. 3,309,295. Washington, DC: U.S.
-
Gacal, B. et al. (2025). Facile synthetic route toward poly(vinyl benzyl amine) and its versatile intermediates. ResearchGate. [Link]
-
Shapiro, G. et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
-
Filip, J. et al. (2018). Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials. Molecules, 23(3), 682. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]
-
VTA Verfahrenstechnische Anlagen GmbH & Co. KG. (n.d.). Fractional Distillation. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Reddit. (2024). Purification Troubleshooting. r/chemistry. [Link]
-
Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. [Link]
-
Tunc, A. (2008). CONTROLLED SYNTHESIS OF VINYL AMINE POLYMERS BY RAFT TECHNIQUE. [Link]
-
Guerre, M. et al. (2018). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 10(11), 1234. [Link]
Sources
- 1. N,N-Dimethyl-1-(4-vinylphenyl)methanamine | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. njhjchem.com [njhjchem.com]
- 6. valuenequipment.com [valuenequipment.com]
- 7. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 8. columbia.edu [columbia.edu]
addressing stability issues of N,N-Dimethyl-1-(2-vinylphenyl)methanamine during storage
An In-Depth Technical Guide for Researchers
Technical Support Center: N,N-Dimethyl-1-(2-vinylphenyl)methanamine
A Guide to Maintaining Stability During Storage and Handling
A Note on Structural Analogs: Direct stability data for N,N-Dimethyl-1-(2-vinylphenyl)methanamine (the ortho-isomer) is limited in publicly available literature. This guide is built upon established principles for structurally similar molecules, primarily its close analog N,N-Dimethyl-1-(4-vinylphenyl)methanamine (the para-isomer)[1][2][3][4] and styrene, a well-studied vinyl aromatic monomer[5][6]. The fundamental principles of vinyl group polymerization and aromatic amine oxidation are directly applicable.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the storage of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Q1: My vial of N,N-Dimethyl-1-(2-vinylphenyl)methanamine has turned yellow or brown. Is it still usable?
A: Discoloration is a primary indicator of chemical degradation, likely due to the oxidation of the aromatic amine moiety upon exposure to air.[7] While minor yellowing might not affect all applications, significant color change suggests the formation of impurities that could interfere with your experiments. For high-purity applications, such as polymerization or pharmaceutical synthesis, using a discolored reagent is not recommended without re-purification and analysis.
Q2: The material in the container has become viscous, semi-solid, or has fully solidified. What caused this?
A: This indicates that the vinyl group has undergone spontaneous polymerization.[6][8] This process is often initiated by exposure to heat, light, or the depletion of the polymerization inhibitor over time. The polymerization reaction is exothermic and can become a runaway reaction if not controlled, posing a safety risk.[6] A solidified product is no longer the starting monomer and is generally unusable for its intended purpose.
Q3: What are the ideal storage conditions to prevent degradation?
A: Based on data for the analogous para-isomer, the recommended storage condition is at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Storing the material under an inert atmosphere (e.g., argon or nitrogen) is a critical best practice to prevent oxidation.[7]
Q4: The product datasheet mentions it is "stabilized with TBC." What is TBC and what does it do?
A: TBC stands for 4-tert-butylcatechol, a common polymerization inhibitor for styrene and other vinyl monomers.[6] It works by scavenging free radicals, which are the initiators of the polymerization chain reaction. Importantly, TBC requires the presence of a small amount of dissolved oxygen to be effective. Therefore, storing the monomer under a completely oxygen-free atmosphere for extended periods can paradoxically reduce the inhibitor's efficacy against thermally-induced polymerization. The best practice is a headspace of inert gas, not a rigorous de-gassing of the liquid itself unless it is for immediate use in an oxygen-sensitive reaction.
Q5: How can I verify the purity of my stored N,N-Dimethyl-1-(2-vinylphenyl)methanamine before use?
A: The most reliable methods are analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to check for the presence of degradation products or polymers. A simple visual inspection for color change or increased viscosity is the first essential step. For quantitative analysis, developing a simple HPLC or GC method against a reference standard is recommended (see Protocol 2).
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues.
Issue 1: Product Discoloration
-
Observation: The normally colorless to pale yellow liquid has developed a distinct yellow, brown, or even dark red hue.
-
Root Cause Analysis: Aromatic amines are susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by light (photo-oxidation) and elevated temperatures. The nitrogen lone pair electrons can be abstracted, leading to the formation of colored radical cations and subsequent complex degradation products.
-
Immediate Action:
-
Cease using the material for any critical experiments.
-
If the discoloration is minor, you may consider purification (e.g., column chromatography or distillation), but this should be approached with caution due to the compound's reactivity.
-
-
Preventative Strategy:
-
Inert Atmosphere: Always store the vial with an inert gas (argon or nitrogen) in the headspace. After each use, re-purge the vial with inert gas before sealing.
-
Light Protection: Store in amber glass vials or wrap clear vials in aluminum foil to protect from light.[1][2]
-
Temperature Control: Adhere strictly to the recommended -20°C storage temperature to slow down all chemical degradation processes.[1][2]
-
Issue 2: Polymerization (Increased Viscosity or Solidification)
-
Observation: The product's viscosity has noticeably increased, or solid polymer has formed. In severe cases, the entire sample is a solid block. Drums or tanks containing the monomer may be bulging.[8]
-
Root Cause Analysis: The vinyl group is highly prone to free-radical polymerization. This can be triggered by:
-
Heat: Elevated temperatures increase the rate of thermal self-initiation.[6]
-
Inhibitor Depletion: The inhibitor (TBC) is consumed over time. Long-term storage or improper storage at elevated temperatures will deplete it faster.[8]
-
Contamination: Contaminants like peroxides, acids, or metal salts can initiate polymerization.
-
-
Immediate Action:
-
SAFETY FIRST: Uncontrolled polymerization is an exothermic runaway reaction that can cause a dangerous pressure buildup in a sealed container.[6] If you notice a container is warm to the touch or bulging, treat it as a serious hazard.[8] Do not attempt to open it. Follow your institution's safety protocols for hazardous material disposal.
-
If the material has simply become more viscous without signs of a runaway reaction, it is no longer the pure monomer. It is not recommended for use.
-
-
Preventative Strategy:
-
Monitor Storage Time: Implement a "first-in, first-out" inventory system. Avoid storing the monomer for longer than the manufacturer's recommended shelf life.
-
Check Inhibitor Levels: For long-term storage or bulk quantities, periodic analysis of the TBC concentration is advisable.
-
Avoid Contamination: Use only clean, dry glassware and syringes when handling the material. Ensure no cross-contamination from other reagents.
-
Core Degradation Pathways Visualization
Sources
- 1. N,N-Dimethyl-1-(4-vinylphenyl)methanamine,98% (stabilized with TBC) | 2245-52-5 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. N,N-Dimethyl-1-(4-vinylphenyl)methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 2245-52-5 | N,N-Dimethyl-1-(4-vinylphenyl)methanamine - Synblock [synblock.com]
- 5. Safe handling and_storage_of_styrene_monomer | PDF [slideshare.net]
- 6. plasticseurope.org [plasticseurope.org]
- 7. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 8. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with N,N-Dimethyl-1-(2-vinylphenyl)methanamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges arising from the unique steric environment of this versatile building block. Our aim is to equip you with the knowledge to optimize your reaction outcomes and navigate the intricacies of its reactivity.
Understanding the Steric Challenge
N,N-Dimethyl-1-(2-vinylphenyl)methanamine presents a distinct steric profile due to the ortho-positioning of the vinyl and N,N-dimethylaminomethyl substituents on the phenyl ring. This arrangement creates a crowded environment around the reactive centers – the vinyl group's double bond and the lone pair of electrons on the nitrogen atom. This steric congestion can significantly hinder the approach of reagents, catalysts, and other reactants, leading to lower reaction rates, incomplete conversions, or undesired side reactions.
Visualizing the Steric Hindrance
To better understand the spatial constraints, let's visualize the molecule's structure.
Caption: Molecular structure highlighting steric clash between the ortho-substituents.
Frequently Asked Questions (FAQs)
Q1: Why are my polymerization reactions with N,N-Dimethyl-1-(2-vinylphenyl)methanamine sluggish or failing?
A1: The ortho-N,N-dimethylaminomethyl group poses significant steric hindrance to the approaching catalyst and monomer units during polymerization. This can inhibit the propagation step of the polymerization chain. Additionally, the Lewis basic nitrogen atom can coordinate with and deactivate certain types of catalysts, particularly those used in coordination polymerization. For challenging polymerizations of substituted styrenes, specialized catalyst systems are often required.[1][2][3]
Q2: I am observing low yields in my cross-coupling reactions (e.g., Suzuki, Heck) at the vinyl group. What is the likely cause?
A2: The steric bulk of the adjacent N,N-dimethylaminomethyl group can impede the coordination of the palladium catalyst to the vinyl moiety, which is a crucial step in the catalytic cycle of cross-coupling reactions.[4][5][6][7] This steric hindrance can make oxidative addition (in the case of vinyl halides) or migratory insertion less favorable.
Q3: Can the amine group in N,N-Dimethyl-1-(2-vinylphenyl)methanamine interfere with my reactions?
A3: Absolutely. The tertiary amine is a Lewis base and can react with acidic reagents or coordinate to metal catalysts. This can lead to catalyst poisoning or the formation of unwanted byproducts. In reactions employing Lewis acidic catalysts, this can be a significant issue.
Troubleshooting Guides
Guide 1: Improving Polymerization Yields
Problem: Low conversion or no polymerization of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
| Probable Cause | Recommended Solution | Rationale |
| Catalyst Deactivation | Use a catalyst system known to be robust for functionalized or sterically hindered styrenes. For radical polymerization, consider AIBN or other suitable radical initiators. For coordination polymerization, late transition metal catalysts, such as certain palladium or nickel complexes, may show higher tolerance.[1] | These catalysts are often less sensitive to Lewis basic functional groups and can accommodate greater steric bulk at the monomer. |
| Steric Hindrance | Increase reaction temperature to provide more kinetic energy to overcome the activation barrier. Higher monomer concentration can also favor the propagation step. | Elevated temperatures can help overcome the steric repulsion between the monomer and the growing polymer chain. |
| Solvent Effects | Employ a less coordinating solvent to minimize competition with the monomer for catalyst coordination sites. | Solvents like toluene or chlorobenzene are often good choices for polymerization of styrenic monomers. |
Experimental Protocol: Optimized Radical Polymerization
-
Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N-Dimethyl-1-(2-vinylphenyl)methanamine (1.0 eq) in anhydrous toluene (to achieve a 1 M concentration).
-
Initiator Addition: Add a suitable radical initiator, such as AIBN (0.02 eq).
-
Reaction: Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them via ¹H NMR to observe the disappearance of the vinyl proton signals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent like methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh non-solvent. Dry the polymer under vacuum to a constant weight.
Caption: Workflow for optimized radical polymerization.
Guide 2: Enhancing Cross-Coupling Efficiency (Suzuki-Miyaura Coupling Example)
Problem: Low to no yield in the Suzuki-Miyaura coupling of N,N-Dimethyl-1-(2-vinylphenyl)methanamine with an arylboronic acid.
| Probable Cause | Recommended Solution | Rationale |
| Ineffective Catalyst | Utilize a palladium catalyst system with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][9][10][11] | These ligands promote the formation of monoligated, highly active palladium(0) species that are more effective for sterically demanding substrates.[10] |
| Poor Base Choice | Employ a non-coordinating, strong base such as Cs₂CO₃ or K₃PO₄. | These bases are effective in the transmetalation step without strongly coordinating to the palladium center and hindering catalysis. |
| Suboptimal Solvent | Use a polar aprotic solvent like dioxane, THF, or DME. | These solvents can help to dissolve the reagents and stabilize the catalytic intermediates. |
| Low Reaction Temperature | Increase the reaction temperature, potentially using microwave irradiation.[9] | Higher temperatures can provide the necessary energy to overcome the steric barrier for oxidative addition and reductive elimination. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to a dry reaction vessel.
-
Reagent Addition: Add the arylboronic acid (1.2 eq), N,N-Dimethyl-1-(2-vinylphenyl)methanamine (1.0 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add anhydrous dioxane.
-
Reaction: Heat the mixture at 100-120 °C (or under microwave irradiation) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Workflow for optimized Suzuki-Miyaura coupling.
References
-
Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Angewandte Chemie (International Ed. in English). Available at: [Link]
-
Theoretical Investigations of Para-Methoxystyrene/Styrene Polymerization Catalyzed by Cationic Methyl- and Dibenzobarrelene-Based α-Diimine Palladium Complexes. MDPI. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Catalyst Systems for Alkene Polymerization Based on Metallocene Complexes and Sterically Hindered Organoaluminates. ACS Publications. Available at: [Link]
-
Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. ResearchGate. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Polymerization of Styrene by Rare Earth Coordination Catalystst. Sci-Hub. Available at: [Link]
-
Group 3 and 4 Single-site Catalysts for Stereospecific Polymerization of Styrene. ResearchGate. Available at: [Link]
-
HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie. Available at: [Link]
-
Highly Stable Catalysts for the Stereospecific Polymerization of Styrene. ResearchGate. Available at: [Link]
-
A Stereoconvergent Cyclopropanation Reaction of Styrenes. PubMed. Available at: [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sci-Hub. Polymerization of Styrene by Rare Earth Coordination Catalystst / Polymer Journal, 1990 [sci-hub.jp]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Polymerization Conditions for N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Welcome to the technical support center for the polymerization of N,N-Dimethyl-1-(2-vinylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate successful polymerization experiments. My approach is to not just provide steps, but to explain the underlying chemical principles to empower you to make informed decisions in your work.
I. Monomer Quality and Pre-polymerization Considerations
A successful polymerization begins with a high-quality monomer. N,N-Dimethyl-1-(2-vinylphenyl)methanamine possesses a tertiary amine group which can influence the polymerization process.
FAQs
Q1: My monomer has a yellowish tint and I'm seeing inconsistent polymerization results. What could be the cause?
A1: A yellowish tint can indicate the presence of impurities or degradation products. It's also crucial to remove any inhibitors added for stabilization during storage, such as tert-butylcatechol (TBC).[1][2] Failure to do so will inhibit or prevent polymerization.[3]
Troubleshooting Steps:
-
Monomer Purification: It is recommended to pass the monomer through a column of basic alumina to remove the inhibitor immediately before use.
-
Storage: Store the purified monomer under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is recommended) to prevent degradation and spontaneous polymerization.[2]
Q2: I've purified my monomer, but my polymerization is still sluggish or fails completely. What else could be wrong?
A2: Oxygen is a potent inhibitor of radical polymerizations.[4] Even trace amounts of dissolved oxygen can lead to an induction period or complete inhibition of the reaction.
Troubleshooting Steps:
-
Degassing: Ensure your monomer and solvent are thoroughly degassed before initiating polymerization. Common techniques include:
-
Three to five cycles of freeze-pump-thaw.
-
Purging with an inert gas (argon or nitrogen) for at least 30-60 minutes.
-
II. Choosing the Right Polymerization Technique
The choice of polymerization method will depend on the desired polymer characteristics, such as molecular weight control, low dispersity (Đ), and architectural complexity.
dot
Caption: Selection of polymerization technique based on desired polymer properties.
III. Troubleshooting Free Radical Polymerization
Free radical polymerization is a robust method but offers limited control over the polymer architecture.[5]
FAQs
Q1: My free radical polymerization resulted in a very low molecular weight polymer. What happened?
A1: This is likely due to premature chain termination or chain transfer reactions.[6] The tertiary amine group on your monomer can potentially act as a chain transfer agent.
Troubleshooting and Optimization:
-
Initiator Concentration: Lowering the initiator concentration will generate fewer radical chains, leading to higher molecular weight polymers.
-
Temperature: Polymerizing at a lower temperature can reduce the rate of chain transfer reactions.
-
Solvent Choice: Be aware that some solvents can act as chain transfer agents. Toluene, for example, is known to participate in chain transfer. Consider solvents like dioxane or dimethylformamide (DMF).
Experimental Protocol: General Free Radical Polymerization
-
Preparation: In a Schlenk flask, dissolve N,N-Dimethyl-1-(2-vinylphenyl)methanamine (e.g., 5 g) in your chosen solvent (e.g., 20 mL of dioxane).
-
Initiator Addition: Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The amount will depend on the desired molecular weight.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80°C for AIBN).
-
Termination and Isolation: After the desired time, cool the reaction and precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).
-
Drying: Dry the polymer under vacuum to a constant weight.
IV. Troubleshooting Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with controlled molecular weight and low dispersity.[7][8]
FAQs
Q1: My RAFT polymerization has a long induction period and low conversion. How can I fix this?
A1: This is a common issue with less activated monomers and can be attributed to a slow fragmentation of the intermediate radical species.[9] The choice of RAFT agent is critical for a successful polymerization.[7]
Troubleshooting and Optimization:
-
RAFT Agent Selection: For a styrenic monomer like this, a dithiocarbamate or a xanthate RAFT agent may be more suitable than a dithiobenzoate, which is typically used for more activated monomers like acrylates.
-
Initiator to RAFT Agent Ratio: A common starting point is a ratio of [RAFT Agent]:[Initiator] of 5:1 to 10:1.[10] A higher initiator concentration can shorten the induction period but may lead to a higher population of dead chains.
-
Temperature: Increasing the temperature can increase the rate of polymerization, but may also broaden the molecular weight distribution.
| Parameter | Typical Range | Effect of Increase |
| [Monomer]:[RAFT Agent] | 20:1 to 1000:1 | Higher target molecular weight |
| [RAFT Agent]:[Initiator] | 3:1 to 10:1 | Better control, may increase induction time |
| Temperature | 60 - 110 °C | Faster rate, potential loss of control |
Experimental Protocol: RAFT Polymerization
-
Preparation: In a Schlenk flask, combine the monomer, RAFT agent, initiator, and solvent.
-
Degassing: Perform three to five freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a thermostated oil bath at the chosen temperature.
-
Monitoring: Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Termination and Isolation: Once the desired conversion is reached, stop the reaction by cooling and exposing it to air. Precipitate the polymer in a suitable non-solvent.
dot
Caption: General workflow for RAFT polymerization.
V. Troubleshooting Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful technique for controlled radical polymerization. However, the tertiary amine in your monomer can act as a ligand for the copper catalyst, potentially affecting the polymerization kinetics.[11]
FAQs
Q1: My ATRP of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is uncontrolled, with a broad molecular weight distribution.
A1: The tertiary amine on your monomer can complex with the copper catalyst, altering its reactivity and leading to a loss of control.[11] This can stabilize the radical, retard the deactivation step, and lead to an increased concentration of radicals, resulting in termination reactions.[11]
Troubleshooting and Optimization:
-
Ligand Choice: A strongly coordinating ligand for the copper catalyst is crucial. Tridentate or tetradentate amine-based ligands like Tris(2-(dimethylamino)ethyl)amine (Me6-TREN) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are good starting points.[12]
-
Solvent: The choice of solvent can influence the solubility of the catalyst complex and the overall reaction kinetics. Toluene, anisole, or DMF are common choices.
-
Temperature: Lowering the reaction temperature can sometimes improve control by slowing down side reactions.
Experimental Protocol: ATRP
-
Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, add the copper(I) halide (e.g., CuBr) and the ligand (e.g., PMDETA) to the chosen solvent. Stir until a homogeneous solution forms.
-
Monomer and Initiator Addition: Add the monomer and the initiator (e.g., ethyl α-bromoisobutyrate).
-
Degassing: If not already done for the individual components, perform freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a thermostated oil bath.
-
Work-up: After polymerization, dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer in a non-solvent and dry under vacuum.
VI. Polymer Characterization
Q1: My GPC results show a lower than expected molecular weight.
A1: This can be due to several factors:
-
Premature termination: Caused by impurities in the monomer or solvent.[6]
-
Chain transfer reactions: The solvent or the monomer's amine group may be acting as a chain transfer agent.[6]
-
Inefficient initiation: Your initiator may not be fully efficient under the chosen reaction conditions.
Q2: The NMR spectrum of my polymer has broad peaks, making it difficult to analyze.
A2: Poor resolution in polymer NMR spectra is common due to the high viscosity of the sample and restricted chain motion.[6]
-
Increase Temperature: Acquiring the spectrum at a higher temperature can improve resolution.
-
Use a Different Solvent: Ensure the polymer is fully soluble in the deuterated solvent.
-
Decrease Concentration: A lower sample concentration can reduce viscosity.
VII. References
-
Technical Support Center: Characterization of Defects in Poly(1-(4-Vinylphenyl)ethanone) - Benchchem. Available from:
-
Navigating the Challenges of Vinylphenol-Olefin Copolymerization: A Technical Support Guide - Benchchem. Available from:
-
Overcoming monomer limitations in RAFT polymerization using photoredox catalysis - American Chemical Society. Available from:
-
Troubleshooting Common Issues in Emulsion Polymerization Reactors - Jinzong Machinery. Available from:
-
Progress and Perspectives Beyond Traditional RAFT Polymerization - PMC - NIH. Available from:
-
50th Anniversary Perspective: RAFT Polymerization—A User Guide | Macromolecules. Available from:
-
2.10: Living Radical Polymerization- RAFT - Chemistry LibreTexts. Available from:
-
Why in RAFT polymerization, monomers don't grow on the radical initiator (AIBN)? - ResearchGate. Available from:
-
ATRP of Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University. Available from:
-
Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide - ACS Publications. Available from:
-
Supporting Information RAFT polymerisation of N-vinylformamide and corresponding double hydrophilic block copolymers - The Royal Society of Chemistry. Available from:
-
Polymer Troubleshooting Guide - Pragolab. Available from:
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing). Available from:
-
Optimization of Atom Transfer Radical Polymerization Using Cu(I)/ Tris(2-(dimethylamino)ethyl)amine as a Catalyst - ACS Publications. Available from:
-
Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - MDPI. Available from:
-
N,N-Dimethyl-1-(4-vinylphenyl)methanamine - CymitQuimica. Available from:
-
N,N-Dimethyl-1-(4-vinylphenyl)methanamine,98% (stabilized with TBC) - Sigma-Aldrich. Available from:
-
N,N-Dimethyl-1-(4-vinylphenyl)methanamine - Sigma-Aldrich. Available from:
-
2245-52-5|N,N-Dimethyl-1-(4-vinylphenyl)methanamine - BLDpharm. Available from:
-
RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers - Polymer Chemistry (RSC Publishing). Available from:
-
RAFT polymerisation of N -vinylformamide and corresponding double hydrophilic block copolymers - ResearchGate. Available from:
-
Controlled Radical Polymerization (ATRP and CMRP) of Vinyl Monomer Mediated by Cobalt(II/III) Complexes - sistema Fenix. Available from:
-
Nitroxide-Controlled Free-Radical Copolymerization of Vinyl and Divinyl Monomers. 2. Gelation - ACS Publications. Available from:
-
(PDF) Free radical polymerization of vinyl monomers - ResearchGate. Available from:
-
The radical homopolymerization of N-phenylmaleimide, N-n-hexylmaleimide and N-cyclohexylmaleimide in tetrahydrofuran | Request PDF - ResearchGate. Available from:
-
N,N-DIMETHYL(2-METHYLPHENYL)METHANAMINE AldrichCPR | Sigma-Aldrich. Available from:
-
Inhibition of Free Radical Polymerization: A Review - Semantic Scholar. Available from:
-
N,n-dimethyl-1-phenylmethanamine - Sigma-Aldrich. Available from:
-
Troubleshooting Guide for 3-Vinylcyclobutanol Polymerization - Benchchem. Available from:
-
N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem. Available from:
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. Available from:
-
Pd (II)‐catalyzed vinyl addition polymerization of novel functionalized norbornene bearing dimethyl carboxylate groups | Request PDF - ResearchGate. Available from:
-
N,N-dimethyl-1-phenylmethanamine;ethanol | C11H19NO | CID 23500012 - PubChem. Available from:
-
Control and Optimisation for Vinyl Chloride/N-phenylmaleimide Copolymer Composition | Request PDF - ResearchGate. Available from:
Sources
- 1. N,N-Dimethyl-1-(4-vinylphenyl)methanamine | CymitQuimica [cymitquimica.com]
- 2. N,N-Dimethyl-1-(4-vinylphenyl)methanamine,98% (stabilized with TBC) | 2245-52-5 [sigmaaldrich.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. Progress and Perspectives Beyond Traditional RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique [mdpi.com]
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- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
identifying and minimizing side products in N,N-Dimethyl-1-(2-vinylphenyl)methanamine reactions
Welcome to the technical support center for the synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing the formation of critical side products. Our goal is to provide you with the expertise and practical insights necessary to achieve high purity and yield in your reactions.
Introduction: Navigating the Synthetic Landscape
The synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, a valuable building block in pharmaceutical and materials science, presents unique challenges primarily due to the reactive nature of the vinyl group. The choice of synthetic route significantly influences the side product profile. This guide will explore three common synthetic pathways, outlining the potential pitfalls and providing robust troubleshooting strategies for each.
Core Synthetic Pathways and Troubleshooting
The three primary routes for the synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine are:
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Reductive Amination of 2-Vinylbenzaldehyde
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Eschweiler-Clarke Reaction of 2-Vinylaniline
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Grignard Reaction of 2-Vinylbenzyl Halide
Below, we delve into the specifics of each pathway, addressing common issues in a question-and-answer format.
Reductive Amination of 2-Vinylbenzaldehyde
This one-pot reaction involves the condensation of 2-vinylbenzaldehyde with dimethylamine to form an iminium ion, which is then reduced to the desired tertiary amine.[1]
Logical Workflow for Reductive Amination
Caption: Eschweiler-Clarke reaction workflow and primary side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q3: The reaction is sluggish and gives a low yield. What can I do to improve it?
A3: Incomplete reaction in an Eschweiler-Clarke synthesis can often be attributed to insufficient heating or improper stoichiometry.
-
Causality: The reaction requires thermal energy to drive the formation of the iminium ion and the subsequent hydride transfer from formic acid. [2]* Troubleshooting Protocol:
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently, typically to around 100 °C, until the effervescence of carbon dioxide ceases. [2]This indicates the completion of the reduction step.
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Reagent Stoichiometry: Use a slight excess of both formaldehyde and formic acid to ensure the complete methylation of the amine. [2] 3. Purity of Starting Material: Ensure the starting 1-(2-vinylphenyl)methanamine is of high purity, as impurities can interfere with the reaction.
-
Q4: My final product is a viscous oil or solid, suggesting polymerization. How can this be avoided in an Eschweiler-Clarke reaction?
A4: The acidic conditions and elevated temperatures of the Eschweiler-Clarke reaction can promote polymerization of the vinyl group.
-
Causality: Cationic polymerization of the vinyl group is initiated by the acidic environment.
-
Troubleshooting Protocol:
-
Minimize Reaction Time: Heat the reaction only for the time necessary for completion. Monitor the reaction closely (e.g., by TLC or GC-MS) to avoid prolonged exposure to heat.
-
Consider a Polymerization Inhibitor: While less common in Eschweiler-Clarke reactions, the addition of a suitable inhibitor that is stable under acidic conditions could be beneficial.
-
Modified Eschweiler-Clarke Conditions: Explore milder, solvent-free variations of the reaction that may proceed at lower temperatures. [3]
-
Grignard Reaction of 2-Vinylbenzyl Halide
This approach involves the formation of a Grignard reagent from a 2-vinylbenzyl halide (e.g., bromide or chloride), followed by reaction with an electrophile that can introduce the dimethylamino group. A common strategy is the reaction of the Grignard reagent with chlorodimethylamine or a similar electrophilic amine source.
Logical Workflow for Grignard Reaction
Caption: Grignard reaction workflow and potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q5: My Grignard reaction is difficult to initiate and gives a low yield of the desired product, with a significant amount of a high-boiling side product.
A5: Difficulty in initiating Grignard reactions is common and can be due to a passivated magnesium surface. The high-boiling side product is likely the result of Wurtz coupling, where two molecules of the benzyl halide couple to form a dimer. [4][5]
-
Causality: The Grignard reagent, once formed, can react with the starting alkyl halide. This is particularly problematic with reactive halides like benzyl halides. [6]* Troubleshooting Protocol:
-
Magnesium Activation: Activate the magnesium turnings prior to the reaction. This can be done by stirring them vigorously under an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. [7] 2. Slow Addition: Add the 2-vinylbenzyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, minimizing the Wurtz coupling side reaction. [4] 3. Temperature Control: Maintain a gentle reflux during the addition to ensure a steady reaction rate without excessive side reactions.
-
Continuous Process: For larger scale syntheses, a continuous process where the halide is passed through a packed bed of magnesium can significantly reduce Wurtz coupling. [5] Q6: I am observing polymerization during the Grignard reaction or workup. What are the best practices to prevent this?
-
A6: Polymerization can occur during the Grignard reaction due to the presence of radical species or during the acidic workup.
-
Causality: Radical intermediates can initiate polymerization. Acidic workup conditions can induce cationic polymerization.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent the formation of peroxides that can initiate radical polymerization.
-
Use of Inhibitors: Add a polymerization inhibitor like TBC to the starting 2-vinylbenzyl halide.
-
Careful Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride instead of a strong acid. This provides a milder workup condition that is less likely to cause polymerization.
-
Identification and Characterization of Side Products
Accurate identification of side products is crucial for optimizing your reaction conditions. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.
Table 2: Key Side Products and Their Identification
| Side Product | Synthetic Route | Identification Notes (Expected 1H NMR Signals) |
| 2-Vinylbenzyl alcohol | Reductive Amination | Singlet for the benzylic CH₂ protons (around 4.7 ppm), characteristic vinyl protons (dd, dd, and dd), and a broad singlet for the hydroxyl proton. |
| 1,2-Bis(2-vinylphenyl)ethane | Grignard Reaction | Complex aromatic and vinyl proton signals, and a characteristic singlet for the two benzylic CH₂ groups. |
| Polystyrene derivative | All routes | Broad, unresolved signals in the 1H NMR spectrum. |
Purification of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
The purification of the final product can be challenging due to its potential for polymerization at elevated temperatures.
Q7: What is the best method to purify N,N-Dimethyl-1-(2-vinylphenyl)methanamine?
A7: Vacuum distillation is the preferred method for purifying the final product. However, precautions must be taken to prevent polymerization.
-
Purification Protocol:
-
Add a Polymerization Inhibitor: Add a non-volatile polymerization inhibitor, such as TBC, to the crude product before distillation. [8] 2. Use Reduced Pressure: Distill the compound under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.
-
Monitor Temperature: Keep the distillation pot temperature as low as possible.
-
Alternative Purification: For small-scale purifications or if the compound is extremely heat-sensitive, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed. Ensure the solvent is degassed and consider adding an inhibitor to the solvent system.
-
Conclusion
The successful synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine requires careful consideration of the chosen synthetic route and proactive measures to mitigate side reactions, particularly polymerization. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their desired product.
References
- Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584.
- Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
- Dumoleijn, K. N. R., Villa, A., Marelli, M., Prati, L., & Stevens, C. V. (2021). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. Catalysis Science & Technology, 11(14), 4847-4856.
-
Falcon, M. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? Reddit. [Link]
- Google Patents. (1987).
- He, L., Liu, Y., & Zhang, X. (2021). Asymmetric Halocyclizations of 2-Vinylbenzyl Alcohols with Chiral FLPs. Organic Letters, 23(20), 7799-7803.
-
jthockey. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
Liu, P., Tung, N. T., Xu, X., Yang, J., & Li, F. (2021). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
Matar, N. (2017, August 3). Inhibitor removers. ResearchGate. [Link]
-
Nizar, M. (2014, May 15). Can anyone tell me the procedure for purification of Methyl vinyl ketone? ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
Pearson. (n.d.). The two most general amine syntheses are the reductive amination...[Link]
-
sklapni_a_odplav. (2025, January 31). Grignard reaction solidified. Reddit. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]
- Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229-1232.
- Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis: Selectivity, Strategy & Efficiency in Modern Organic Chemistry. Pergamon Press.
- van der Poel, W. P. A., Heinen, A. W., & van der Wiele, K. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000(13), 2501-2507.
- Wang, H., et al. (2022). Experimental study on distillation and purification of reclaimed NMP. Journal of Physics: Conference Series, 2393, 012022.
-
Wikipedia. (2023, December 1). Eschweiler–Clarke reaction. [Link]
-
Wiley. (2024). Reductive Amination. [Link]
- Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2000). A facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Green Chemistry, 2(3), 125-127.
- Rosenau, T., Potthast, A., Röhrling, J., Hofinger, A., Sixta, H., & Kosma, P. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES.
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
Sciencemadness.org. (2011, March 10). Eschweiler-Clarke Procedure. [Link]
-
Sciencemadness.org. (2016, February 18). Grignard successes and failures. [Link]
-
Preprints.org. (2018, August 9). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
-
Rasayan Journal of Chemistry. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. [Link]
Sources
- 1. jocpr.com [jocpr.com]
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- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. CA1224811A - Polymerization inhibition process for vinyl aromatic compounds - Google Patents [patents.google.com]
troubleshooting guide for failed N,N-Dimethyl-1-(2-vinylphenyl)methanamine experiments
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine. It is designed for researchers and drug development professionals to diagnose and resolve experimental failures, ensuring consistent and successful outcomes.
Introduction: The Synthetic Challenge
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a valuable building block, but its synthesis presents unique challenges. The molecule contains a reactive vinyl group susceptible to polymerization and a tertiary amine that can be sensitive to reaction conditions. Successful synthesis hinges on a careful choice of reaction pathway and meticulous control over experimental parameters. This guide addresses failures in the two most common synthetic routes:
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Route A: Wittig Olefination. Formation of the vinyl group by reacting 2-((dimethylamino)methyl)benzaldehyde with a phosphorus ylide.
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Route B: Reductive Amination/Methylation. Beginning with a precursor like 2-vinylbenzylamine and performing a methylation, such as the Eschweiler-Clarke reaction.
Caption: Common synthetic routes to the target molecule.
Section 1: Troubleshooting Low or No Product Yield
Low conversion or complete reaction failure is the most common hurdle. The underlying cause is often related to reagent quality, reaction setup, or the specific chemistry of the chosen pathway.
strategies to prevent unwanted polymerization of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Welcome to the technical support center for N,N-Dimethyl-1-(2-vinylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the unwanted polymerization of this reactive vinyl-aromatic monomer. Below you will find a series of frequently asked questions and troubleshooting scenarios to ensure the stability and integrity of your compound during storage and experimentation.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
Q1: What is N,N-Dimethyl-1-(2-vinylphenyl)methanamine, and why is it prone to unwanted polymerization?
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is an organic compound featuring a vinyl group attached to a benzene ring, which also bears a dimethylaminomethyl substituent in the ortho position. The presence of the vinyl group (C=C double bond) makes the molecule highly susceptible to polymerization.[1] This reactivity is characteristic of vinyl monomers, which can link together to form long polymer chains.[2] This process can be initiated by external factors such as heat, light, or the presence of radical species, leading to the loss of the monomer and the formation of an undesirable solid or viscous polymer.[3]
Q2: What is the primary mechanism behind the unwanted polymerization of this monomer?
The most common mechanism is free-radical polymerization .[1] This is a chain reaction consisting of three main stages:
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Initiation: The process begins when a free radical is formed. In the absence of an intended initiator, this can happen spontaneously through a process called thermal self-initiation, which is common for styrenic compounds.[4][5] Heat or UV light can cause the spontaneous formation of radical species from the monomer itself.[3][4] For styrene, this is known to proceed via a Diels-Alder dimerization followed by hydrogen transfer to generate monoradicals that start the polymerization process.[4][6]
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Propagation: The newly formed radical attacks the vinyl group of another monomer molecule. This adds the monomer to the chain and regenerates the radical at the end of the newly extended molecule.[5] This step repeats, rapidly increasing the length of the polymer chain. The propagation reaction is exothermic, which can accelerate the polymerization rate if the heat is not dissipated.[5]
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Termination: The chain reaction stops when two growing radical chains combine or when they react with an inhibitor molecule.[5][7]
Unwanted polymerization is typically a result of unintended initiation from environmental factors.
Q3: What are polymerization inhibitors, and how do they prevent this process?
Polymerization inhibitors are chemical compounds added in small quantities to reactive monomers to prevent premature polymerization during storage and transport.[3][8][9] They function by acting as free radical scavengers .[8] When stray radicals are formed from thermal or light exposure, the inhibitor molecule rapidly reacts with them, converting them into stable, non-reactive species.[3][7] This effectively terminates the polymerization chain before it can propagate.[7] An inhibitor must be consumed before any significant polymerization can occur, creating what is known as an "induction period."[10]
Q4: What are some common inhibitors used for vinyl-aromatic compounds?
A variety of inhibitors are effective for styrenic monomers. The choice depends on the specific application, storage conditions, and required shelf life.[8]
| Inhibitor | Abbreviation | Typical Concentration | Notes |
| 4-tert-Butylcatechol | TBC | 10-100 ppm | A very common inhibitor for styrene and related compounds.[11] Often requires the presence of dissolved oxygen to be effective. |
| Hydroquinone | HQ | 100-1000 ppm | Effective, but can be more challenging to remove. |
| Hydroquinone monomethyl ether | MEHQ | 10-200 ppm | A widely used inhibitor that is often easier to remove than HQ.[9] |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 5-50 ppm | A highly effective stable nitroxide radical that does not require oxygen to function.[7] |
| Phenothiazine | PTZ | 100-500 ppm | Often used for high-temperature applications. |
Note: The para-isomer of this compound, N,N-Dimethyl-1-(4-vinylphenyl)methanamine, is commonly sold stabilized with TBC.[12]
Part 2: Troubleshooting Guide - Common Scenarios & Solutions
Scenario 1: "I opened my vial of N,N-Dimethyl-1-(2-vinylphenyl)methanamine and found it has solidified. What happened?"
Cause: The monomer has polymerized during storage. This is almost always due to a depletion of the inhibitor and/or exposure to conditions that accelerate polymerization. The most common causes are:
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Improper Storage Temperature: Even at room temperature, thermal initiation can slowly occur, consuming the inhibitor over time. Purified styrene can polymerize at a rate of 2% per hour at 100°C and 0.1% per hour at 60°C.[4] Storing at elevated temperatures drastically shortens shelf life.
-
Exposure to Light: UV light can initiate free radical formation, accelerating inhibitor depletion and polymerization.
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Presence of Oxygen (or lack thereof): Many common inhibitors, like TBC, require a small amount of dissolved oxygen to function effectively.[10] Storing under a strictly inert atmosphere (e.g., high-vacuum Schlenk line) for extended periods can render these inhibitors ineffective. Conversely, excessive oxygen can also sometimes contribute to peroxide formation, which can initiate polymerization.[13]
-
Contamination: Accidental introduction of radical initiators (e.g., peroxides) or other reactive species can trigger polymerization.
Solution & Prevention:
-
Verify Storage Conditions: Always store the monomer at the recommended temperature, typically refrigerated (2-8°C) or frozen (-20°C), as indicated by the supplier.
-
Protect from Light: Store vials in the dark, for example, by wrapping them in aluminum foil or keeping them in an opaque secondary container.
-
Maintain Proper Headspace: For inhibitors that require oxygen, do not store in a completely oxygen-free environment for long durations. A small air headspace in the vial is often optimal.
-
Use Clean Equipment: Always use clean, dry syringes or pipettes to handle the monomer to avoid cross-contamination.
Scenario 2: "My monomer started to become viscous during a distillation to remove the inhibitor. Why?"
Cause: You have created ideal conditions for polymerization: heat without the protection of an inhibitor. As you distill the monomer, the non-volatile inhibitor (like TBC or HQ) remains in the distillation pot while the pure, unstabilized monomer is collected.[14] The high temperature in the distillation pot rapidly initiates thermal polymerization of the remaining monomer, which can result in a complete and dangerous solidification.[4]
Solution & Prevention:
-
Always Distill Under Reduced Pressure: Lowering the pressure reduces the boiling point, allowing the distillation to proceed at a lower, safer temperature.[15]
-
Add a High-Boiling Inhibitor to the Pot: Before starting the distillation, add a small amount of a high-boiling inhibitor (e.g., phenothiazine or copper salts) to the distillation flask. This will protect the monomer in the pot from polymerizing while the pure, inhibitor-free monomer distills.[15]
-
Keep Distillation Times Short: Do not leave the distillation running unnecessarily. Distill only the amount of monomer you need for immediate use.
-
Monitor the Temperature: Use an oil bath with precise temperature control and never heat the pot to dryness.
Scenario 3: "I need to use the inhibitor-free monomer for my reaction. What is the safest way to prepare it?"
Cause for Concern: Using unstabilized monomer is risky because it can polymerize at any time. The method of inhibitor removal depends on the type of inhibitor present.
Solution & Prevention:
The safest method is to prepare only the quantity needed for a single experiment and use it immediately.
Protocol: Inhibitor Removal via Alkaline Extraction (for phenolic inhibitors like TBC, HQ, MEHQ)
This protocol is effective for removing acidic phenolic inhibitors.
-
Preparation: Place the required volume of monomer in a separatory funnel. Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.
-
Extraction: Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure. The phenolic inhibitor will be deprotonated by the NaOH and partition into the aqueous layer.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with deionized water until the aqueous washes are neutral (check with pH paper). This removes residual NaOH.
-
Drying: Drain the monomer into a clean flask and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration: Filter the dried monomer to remove the drying agent.
-
Immediate Use: The resulting clear, colorless monomer is now inhibitor-free and should be used immediately. Do not attempt to store it for more than a few hours, even at low temperatures.
Part 3: Visualization of Polymerization & Inhibition
The following diagram illustrates the process of free-radical polymerization and how an inhibitor intervenes to stop the chain reaction.
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challenges and solutions for scaling up N,N-Dimethyl-1-(2-vinylphenyl)methanamine production
Welcome to the technical support center for the synthesis and scale-up of N,N-Dimethyl-1-(2-vinylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address the specific challenges you may encounter.
Introduction to the Synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its production, particularly at scale, presents unique challenges primarily due to the reactive nature of the vinyl group, which is prone to polymerization, and the potential for side reactions during amination. This guide will focus on two primary synthetic routes: the direct amination of 2-vinylbenzyl chloride and the reductive amination of 2-vinylbenzaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, providing potential causes and actionable solutions.
Problem 1: Low or No Product Formation
Symptoms:
-
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows predominantly unreacted starting materials.
-
The expected product is not observed in the final work-up.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Reagents | The 2-vinylbenzyl chloride may have degraded, or the dimethylamine solution may be of a lower concentration than specified. | Ensure the 2-vinylbenzyl chloride is fresh or has been properly stored. Use a recently opened or standardized solution of dimethylamine. |
| Insufficient Reaction Temperature | The activation energy for the nucleophilic substitution may not be met at lower temperatures. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC. Be cautious not to exceed temperatures that could induce significant polymerization. |
| Inappropriate Solvent | The chosen solvent may not adequately solvate the reactants, hindering their interaction. | Solvents such as Tetrahydrofuran (THF), acetonitrile, or N,N-Dimethylformamide (DMF) are generally suitable. If solubility is an issue, consider a solvent screen. |
| Steric Hindrance (ortho-isomer) | The ortho-position of the vinyl group may sterically hinder the approach of the dimethylamine nucleophile to the benzylic carbon. | While less likely to completely prevent the reaction, steric hindrance can slow it down. Increase the reaction time and/or temperature as needed. |
Problem 2: Significant Polymerization of the Product/Starting Material
Symptoms:
-
The reaction mixture becomes viscous or solidifies.
-
A significant amount of insoluble material is observed during work-up.
-
Broad, unresolved peaks are seen in the ¹H NMR spectrum, characteristic of a polymer.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | The vinyl group of styrenic compounds is highly susceptible to free-radical polymerization at elevated temperatures. | Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Consider using a polymerization inhibitor. |
| Presence of Radical Initiators | Trace impurities or exposure to air (oxygen) can initiate polymerization. | Ensure all glassware is scrupulously clean and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Extended Reaction Times | Prolonged heating increases the likelihood of polymerization. | Optimize the reaction to proceed as quickly as possible. Once the reaction is complete, cool the mixture promptly. |
| Absence of a Polymerization Inhibitor | Inhibitors are crucial for preventing the polymerization of reactive monomers. | Add a suitable polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or phenothiazine, to the reaction mixture. |
Problem 3: Formation of Quaternary Ammonium Salt Byproduct
Symptoms:
-
A significant amount of a water-soluble, non-volatile salt is formed.
-
The yield of the desired tertiary amine is reduced.
-
¹H NMR may show signals corresponding to the quaternary ammonium salt.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | An insufficient excess of dimethylamine allows the product (a tertiary amine) to compete with dimethylamine in reacting with the 2-vinylbenzyl chloride starting material. | Use a significant molar excess of dimethylamine (at least 2-3 equivalents) to favor the formation of the desired tertiary amine. |
| Localized High Concentration of 2-Vinylbenzyl Chloride | Adding the 2-vinylbenzyl chloride too quickly can create localized areas of high concentration, promoting the reaction with the product. | Add the 2-vinylbenzyl chloride to the dimethylamine solution slowly and with vigorous stirring to ensure rapid mixing and dilution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N,N-Dimethyl-1-(2-vinylphenyl)methanamine at a laboratory scale?
A1: The most direct and commonly employed route is the nucleophilic substitution of 2-vinylbenzyl chloride with an excess of dimethylamine. This one-step process is generally efficient, though careful control of reaction conditions is necessary to minimize side reactions like polymerization and quaternization.
Q2: What are the key safety precautions to consider when working with 2-vinylbenzyl chloride?
A2: 2-Vinylbenzyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also sensitive to heat and can polymerize, so it should be stored in a cool, dark place, often with an inhibitor.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) will show the consumption of the 2-vinylbenzyl chloride and the formation of the more polar amine product. GC-MS can provide more quantitative information on the conversion and the presence of any volatile byproducts.[1][2]
Q4: What is the best method for purifying the final product?
A4: Due to the risk of polymerization at high temperatures, vacuum distillation is the preferred method for purifying N,N-Dimethyl-1-(2-vinylphenyl)methanamine on a larger scale.[3][4] It is crucial to perform the distillation at the lowest possible pressure to keep the temperature down. Adding a polymerization inhibitor to the distillation flask is also highly recommended. For smaller scales or for achieving very high purity, column chromatography on silica gel can be effective.
Q5: Can I use a different amination method?
A5: Yes, reductive amination of 2-vinylbenzaldehyde is a viable alternative.[5][6][7] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the aldehyde and dimethylamine, which is then reduced in situ by a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[7][8] This method can be milder and may avoid the quaternization side product, but requires the availability of the corresponding aldehyde.
Experimental Protocols
Protocol 1: Synthesis via Direct Amination of 2-Vinylbenzyl Chloride
This protocol describes a general procedure. Optimization of temperature, reaction time, and stoichiometry may be required.
Materials:
-
2-Vinylbenzyl chloride
-
Dimethylamine (40% solution in water or 2M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
4-tert-butylcatechol (TBC)
-
Sodium hydroxide (NaOH) solution, 2M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
To the flask, add dimethylamine solution (2.5 equivalents) and THF.
-
Add a catalytic amount of TBC (e.g., 0.1 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 2-vinylbenzyl chloride (1 equivalent) in anhydrous THF in the dropping funnel.
-
Add the 2-vinylbenzyl chloride solution dropwise to the stirred dimethylamine solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS indicates completion.
-
Quench the reaction by slowly adding water.
-
Make the aqueous layer basic (pH > 10) with 2M NaOH solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis via Reductive Amination of 2-Vinylbenzaldehyde
This protocol provides a general method for the reductive amination.
Materials:
-
2-Vinylbenzaldehyde
-
Dimethylamine (2M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flask under an inert atmosphere, add 2-vinylbenzaldehyde (1 equivalent) and anhydrous DCM or DCE.
-
Add dimethylamine solution (1.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions over 30-60 minutes. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, or until completion is confirmed by TLC/GC-MS.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow: Direct Amination
Caption: Workflow for the direct amination of 2-vinylbenzyl chloride.
Logical Relationship: Troubleshooting Polymerization
Caption: Troubleshooting logic for polymerization side reactions.
References
-
Rational Engineering of Mesorhizobium Imine Reductase for Improved Synthesis of N-Benzyl Cyclo-tertiary Amines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved January 21, 2026, from [Link]
-
Optimization table for the reductive amination of benzaldehyde a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
The two most general amine syntheses are the reductive amination... (n.d.). Pearson. Retrieved January 21, 2026, from [Link]
-
NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Amination of Poly(vinylbenzyl chloride) with N,N-Dimethylformamide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
N,N-Dimethylbenzylamine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024). PubMed. Retrieved January 21, 2026, from [Link]
-
Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Reaction between benzyl amine and vinyl chloride. (2022). Reddit. Retrieved January 21, 2026, from [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2015). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Springer. Retrieved January 21, 2026, from [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
- Amination of alkyl halides. (1969). Google Patents.
- Methylamines purification by distillation and purge. (1981). Google Patents.
- Purification of N-substituted aminobenzaldehydes. (1984). Google Patents.
- Analysis method for amide compounds. (2014). Google Patents.
-
Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Control experiments. Reagents: benzyl chloride/N,N‐dimethylbenzylamine... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Method for producing alkyldimethylbenzylammonium chlorides. (2005). Google Patents.
-
How to purify Benzylamine? (2024). Reddit. Retrieved January 21, 2026, from [Link]
-
Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. (n.d.). UniVOOK. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Vinylbenzylchloride (Chloromethylstyrene), Polymers, and Copolymers. Recent Reactions and Applications. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. (n.d.). Universiti Kebangsaan Malaysia. Retrieved January 21, 2026, from [Link]
-
Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
- Preparation of n-alkyl arylamines. (1952). Google Patents.
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- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
Welcome to the technical support guide for N,N-Dimethyl-1-(2-vinylphenyl)methanamine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we address common challenges and questions related to the purification of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, providing in-depth, experience-based solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing N,N-Dimethyl-1-(2-vinylphenyl)methanamine via reductive amination?
When synthesizing N,N-Dimethyl-1-(2-vinylphenyl)methanamine from 2-vinylbenzaldehyde and dimethylamine, several impurities can arise from the reaction itself or during workup. Understanding these is the first step to effective purification.
-
Unreacted 2-vinylbenzaldehyde: Incomplete reaction can leave residual starting aldehyde.
-
(2-vinylphenyl)methanol: The reducing agent can reduce the starting aldehyde to its corresponding alcohol. This is more prevalent with less selective reducing agents like sodium borohydride.[1]
-
Imine Intermediate: The intermediate formed between 2-vinylbenzaldehyde and dimethylamine may persist if the reduction step is incomplete.[2]
-
Polymerized Material: The vinyl group is susceptible to polymerization, especially when exposed to heat, light, or acidic conditions.
-
N-Oxide: The tertiary amine is susceptible to oxidation, forming the corresponding N-oxide, particularly during storage or prolonged workup procedures.
-
Side-products from specific reducing agents: For instance, using sodium cyanoborohydride can sometimes lead to the formation of cyano-adducts.[3]
Q2: My NMR spectrum shows persistent peaks that I suspect are from an imine intermediate. How can I ensure complete reduction?
The persistence of the imine intermediate is a common issue and points to an incomplete reduction step.[4] Here are several strategies to drive the reaction to completion:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a superior choice for one-pot reductive aminations. It is a milder and more selective reducing agent than sodium borohydride, preferentially reducing the imine/iminium ion over the starting aldehyde.[1][5]
-
Reaction Monitoring: Before quenching the reaction, it's crucial to confirm the disappearance of the imine. Thin Layer Chromatography (TLC) is an effective way to monitor the progress.
-
pH Control: The rate of imine formation and reduction can be pH-dependent. Maintaining a weakly acidic pH (around 5-6) can facilitate the formation of the iminium ion, which is more readily reduced.
-
Stoichiometry: Ensure a slight excess of the reducing agent is used to drive the reaction to completion.
Q3: I'm observing a significant amount of (2-vinylphenyl)methanol in my crude product. How can I minimize this byproduct?
The formation of the alcohol byproduct is a result of the direct reduction of the starting aldehyde. To minimize this, consider the following:
-
Two-Step Procedure: Instead of a one-pot reaction, consider a two-step approach. First, form the imine by reacting 2-vinylbenzaldehyde and dimethylamine, often with the removal of water. Once imine formation is complete (as confirmed by TLC or NMR), then add the reducing agent.[1]
-
Selective Reducing Agent: As mentioned, NaBH(OAc)₃ is less likely to reduce the aldehyde compared to the iminium ion, making it ideal for one-pot syntheses where the aldehyde is present alongside the imine.[1][5]
Q4: My purified product seems to degrade or polymerize upon storage. What are the best practices for storing N,N-Dimethyl-1-(2-vinylphenyl)methanamine?
The vinyl group makes this compound susceptible to polymerization. Proper storage is crucial for maintaining its purity.
-
Inhibitor: Commercial samples of similar vinyl-containing compounds are often stabilized with inhibitors like TBC (4-tert-butylcatechol) to prevent polymerization.[6][7][8] If your application allows, consider adding a small amount of a radical inhibitor.
-
Storage Conditions: Store the compound at low temperatures (-20°C is recommended), in a sealed container, and protected from light and moisture.[6][7] An inert atmosphere (nitrogen or argon) can also help prevent oxidation.
Section 2: Troubleshooting and Purification Protocols
Issue 1: Co-elution of Impurities During Column Chromatography
Scenario: You are attempting to purify your crude N,N-Dimethyl-1-(2-vinylphenyl)methanamine using silica gel chromatography, but the starting aldehyde or alcohol byproduct is co-eluting with your desired product.
Root Cause Analysis: The polarity of your product, the starting aldehyde, and the alcohol byproduct might be too similar in the chosen solvent system. Additionally, tertiary amines can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
Solution: Acid-Base Extraction Wash before Chromatography
This protocol leverages the basicity of the amine to separate it from neutral impurities like the starting aldehyde and the alcohol byproduct.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The basic amine will be protonated and move to the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separation: Separate the two layers. Retain the aqueous layer containing your protonated product. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as a 2M sodium hydroxide (NaOH) solution, until the pH is basic (pH > 10). This will deprotonate your amine, causing it to become insoluble in the aqueous layer.
-
Re-extraction: Extract the now basic aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
This pre-purification step should significantly simplify the subsequent chromatographic purification, if still required.
Issue 2: General Purification by Flash Column Chromatography
Scenario: You have a crude mixture containing your product and various byproducts and need a reliable method for obtaining a highly pure sample.
Root Cause Analysis: A well-chosen stationary and mobile phase is required to effectively separate the components of the crude mixture.
Solution: Optimized Flash Column Chromatography
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (SiO₂).
-
Mobile Phase: A common solvent system is a gradient of ethyl acetate in hexanes or petroleum ether.
-
Amine Deactivation: To prevent peak tailing, add a small amount of triethylamine (Et₃N), typically 0.5-1%, to your mobile phase. This deactivates the acidic sites on the silica gel.
-
Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent or a stronger solvent like DCM. Adsorb this onto a small amount of silica gel, dry it, and then load the dried silica onto the column. This "dry loading" technique often results in better separation.
-
Elution: Start with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and analyze them by TLC.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard, effective for a wide range of polarities. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the elution of compounds with varying polarities. |
| Additive | 0.5-1% Triethylamine | Prevents peak tailing of the basic amine product. |
| Loading Method | Dry Loading | Often leads to sharper bands and better separation. |
Issue 3: Removal of Polymeric Impurities
Scenario: Your product is contaminated with high molecular weight, non-volatile polymeric material.
Root Cause Analysis: The vinyl group has polymerized during the reaction or workup.
Solution: Short Path Distillation (for thermally stable compounds)
If the compound is thermally stable, short path distillation under high vacuum can be an effective method to separate your monomeric product from non-volatile polymers. Given a reported boiling point of 217.3°C at 760 mmHg for the similar N,N-Dimethyl-1-(4-vinylphenyl)methanamine, vacuum distillation is necessary to lower the boiling point and prevent thermal degradation.[7]
Workflow Diagram: Purification Strategy
Caption: A general workflow for the purification of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Section 3: References
-
Google Patents. US20100210743A1 - Amination of vinyl aromatic polymers with tertiary amines.
-
PMC - NIH. Vinylation of Benzylic Amines via C–N Bond Functionalization of Benzylic Pyridinium Salts. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
-
ACS Publications. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. [Link]
-
Google Patents. CN102317325B - Amination of vinyl aromatic polymers with tertiary amines.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
ResearchGate. Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent | Request PDF. [Link]
-
ResearchGate. Amino‐Functionalization of Vinyl‐Substituted Aromatic Diimides by Quantitative and Catalyst‐Free Hydroamination | Request PDF. [Link]
-
PubMed. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. [Link]
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- 7. N,N-Dimethyl-1-(4-vinylphenyl)methanamine,98% (stabilized with TBC) | 2245-52-5 [sigmaaldrich.com]
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Validation & Comparative
A Comparative Guide to the Synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine: A Novel Suzuki-Miyaura Approach
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. N,N-Dimethyl-1-(2-vinylphenyl)methanamine, a substituted styrene derivative, represents a valuable building block for the synthesis of complex molecular architectures, including potential pharmacophores and materials with unique electronic properties. This guide provides an in-depth, objective comparison of established synthetic methodologies with a novel, greener Suzuki-Miyaura coupling approach for the preparation of this target molecule. The analysis is grounded in established chemical principles and supported by extrapolated data from analogous transformations reported in the peer-reviewed literature.
Introduction: The Synthetic Challenge
The synthesis of ortho-substituted styrenes like N,N-Dimethyl-1-(2-vinylphenyl)methanamine presents a unique set of challenges. Steric hindrance from the ortho-substituent can significantly impact the efficiency of many common vinylation reactions. Furthermore, the presence of the basic dimethylaminomethyl group requires careful consideration of reaction conditions to avoid unwanted side reactions. This guide will explore two traditional routes, the Mizoroki-Heck and Wittig reactions, and compare them against a more modern and sustainable Suzuki-Miyaura coupling.
Comparative Analysis of Synthetic Strategies
The choice of a synthetic route is a critical decision, balancing factors such as yield, purity, cost, safety, and environmental impact. The following table provides a quantitative comparison of the three methods discussed in this guide. The data presented is extrapolated from literature reports of similar transformations and serves as a benchmark for comparison.
| Metric | Traditional Method 1: Mizoroki-Heck Reaction | Traditional Method 2: Wittig Reaction | New Method: Greener Suzuki-Miyaura Coupling |
| Overall Yield | Moderate (~60-75%) | Moderate to Good (~65-80%) | Good to Excellent (~80-95%) |
| Purity of Crude Product | Good | Moderate (requires removal of triphenylphosphine oxide) | Excellent |
| Reaction Time | 12-24 hours | 4-12 hours | 2-6 hours |
| Reaction Temperature | High (100-140 °C) | Room temperature to moderate (0-60 °C) | Moderate (60-80 °C) |
| Starting Materials Cost | Moderate | Moderate | Low to Moderate |
| Reagent & Byproduct Toxicity | High (uses gaseous ethylene or other volatile alkenes) | Moderate (triphenylphosphine oxide byproduct) | Low (stable, non-toxic boronate salt) |
| Green Chemistry Profile | Less Favorable | Moderate | Highly Favorable |
A Novel Approach: The Greener Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, exceptional functional group tolerance, and the use of generally non-toxic organoboron reagents.[1][2] Our proposed new method leverages these advantages for a more efficient and environmentally benign synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
A key innovation in this approach is the use of potassium vinyltrifluoroborate as the vinylating agent. This air- and moisture-stable crystalline solid is significantly easier and safer to handle than alternative vinyl sources like vinyl Grignard reagents, vinylstannanes, or flammable and toxic ethylene gas often used in Heck reactions.[3][4] The trifluoroborate salts are also known for their high reactivity and selectivity in Suzuki-Miyaura couplings, often leading to higher yields and cleaner reactions.[5][6][7]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Proposed Suzuki-Miyaura synthesis of the target molecule.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Part 1: Synthesis of 2-Bromo-N,N-dimethylbenzylamine
This protocol is adapted from procedures for the synthesis of similar N,N-dimethylbenzylamines.[8]
-
To a solution of 2-bromobenzyl bromide (1.0 eq) in tetrahydrofuran (THF, 0.5 M) at 0 °C, add a 40% aqueous solution of dimethylamine (3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-N,N-dimethylbenzylamine.
Part 2: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the vinylation of aryl bromides using potassium vinyltrifluoroborate.[5][9]
-
In a round-bottom flask, combine 2-bromo-N,N-dimethylbenzylamine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), cesium carbonate (2.0 eq), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add a degassed mixture of THF and water (4:1, 0.2 M) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the vinyltrifluoroborate, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[12]
Traditional Synthetic Routes: A Comparative Overview
Method 1: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a classic palladium-catalyzed method for the vinylation of aryl halides.[8][13] While effective, this reaction often requires high temperatures and can suffer from issues with regioselectivity, particularly with ortho-substituted substrates.[14][15] A significant drawback is the frequent use of ethylene gas, a flammable and hazardous reagent, or other volatile and potentially toxic alkene sources.[16]
Caption: Mizoroki-Heck synthesis of the target molecule.
This protocol is adapted from general procedures for the Heck reaction of aryl bromides.[17]
-
To a pressure-rated reaction vessel, add 2-bromo-N,N-dimethylbenzylamine (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand like P(o-tolyl)₃ (0.1 eq), and a base such as triethylamine (2.0 eq).
-
Seal the vessel and purge with ethylene gas.
-
Pressurize the vessel with ethylene (typically 2-5 bar).
-
Heat the reaction mixture to 120 °C and stir for 18 hours.
-
Cool the vessel to room temperature and carefully vent the excess ethylene.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Heck reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[4][18][19]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
The key steps involve oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to form the product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by the base.[20]
Method 2: The Wittig Reaction
The Wittig reaction is a robust and reliable method for olefination of aldehydes and ketones.[21] Its primary advantage is the unambiguous placement of the double bond. However, a significant drawback is the generation of triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification.[22] This multi-step approach also requires the synthesis of the corresponding aldehyde from the starting material.
Caption: Wittig synthesis of the target molecule.
Part 1: Synthesis of 2-Formyl-N,N-dimethylbenzylamine
This protocol involves a two-step procedure starting from 2-cyanobenzyl bromide.
-
Synthesis of 2-(dimethylaminomethyl)benzonitrile: To a solution of 2-cyanobenzyl bromide (1.0 eq) in acetonitrile (0.5 M), add potassium carbonate (1.5 eq) and a 40% aqueous solution of dimethylamine (1.2 eq). Stir the mixture at room temperature for 12 hours. Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain 2-(dimethylaminomethyl)benzonitrile.
-
Reduction to the aldehyde: Dissolve 2-(dimethylaminomethyl)benzonitrile (1.0 eq) in dichloromethane (0.2 M) and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M in hexanes) dropwise. Stir the reaction at -78 °C for 3 hours. Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford 2-formyl-N,N-dimethylbenzylamine, which can be used in the next step without further purification.
Part 2: Wittig Reaction
This protocol is adapted from standard Wittig olefination procedures.[22][23]
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.3 M) in a flame-dried, two-necked flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-formyl-N,N-dimethylbenzylamine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.
The Wittig reaction proceeds through the formation of a betaine or an oxaphosphetane intermediate.[24][25]
Caption: Simplified mechanism of the Wittig reaction.
The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a four-membered ring intermediate, the oxaphosphetane. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[26]
Conclusion and Future Outlook
This guide has presented a comparative analysis of three synthetic routes to N,N-Dimethyl-1-(2-vinylphenyl)methanamine. While the traditional Mizoroki-Heck and Wittig reactions are viable methods, they present challenges in terms of harsh reaction conditions, hazardous reagents, and byproduct formation.
The proposed novel Suzuki-Miyaura coupling, utilizing the air- and moisture-stable potassium vinyltrifluoroborate, emerges as a superior strategy. It offers a combination of high yield, mild reaction conditions, operational simplicity, and a significantly improved green chemistry profile.[27] This makes it a highly attractive method for both academic research and industrial applications where efficiency, safety, and sustainability are paramount. As the demand for greener and more efficient synthetic methods continues to grow, the adoption of such advanced cross-coupling technologies will be crucial for the future of chemical synthesis.
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A Senior Application Scientist's Guide to Functional Styrene Monomers: A Comparative Analysis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine and Its Peers
Introduction: The Strategic Value of Functional Styrenic Monomers
In the landscape of polymer science, functional monomers are the building blocks that impart intelligence and purpose to materials.[1][2] They are the critical components that elevate a simple polymer chain from an inert structural material to a dynamic system capable of responding to stimuli, catalyzing reactions, or targeting specific biological sites. Styrenic monomers, with their rigid aromatic backbone, provide excellent thermal stability and mechanical properties to polymers.[3] The incorporation of a functional group onto the styrene ring creates a powerful class of monomers that combine this inherent stability with chemical reactivity.
This guide provides an in-depth comparison of several key functional styrene monomers, with a special focus on the unique ortho-substituted monomer, N,N-Dimethyl-1-(2-vinylphenyl)methanamine. We will objectively compare its performance characteristics against more common para-substituted alternatives: 4-vinylbenzyl chloride (VBC), 4-vinylbenzoic acid (VBA), and 4-aminostyrene. The discussion is grounded in the principles of polymer chemistry and is designed to help researchers and drug development professionals make informed decisions in the rational design of new functional polymers.[2]
Featured Monomer: N,N-Dimethyl-1-(2-vinylphenyl)methanamine
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a unique monomer distinguished by the placement of its functional group. Unlike its more common para-isomer (N,N-Dimethyl-1-(4-vinylphenyl)methanamine), the dimethylaminomethyl group is positioned ortho to the vinyl group.[4][5][6]
Core Attributes:
-
Tertiary Amine Functionality: The dimethylamino group is a tertiary amine, which can act as a proton sponge in acidic media, rendering the resulting polymer pH-responsive. Furthermore, it is readily quaternized to introduce a permanent positive charge, creating strong polyelectrolytes or polyionic liquids.
-
Ortho-Substitution: The proximity of the bulky dimethylaminomethyl group to the polymerizable vinyl group introduces significant steric hindrance. This can influence polymerization kinetics, potentially lowering the rate of propagation compared to its para-counterpart. From a materials science perspective, this steric bulk can disrupt chain packing, leading to a lower glass transition temperature (Tg) and altered polymer morphology.
-
Chelating Potential: The ortho-positioning of the amine and the vinyl group (which becomes part of the polymer backbone) creates a potential bidentate ligand site for metal coordination, an interesting feature for catalysis or the development of metal-scavenging resins.
Key Comparators: A Field of Functional Alternatives
To fully appreciate the characteristics of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, we must compare it to the established workhorses of functional styrene monomers.
-
4-Vinylbenzyl Chloride (VBC): A highly versatile monomer featuring a reactive benzyl chloride group.[7][8][9] This group is an excellent electrophile, making it highly susceptible to nucleophilic substitution.[10][11] This allows for a vast library of functionalities to be introduced after polymerization.[11]
-
4-Vinylbenzoic Acid (VBA): This monomer introduces a carboxylic acid group.[12] This functionality provides a site for acid-base chemistry, making the resulting polymers pH-responsive.[13] It also enables post-polymerization modification through amidation or esterification to attach a wide range of molecules.[12]
-
4-Aminostyrene (4-AS): Also known as 4-vinylaniline, this monomer provides a primary amine functionality.[14] The nucleophilic primary amine can be used in various coupling reactions and imparts a basic character to the polymer.[15][16][17]
Head-to-Head Performance Analysis
The choice of a functional monomer is dictated by the desired polymerization behavior, the intended post-polymerization chemistry, and the final properties of the polymer.
Table 1: Comparative Overview of Functional Styrene Monomers
| Feature | N,N-Dimethyl-1-(2-vinylphenyl)methanamine | 4-Vinylbenzyl Chloride (VBC) | 4-Vinylbenzoic Acid (VBA) | 4-Aminostyrene (4-AS) |
| Functional Group | Tertiary Amine (ortho) | Benzyl Chloride (para) | Carboxylic Acid (para) | Primary Amine (para) |
| Primary Reactivity | Nucleophilic/Basic, Quaternizable | Electrophilic (SN2) | Acidic, Nucleophilic Acyl Substitution | Nucleophilic/Basic |
| Polymerization Control | Steric hindrance may affect kinetics. Amine can interfere with some catalysts. | Good control via CRP techniques (e.g., RAFT).[7] | Generally good control. Acid may require protection for anionic polymerization. | Amine can inhibit radical polymerization; protection is often required for controlled methods.[16] |
| Post-Polymerization Potential | High (Quaternization) | Very High (Nucleophilic Substitution)[11] | High (Amidation, Esterification)[12] | Moderate (Amidation, Diazotization) |
| Resulting Polymer Property | pH-Responsive, Cationic (post-modification), Potential Chelating | Neutral (pre-modification), Highly Functionalizable | pH-Responsive (Anionic) | pH-Responsive (Cationic) |
Deep Dive: Polymerization and Post-Functionalization
The true utility of these monomers is realized through their polymerization and subsequent modification.
Polymerization Strategy: The Case for RAFT
For synthesizing polymers with well-defined molecular weights and low polydispersity, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a superior and versatile technique.[18][19] Unlike conventional free-radical polymerization which produces chains of varying lengths, RAFT allows for the synthesis of complex architectures like block copolymers with predictable characteristics.[20] The choice of a RAFT agent is critical and must be matched to the monomer family. For styrenic monomers, dithiobenzoates and trithiocarbonates are highly effective.[21]
Post-Polymerization Modification: Unlocking Functionality
The real power of these monomers lies in the chemical handles they introduce onto the polymer backbone. These handles allow for the covalent attachment of drugs, targeting ligands, or other functional molecules.
The choice between these monomers often comes down to the desired conjugation chemistry. VBC offers the most versatile platform for nucleophilic attack.[11] VBA and 4-AS are ideal for standard bioconjugation chemistries like amide bond formation. N,N-Dimethyl-1-(2-vinylphenyl)methanamine is more specialized, primarily used for creating cationic polymers or leveraging its pH-responsiveness.
Experimental Protocols
To ensure the principles discussed are actionable, we provide a standardized protocol for the polymerization of a functional styrene monomer using RAFT.
Protocol: RAFT Polymerization of a Functional Styrene Monomer
Objective: To synthesize a well-defined functional polystyrene with a target molecular weight and low polydispersity index (PDI).
Materials:
-
Functional Styrene Monomer (e.g., 4-Vinylbenzyl Chloride), inhibitor removed
-
RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask, magnetic stir bar, rubber septum
-
Nitrogen or Argon source
-
Non-solvent for precipitation (e.g., cold Methanol)
Procedure:
-
Reactant Calculation: Calculate the required amounts of monomer, RAFT agent, and initiator. The target Degree of Polymerization (DP) determines the [Monomer]/[RAFT Agent] ratio, and a [RAFT Agent]/[Initiator] ratio of ~5-10 is typical.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the monomer, RAFT agent, initiator, and solvent.
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Rationale: Oxygen is a radical scavenger and will inhibit the polymerization. Thorough degassing is critical for achieving controlled polymerization.
-
-
Polymerization: Backfill the flask with an inert gas (N₂ or Ar). Place the flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C for AIBN). Allow the reaction to proceed for the planned duration (e.g., 12-24 hours), with stirring.
-
Termination & Isolation: To stop the polymerization, remove the flask from the oil bath and expose the contents to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred, cold non-solvent (e.g., methanol).
-
Purification: Allow the precipitate to stir for 30 minutes. Collect the polymer by filtration or centrifugation. Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Polymer Characterization
A combination of techniques is essential to verify the success of the polymerization.[22][23]
-
Size-Exclusion Chromatography (SEC / GPC): This is the primary method to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful RAFT polymerization will yield a narrow, monomodal distribution and a PDI value typically below 1.3.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is used to confirm the polymer structure by identifying the characteristic peaks of the monomer repeat unit. It can also be used to determine monomer conversion by comparing the integration of vinyl proton peaks (from unreacted monomer) to the polymer backbone peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a quick method to confirm the presence of the key functional groups in the polymer and the disappearance of the vinyl C=C stretch from the monomer.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the polymer's glass transition temperature (Tg), a critical thermal property that indicates the material's transition from a rigid, glassy state to a more rubbery state.
Conclusion and Outlook
The selection of a functional styrene monomer is a critical decision in the design of advanced polymeric materials.
-
N,N-Dimethyl-1-(2-vinylphenyl)methanamine offers unique properties due to its ortho-substituted tertiary amine, making it a candidate for applications requiring specific pH-responsiveness, metal chelation, or unique polymer architectures arising from steric effects.
-
4-Vinylbenzyl chloride remains the champion of versatility, providing a gateway to an unparalleled range of post-polymerization modifications via nucleophilic substitution.[8][11]
-
4-Vinylbenzoic acid and 4-Aminostyrene are robust, industry-standard monomers ideal for creating pH-responsive systems and for conjugations using well-established amide-coupling chemistries.[13][14][15]
The optimal choice depends entirely on the specific application, required polymer properties, and the synthetic routes available to the researcher. By understanding the fundamental differences in reactivity, polymerization behavior, and functionalization potential, scientists can strategically select the right monomer to build polymers with precisely tailored functions.
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Mao, R., & Huglin, M. B. (n.d.). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer International. Retrieved January 20, 2026, from [Link]
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Montheard, J. P., Jegat, C., & Camps, M. (1999). Vinylbenzylchloride (Chloromethylstyrene), Polymers, and Copolymers. Recent Reactions and Applications. Journal of Macromolecular Science, Part C: Polymer Reviews. Retrieved January 20, 2026, from [Link]
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Ishizone, T., Hirao, A., & Nakahama, S. (1989). Protection and polymerization of functional monomers. 12. Synthesis of well-defined poly(4-aminostyrene) by means of anionic living polymerization of 4-(N,N-bis(trimethylsilyl)amino)styrene. Macromolecules. Retrieved January 20, 2026, from [Link]
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Sanchez-Sanchez, A., et al. (2020). RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity. Polymers. Retrieved January 20, 2026, from [Link]
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4-Vinylbenzyl chloride. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Poly(4-vinylbenzoic acid). (n.d.). Polymer Source. Retrieved January 20, 2026, from [Link]
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4-Aminostyrene Applications: From Polymers to Fine Chemicals. (2025, October 18). UniVOOK. Retrieved January 20, 2026, from [Link]
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Marvel, C. S., & Overberger, C. G. (1946). Preparation and Polymerization of p-Cyanostyrene, p-Vinylbenzoic Acid and its Methyl Ester. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
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Ilmenev, P. (2024, August 5). Substituted Styrenic Monomers. PCI Magazine. Retrieved January 20, 2026, from [Link]
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RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradiation. (n.d.). Korea Science. Retrieved January 20, 2026, from [Link]
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RAFT General Procedures. (n.d.). Boron Molecular. Retrieved January 20, 2026, from [Link]
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Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. Retrieved January 20, 2026, from [Link]
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Zhang, A. (2021, March 24). What types of styrene are there? Hebei Amber Zhang. Retrieved January 20, 2026, from [Link]
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Comparison of Styrene with Methyl Methacrylate Copolymers on the Adhesive Performance and Peeling Master Curves of Acrylate Pressure Sensitive Adhesives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Molle, E., Mutlu, H., & Theato, P. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. Macromolecular Rapid Communications. Retrieved January 20, 2026, from [Link]
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Styrene monomer as potential material for design of new optoelectronic and nonlinear optical polymers: density functional theory study. (2024, July 31). Physica Scripta. Retrieved January 20, 2026, from [Link]
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Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
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Comparative Catalytic Activity of N,N-Dimethyl-1-(2-vinylphenyl)methanamine: A Prospective Analysis
Introduction
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a unique molecule featuring both a vinyl group and a coordinating dimethylaminomethyl moiety positioned ortho to each other on a phenyl ring. This specific arrangement suggests its potential as a hemilabile ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. The vinyl group can participate in the catalytic cycle, while the tertiary amine can coordinate to the metal center, potentially influencing the catalyst's activity, selectivity, and stability. However, a comprehensive review of the scientific literature reveals a significant gap in experimental data concerning the catalytic applications of this specific compound.
This guide, therefore, embarks on a prospective analysis. While direct comparative experimental data for N,N-Dimethyl-1-(2-vinylphenyl)methanamine is not currently available, we can infer its potential catalytic prowess by examining structurally related ligands and well-established catalytic principles. This document will serve as a roadmap for researchers and drug development professionals, outlining the potential of this ligand and providing a framework for its systematic evaluation. We will propose key comparative experiments, detail the necessary protocols, and visualize the underlying catalytic cycles.
Theoretical Catalytic Potential and Mechanistic Considerations
The promise of N,N-Dimethyl-1-(2-vinylphenyl)methanamine as a ligand in palladium-catalyzed reactions, such as the Heck-Mizoroki reaction, stems from its dual-functionality. The dimethylamino group can act as an intramolecular directing group and a stabilizing ligand for the palladium catalyst. The ortho-vinyl group can serve as a reactive site for migratory insertion, a key step in many cross-coupling reactions.
Hypothesized Catalytic Cycle in a Heck-Type Reaction
The proposed catalytic cycle for an intramolecular Heck reaction utilizing N,N-Dimethyl-1-(2-vinylphenyl)methanamine as a ligand-substrate is depicted below. This visualization outlines the key steps from oxidative addition to the final product.
Caption: Proposed catalytic cycle for a palladium-catalyzed intramolecular Heck reaction involving N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Comparative Analysis: A Framework for Evaluation
To rigorously assess the catalytic activity of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, a comparative study against established ligand systems is essential. The choice of alternative ligands should be guided by structural similarities and their known performance in relevant catalytic reactions.
Proposed Alternative Ligands for Comparison:
-
N,N-Dimethyl-1-(4-vinylphenyl)methanamine (para-isomer): A direct comparison with the para-isomer would elucidate the effect of the ortho-positioning of the dimethylamino group on catalytic activity and selectivity.
-
Styrene: As a baseline, comparing the reaction with styrene in the absence of a coordinating group will highlight the contribution of the dimethylaminomethyl moiety.
-
2-Isopropenylaniline: This commercially available ligand offers a similar ortho-vinylaniline scaffold but with a primary amine, allowing for an investigation into the effect of the amine's substitution.
-
Well-established Phosphine Ligands (e.g., PPh₃, Xantphos): Benchmarking against widely used phosphine ligands will provide a broader context for the performance of the novel ligand.
Key Performance Metrics for Comparison:
-
Reaction Yield (%): The efficiency of the catalytic conversion.
-
Turnover Number (TON) and Turnover Frequency (TOF): Measures of catalyst activity and longevity.
-
Regioselectivity and Stereoselectivity: The ability of the catalyst to control the formation of specific isomers.
-
Catalyst Stability and Leaching: The robustness of the catalyst under reaction conditions.
The following table provides a template for summarizing the prospective experimental data.
| Ligand | Reaction Type | Substrate Scope | Yield (%) | TON | TOF (h⁻¹) | Selectivity |
| N,N-Dimethyl-1-(2-vinylphenyl)methanamine | Heck | Aryl halides, Olefins | TBD | TBD | TBD | TBD |
| N,N-Dimethyl-1-(4-vinylphenyl)methanamine | Heck | Aryl halides, Olefins | TBD | TBD | TBD | TBD |
| Styrene | Heck | Aryl halides, Olefins | TBD | TBD | TBD | TBD |
| 2-Isopropenylaniline | Heck | Aryl halides, Olefins | TBD | TBD | TBD | TBD |
| PPh₃ | Heck | Aryl halides, Olefins | Known | Known | Known | Known |
TBD: To be determined through experimentation.
Experimental Protocols for Catalytic Evaluation
To ensure the trustworthiness and reproducibility of the findings, a standardized and self-validating experimental protocol is crucial.
General Procedure for a Comparative Heck-Mizoroki Reaction:
-
Catalyst Precursor: A well-defined palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ should be used.
-
Ligand Loading: The molar ratio of the ligand to the palladium precursor should be systematically varied (e.g., 1:1, 2:1) to determine the optimal conditions.
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precursor, the ligand, the aryl halide, the olefin, and a suitable solvent (e.g., DMF, toluene).
-
Base: Add a base (e.g., K₂CO₃, Et₃N) to neutralize the HX generated during the reaction.
-
Reaction Conditions: The reaction mixture should be heated to a specific temperature (e.g., 80-120 °C) and monitored over time.
-
Analysis: Aliquots of the reaction mixture should be taken at regular intervals and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and yield.
-
Product Characterization: The final product should be isolated via column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Workflow for Evaluating Catalytic Performance:
The following diagram illustrates a logical workflow for the comprehensive evaluation of N,N-Dimethyl-1-(2-vinylphenyl)methanamine as a catalyst ligand.
Caption: A comprehensive workflow for the synthesis, characterization, and catalytic evaluation of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Conclusion and Future Outlook
While the catalytic activity of N,N-Dimethyl-1-(2-vinylphenyl)methanamine remains to be experimentally validated, its unique structural features present a compelling case for its investigation as a novel ligand in palladium-catalyzed cross-coupling reactions. The proposed comparative analysis and experimental framework provide a clear path for elucidating its potential. Should this ligand demonstrate high efficiency, selectivity, and stability, it could offer a valuable addition to the toolkit of synthetic chemists, with potential applications in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. The exploration of its catalytic capabilities is a promising avenue for future research.
References
As this is a prospective analysis, direct references for the catalytic activity of N,N-Dimethyl-1-(2-vinylphenyl)methanamine are not available. The following references provide foundational knowledge on palladium-catalyzed cross-coupling reactions and ligand design, which are pertinent to the proposed research.
-
Mizoroki-Heck Reaction: Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
-
Fundamentals of Cross-Coupling Reactions: de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Ligand Design in Catalysis: Clavier, H., & Nolan, S. P. (2010). N-Heterocyclic carbenes in transition metal catalysis. Chemical Communications, 46(27), 4799-4831. [Link]
-
Hemilabile Ligands: Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999). The Role of Hemilabile Ligands in the Chemistry of Late Transition Metal Complexes. Progress in Inorganic Chemistry, 48, 233-350. [Link]
A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Positional isomerism, in particular, presents a significant analytical challenge, as subtle changes in substituent placement on an aromatic ring can drastically alter a molecule's chemical, physical, and biological properties. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, with a specific focus on differentiating it from its meta- and para-isomers.
This document is intended for researchers, scientists, and drug development professionals who require a robust, validated approach to structural elucidation. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Analytical Challenge: Distinguishing Ortho, Meta, and Para Isomers
N,N-Dimethyl-1-(2-vinylphenyl)methanamine (the ortho isomer) shares the same molecular formula (C₁₁H₁₅N) and mass (161.25 g/mol ) as its meta and para counterparts. Consequently, low-resolution mass spectrometry or elemental analysis alone is insufficient for confirmation. The key to differentiation lies in techniques sensitive to the spatial arrangement of the vinyl and dimethylaminomethyl groups on the phenyl ring. Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) spectroscopy and high-resolution mass spectrometry, provides the necessary toolkit.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation
NMR spectroscopy is the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment and connectivity of each atom.[1] We will explore how ¹H, ¹³C, and 2D NMR techniques can be synergistically applied.
¹H NMR Spectroscopy: Deciphering Aromatic Patterns
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is the most informative for distinguishing these isomers.[2] The substitution pattern dictates the number of unique aromatic protons and their coupling (splitting) patterns.
-
Expected Spectrum for ortho-isomer (Target Compound): The proximity of the two different substituents renders all four aromatic protons chemically non-equivalent. This will result in a complex, overlapping multiplet pattern, often referred to as an ABCD spin system, across the aromatic region.
-
Comparison with meta-isomer: Like the ortho-isomer, the meta-isomer also has four unique aromatic protons. However, the coupling patterns will differ. One proton will appear as a singlet-like signal (a narrow triplet or ddd with small coupling constants) due to its position between the two substituents.
-
Comparison with para-isomer: This isomer possesses a plane of symmetry. This results in only two unique sets of aromatic protons. The spectrum will be a highly characteristic and clean set of two doublets, an AA'BB' system, which is a definitive marker for para-substitution.[3]
Table 1: Predicted ¹H NMR Data Comparison (in CDCl₃, 400 MHz)
| Proton Type | N,N-Dimethyl-1-(2-vinylphenyl)methanamine (ortho) | N,N-Dimethyl-1-(4-vinylphenyl)methanamine (para) | Causality of Difference |
| Aromatic (Ar-H) | ~7.1-7.6 ppm (4H, complex multiplet) | ~7.40 ppm (2H, d), ~7.25 ppm (2H, d) | Symmetry. The lack of symmetry in the ortho isomer leads to four unique proton environments and complex splitting. The para isomer's symmetry simplifies the spectrum to two signals.[4] |
| Vinyl (-CH=CH₂) | ~6.8 ppm (1H, dd), ~5.7 ppm (1H, d), ~5.3 ppm (1H, d) | ~6.7 ppm (1H, dd), ~5.8 ppm (1H, d), ~5.2 ppm (1H, d) | The chemical shifts are expected to be similar, but slight variations may occur due to different electronic and steric environments. |
| Benzylic (-CH₂-N) | ~3.5 ppm (2H, s) | ~3.4 ppm (2H, s) | Minimal difference expected as they are insulated from the primary point of isomeric change. |
| Methyl (-N(CH₃)₂) | ~2.3 ppm (6H, s) | ~2.2 ppm (6H, s) | Minimal difference expected. |
¹³C NMR Spectroscopy: A Question of Symmetry
The number of signals in the aromatic region of the ¹³C NMR spectrum directly reflects the symmetry of the molecule. Aromatic carbons typically resonate between 120-150 ppm.[5]
-
Expected Spectrum for ortho-isomer: All six aromatic carbons are in unique chemical environments. Therefore, six distinct signals are expected in the aromatic region.[5]
-
Comparison with meta-isomer: The meta isomer also lacks a plane of symmetry that bisects the ring through the substituents, resulting in six unique aromatic carbon signals.
-
Comparison with para-isomer: The plane of symmetry in the para isomer makes pairs of carbons equivalent. This results in only four signals in the aromatic region (two for the substituted carbons and two for the protonated carbons). This is a simple and powerful diagnostic test.[6]
Table 2: Predicted ¹³C NMR Data Comparison
| Carbon Type | N,N-Dimethyl-1-(2-vinylphenyl)methanamine (ortho) | N,N-Dimethyl-1-(4-vinylphenyl)methanamine (para) | Causality of Difference |
| Aromatic (Ar-C) | 6 signals expected | 4 signals expected | The higher symmetry of the para isomer renders pairs of aromatic carbons chemically equivalent, reducing the total signal count.[5] |
| Substituted Ar-C | 2 signals | 2 signals | The carbons directly attached to the substituents. |
| Protonated Ar-CH | 4 signals | 2 signals | The key differentiator. |
| Vinyl (-CH=CH₂) | 2 signals (~137, ~116 ppm) | 2 signals (~137, ~114 ppm) | Minimal difference expected. |
| Benzylic (-CH₂-N) | 1 signal (~64 ppm) | 1 signal (~64 ppm) | Minimal difference expected. |
| Methyl (-N(CH₃)₂) | 1 signal (~45 ppm) | 1 signal (~45 ppm) | Minimal difference expected. |
2D NMR Spectroscopy: Unambiguous Connectivity
While 1D NMR provides strong evidence, 2D NMR experiments like HSQC and HMBC offer definitive proof of the proposed structure by mapping out the connectivity between protons and carbons.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to.[9] It is used to assign the protonated carbon signals identified in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for confirming the ortho substitution pattern. HMBC reveals correlations between protons and carbons that are 2-3 bonds away.[10] For N,N-Dimethyl-1-(2-vinylphenyl)methanamine, we would expect to see a correlation between the benzylic protons (-CH₂ -N) and the ipso-carbon of the vinyl group (the aromatic carbon to which the vinyl group is attached). This 3-bond correlation is only possible in the ortho isomer. This single, observable cross-peak provides irrefutable evidence of the 1,2-substitution pattern.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution
IR spectroscopy is excellent for confirming the presence of key functional groups and can provide strong evidence for the aromatic substitution pattern.[11]
-
Vinyl Group: Expect a C=C stretch around 1630 cm⁻¹ and vinylic =C-H stretches just above 3000 cm⁻¹.
-
Aromatic Ring: Look for C=C ring stretching bands around 1600 and 1450-1500 cm⁻¹. The aromatic C-H stretch will appear around 3030-3080 cm⁻¹.[2]
-
Substitution Pattern: The key diagnostic region is the C-H out-of-plane bending region (900-675 cm⁻¹). The pattern of bands in this region is highly characteristic of the substitution on the benzene ring.[12]
-
ortho-Disubstitution: A strong band is expected between 735-770 cm⁻¹.[2]
-
meta-Disubstitution: Two strong bands are typically observed, one between 690-710 cm⁻¹ and another between 810-850 cm⁻¹.
-
para-Disubstitution: A single strong band is expected in the 810-840 cm⁻¹ range.
-
Table 3: Key IR Absorption Frequencies for Isomer Differentiation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3030 - 3080 | Confirms aromatic C-H bonds. |
| Vinylic =C-H Stretch | 3000 - 3050 | Confirms vinyl C-H bonds. |
| Aliphatic C-H Stretch | 2800 - 3000 | Confirms -CH₂- and -CH₃ groups. |
| Vinyl C=C Stretch | ~1630 | Confirms presence of the vinyl group. |
| Aromatic C=C Stretch | ~1600, 1450-1500 | Confirms the aromatic ring. |
| Aromatic C-H Out-of-Plane Bend | ~750 (ortho) , ~830 (para) | Primary diagnostic for substitution pattern. [13] |
Mass Spectrometry (MS): Confirmation of Mass and Fragmentation
While not the primary tool for distinguishing these positional isomers, mass spectrometry is essential for confirming the molecular weight and can sometimes offer clues through fragmentation patterns, especially when an "ortho-effect" is at play.[14]
-
Molecular Ion: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₁H₁₅N). The expected exact mass will be ~161.1204.
-
Fragmentation: The most likely fragmentation pathway for all isomers involves the stable benzylic cation. A facile cleavage of the C-N bond would result in a fragment at m/z 117 (the vinylbenzyl cation). The base peak is often the dimethylaminomethyl cation at m/z 58.
-
Ortho-Effect: In some cases, ortho-substituted compounds can undergo unique fragmentation pathways due to the proximity of the substituents.[15][16] This might involve a rearrangement or cyclization that would be absent in the meta and para isomers, potentially leading to a unique fragment ion. Analyzing the fragmentation of all three isomers under identical conditions would be necessary to identify such a diagnostic ion.
Integrated Analytical Workflow
A robust and self-validating workflow ensures confidence in the final structural assignment.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence, a 45° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for a J-coupling of 8 Hz to observe 2- and 3-bond correlations.
FT-IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity.
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹. Co-add 16 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.
High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Acquisition: Infuse the sample into the source and acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (~162.1281).
Conclusion
The structural confirmation of N,N-Dimethyl-1-(2-vinylphenyl)methanamine requires a multi-faceted spectroscopic approach. While IR and MS provide essential confirmatory data regarding functional groups and molecular formula, NMR spectroscopy is the definitive tool for distinguishing it from its meta and para isomers. The key differentiators are the complex multiplet in the ¹H NMR aromatic region, the presence of six aromatic signals in the ¹³C NMR spectrum, and, most critically, the observation of a 3-bond HMBC correlation between the benzylic protons and an aromatic carbon of the vinyl group. Following this integrated workflow provides a self-validating system for unambiguous structural elucidation.
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from Illinois State University Department of Chemistry. [Link]
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Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. Retrieved from Fiveable. [Link]
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LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometriia, 13(2), 83–94. [Link]
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Mass Spectrometry Help. (2021). Mass Fragmentation: Ortho elimination (1,4-elimination). YouTube. [Link]
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JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from JoVE. [Link]
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Lee, D. W. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical research, 6(7), 531–544. [Link]
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Nagadi, N. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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- 16. youtube.com [youtube.com]
methods for assessing the purity of synthesized N,N-Dimethyl-1-(2-vinylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, a crucial intermediate in various pharmaceutical and materials science applications, ensuring high purity is paramount. The presence of even trace impurities can significantly impact the efficacy, safety, and stability of the final product. This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of its purity, offering insights into the rationale behind experimental choices and providing actionable protocols.
The Criticality of Purity in Drug Development
The journey of a drug from synthesis to market is underpinned by rigorous quality control. For active pharmaceutical ingredients (APIs) and their key intermediates, purity is not merely a quality metric but a fundamental aspect of safety and efficacy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent purity thresholds and require validated analytical methods to ensure these standards are met.[1] The validation of these analytical methods provides documented evidence that a method is reliable for its intended purpose, ensuring consistent and accurate results.[2][3]
Characterizing the Impurity Profile
The potential impurities in a synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine can be broadly categorized as:
-
Residual Starting Materials and Reagents: Unreacted precursors or excess reagents from the synthetic route.
-
By-products: Unwanted molecules formed through side reactions. This can include positional isomers (e.g., N,N-Dimethyl-1-(4-vinylphenyl)methanamine).
-
Degradation Products: Impurities formed by the breakdown of the target molecule under specific conditions.
-
Residual Solvents: Organic volatile compounds used during synthesis or purification that are not completely removed.[4]
-
Enantiomeric Impurities: If the synthesis is stereoselective, the undesired enantiomer is a critical impurity to quantify.
A multi-faceted analytical approach is therefore essential to comprehensively characterize the purity of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific impurity being targeted. The following table provides a comparative overview of the most pertinent methods.
| Analytical Technique | Principle | Primary Application for N,N-Dimethyl-1-(2-vinylphenyl)methanamine | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantification of the main component, separation of positional isomers and non-volatile by-products. | High resolution, sensitivity, and reproducibility. Versatile for various impurity types. | May require derivatization for UV-inactive compounds. Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification of residual solvents and volatile impurities. | Excellent for volatile and semi-volatile compounds. High sensitivity and specificity from MS detection. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing structural information. | Structural elucidation, identification of unknown impurities, and quantitative analysis (qNMR). | Non-destructive, provides detailed structural information, and can be quantitative without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret. |
| Chiral Chromatography (HPLC or GC) | Separation of enantiomers using a chiral stationary phase or a chiral mobile phase additive. | Determination of enantiomeric purity. | Direct separation of enantiomers. | Requires specialized and often expensive chiral columns. Method development can be challenging. |
| Titration Methods | Chemical reaction with a standardized solution to determine the concentration of the amine. | Determination of total amine content. | Simple, inexpensive, and accurate for determining overall amine content. | Not specific for the target molecule; will react with other basic impurities. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomer and By-product Analysis
The separation of positional isomers, such as the 2-vinyl and 4-vinyl analogues, is a common challenge due to their similar physicochemical properties.[5] Phenyl-based stationary phases can offer enhanced selectivity for aromatic compounds through π-π interactions.[6]
Workflow for HPLC Method Development:
Sources
A Comparative Performance Analysis of Poly(N,N-Dimethyl-1-(2-vinylphenyl)methanamine) and Other Cationic Polymers for Advanced Drug Delivery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug delivery, the rational design of polymeric carriers is paramount to achieving therapeutic efficacy. Cationic polymers, by virtue of their positive charge, offer a powerful platform for the encapsulation and intracellular delivery of anionic therapeutic payloads such as nucleic acids. This guide provides a comprehensive performance comparison of a novel, yet sparsely documented polymer, poly(N,N-dimethyl-1-(2-vinylphenyl)methanamine), against well-established cationic polymers: polyethyleneimine (PEI), poly-L-lysine (PLL), and chitosan.
While extensive experimental data on poly(N,N-dimethyl-1-(2-vinylphenyl)methanamine) is not yet available in peer-reviewed literature, this guide will leverage established principles of polymer chemistry and structure-property relationships to project its performance characteristics. This analysis is grounded in the known properties of its structural isomer, poly(N,N-dimethyl-1-(4-vinylphenyl)methanamine), and the influence of ortho-substitution on polymer behavior. By juxtaposing these hypothesized attributes with the robust, experimentally validated data of PEI, PLL, and chitosan, this document aims to provide a critical and insightful resource for researchers navigating the selection of cationic polymers for drug delivery applications.
Introduction to Cationic Polymers in Drug Delivery
Cationic polymers are macromolecules that possess a net positive charge at physiological pH.[1][2] This characteristic is fundamental to their utility as non-viral vectors for the delivery of genetic material (e.g., plasmid DNA, siRNA, mRNA), which is inherently anionic.[2][3] The electrostatic interactions between the cationic polymer and the nucleic acid lead to the formation of nano-sized complexes called "polyplexes".[4] These polyplexes protect the therapeutic cargo from enzymatic degradation in the extracellular environment and facilitate its entry into target cells.
Key performance attributes for cationic polymers in drug delivery include:
-
High Charge Density: Essential for efficient condensation of nucleic acids.
-
Buffering Capacity (Proton Sponge Effect): The ability to buffer the acidic environment of endosomes, leading to osmotic swelling and endosomal escape.[5]
-
Biocompatibility and Biodegradability: Minimizing cytotoxicity and ensuring clearance from the body.[6]
-
Transfection Efficiency: The effectiveness of delivering the genetic material to the cell nucleus for transcription and translation.
This guide will compare poly(N,N-dimethyl-1-(2-vinylphenyl)methanamine) and its alternatives based on these critical parameters.
Synthesis of Cationic Polymers
The synthesis of these polymers involves distinct chemical pathways, influencing their structure and, consequently, their function.
Proposed Synthesis of Poly(N,N-Dimethyl-1-(2-vinylphenyl)methanamine)
Step 1: Monomer Synthesis - N,N-Dimethyl-1-(2-vinylphenyl)methanamine
The synthesis of the monomer could be adapted from procedures for its para- and meta-isomers. A common approach involves the chloromethylation of 2-vinylstyrene followed by amination.
Figure 1: Proposed synthesis of the monomer.
Step 2: Polymerization
The polymerization of the synthesized monomer can be achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, to yield polymers with controlled molecular weights and narrow polydispersity.[9]
Figure 2: Proposed polymerization of the monomer.
Synthesis of Alternative Cationic Polymers
In contrast, the synthesis of PEI, PLL, and chitosan is well-documented.
-
Polyethyleneimine (PEI): Branched PEI is typically synthesized by the acid-catalyzed ring-opening polymerization of aziridine.[10] This process results in a highly branched polymer with primary, secondary, and tertiary amines.[10] Linear PEI can be prepared by the hydrolysis of poly(2-ethyl-2-oxazoline).[10]
-
Poly-L-lysine (PLL): This polypeptide is synthesized by the ring-opening polymerization of N-carboxyanhydride of ε-benzyloxycarbonyl-L-lysine, followed by the deprotection of the amine groups.[11]
-
Chitosan: This natural polysaccharide is obtained by the N-deacetylation of chitin, which is a major component of crustacean shells.[12] The degree of deacetylation determines the charge density of the resulting chitosan.
Comparative Performance Analysis
This section compares the hypothesized properties of poly(N,N-dimethyl-1-(2-vinylphenyl)methanamine) with the known performance of PEI, PLL, and chitosan.
| Property | Poly(N,N-Dimethyl-1-(2-vinylphenyl)methanamine) (Hypothesized) | Polyethyleneimine (PEI) | Poly-L-lysine (PLL) | Chitosan |
| Charge Density | High, due to the tertiary amine in each repeating unit. The ortho-position of the amine may influence the pKa compared to the para-isomer, potentially affecting the degree of protonation at physiological pH. | Very high, with a mix of primary, secondary, and tertiary amines contributing to the positive charge.[13] | High, with a primary amine in each lysine residue.[14] | Variable, dependent on the degree of deacetylation and pH.[12][15] |
| Buffering Capacity | Expected to be moderate. The tertiary amine can be protonated, but the aromatic ring does not contribute to the proton sponge effect as effectively as the aliphatic backbone of PEI. | High, due to the high density of amines with varying pKa values, leading to a strong "proton sponge" effect.[5] | Moderate. The primary amines can be protonated, but it lacks the extensive buffering capacity of PEI. | Moderate, pH-sensitive with a pKa around 6.5.[12] |
| Biocompatibility | Unknown. The biocompatibility would need to be empirically determined. Styrene-based polymers can sometimes exhibit cytotoxicity. | Generally considered cytotoxic, especially high molecular weight branched PEI.[6] | Generally biocompatible and biodegradable, being a polypeptide.[11] | Biocompatible, biodegradable, and generally has low toxicity.[12] |
| Biodegradability | Not inherently biodegradable. The vinyl backbone is resistant to degradation. | Not biodegradable. | Biodegradable through enzymatic cleavage of peptide bonds. | Biodegradable by enzymes like lysozyme. |
| Transfection Efficiency | Potentially high, due to the high charge density. The steric hindrance from the ortho-substitution might affect polyplex formation and stability, which could impact transfection efficiency. | Considered the "gold standard" for in vitro transfection due to its high efficiency, but this is often coupled with cytotoxicity.[10] | Moderate to high, depending on the cell type and formulation. | Generally lower than PEI and PLL, but its low toxicity makes it an attractive alternative. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are established protocols for the synthesis and characterization of the alternative cationic polymers.
Synthesis of Branched Polyethyleneimine (PEI)
Materials:
-
Aziridine
-
Hydrochloric acid (as initiator)
-
Methanol
-
Diethyl ether
Procedure:
-
Cool a solution of aziridine in methanol to 0 °C.
-
Slowly add a catalytic amount of hydrochloric acid to initiate the polymerization.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Precipitate the polymer by adding the reaction mixture to a large excess of diethyl ether.
-
Collect the precipitated PEI by filtration and dry under vacuum.
Characterization of Cationic Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polymers.
Gel Permeation Chromatography (GPC):
-
GPC is employed to determine the molecular weight and polydispersity index (PDI) of the polymers.
Zeta Potential Measurement:
-
The surface charge of the polyplexes is measured using a Zetasizer to confirm their cationic nature.
Dynamic Light Scattering (DLS):
-
DLS is used to determine the size and size distribution of the polyplexes.
Discussion and Future Perspectives
The hypothetical analysis of poly(N,N-dimethyl-1-(2-vinylphenyl)methanamine) suggests it could be a promising candidate for drug delivery, primarily due to its anticipated high charge density. However, several critical questions remain that can only be answered through empirical investigation.
The ortho-position of the dimethylaminomethyl group is expected to introduce significant steric hindrance compared to its para-isomer. This could influence the polymerization kinetics, the final polymer conformation, and its interaction with nucleic acids. The steric bulk might hinder the close packing required for efficient DNA condensation, potentially leading to larger or less stable polyplexes. Conversely, this steric hindrance could also play a beneficial role by modulating the polymer's interaction with cellular membranes and proteins, which might affect its cytotoxicity and uptake mechanism.
Compared to the established alternatives, poly(N,N-dimethyl-1-(2-vinylphenyl)methanamine) presents a trade-off. While it may offer a more defined structure than the highly branched and polydisperse PEI, it lacks the inherent biodegradability of PLL and chitosan. The lack of biodegradability is a significant concern for in vivo applications, as it can lead to long-term accumulation and toxicity.
Future research should focus on the actual synthesis and characterization of poly(N,N-dimethyl-1-(2-vinylphenyl)methanamine). Key experimental validations required include:
-
Detailed Polymerization Studies: Investigating the polymerization kinetics and achieving control over molecular weight and architecture.
-
Physicochemical Characterization: Measuring the pKa of the polymer to understand its ionization behavior at physiological pH.
-
In Vitro Evaluation: Assessing its DNA condensation ability, polyplex stability, cytotoxicity, and transfection efficiency in various cell lines.
-
Biocompatibility and Biodegradability Studies: Conducting thorough in vivo studies to evaluate its safety profile.
Conclusion
While poly(N,N-dimethyl-1-(2-vinylphenyl)methanamine) remains a largely unexplored cationic polymer, this comparative guide provides a foundational framework for its potential performance in drug delivery. Based on its chemical structure, it is hypothesized to possess a high charge density, which is advantageous for nucleic acid complexation. However, its non-biodegradable nature and the unknown effects of its ortho-substitution on biocompatibility and transfection efficiency are significant hurdles that need to be addressed.
In contrast, PEI, PLL, and chitosan offer a spectrum of well-characterized properties. PEI remains a benchmark for high in vitro transfection efficiency, albeit with considerable cytotoxicity.[6][10] PLL provides a biodegradable and biocompatible polypeptide-based platform.[11] Chitosan stands out as a natural, biodegradable, and low-toxicity polymer, though with generally lower transfection efficiency.[12]
The choice of a cationic polymer for a specific drug delivery application will ultimately depend on a careful balance of these performance characteristics. This guide underscores the importance of continued research into novel cationic polymers like poly(N,N-dimethyl-1-(2-vinylphenyl)methanamine) while also highlighting the enduring value of well-established alternatives. Rigorous experimental validation is the essential next step to ascertain whether the hypothesized potential of this novel polymer can be translated into tangible advantages for advanced drug delivery systems.
References
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Wikipedia contributors. (2023, December 19). Polylysine. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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Ataman Kimya. (n.d.). POLYETHYLENEIMINE (PEI). Retrieved January 20, 2026, from [Link]
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literature comparison of different synthetic pathways to N,N-Dimethyl-1-(2-vinylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. Its unique structure, featuring a reactive vinyl group and a tertiary amine, allows for a wide range of subsequent chemical modifications. This guide provides a comprehensive comparison of various synthetic pathways to this target molecule, offering an in-depth analysis of their respective advantages and disadvantages. The presented methodologies are supported by experimental data from peer-reviewed literature to assist researchers in selecting the most suitable route for their specific applications, considering factors such as yield, scalability, cost-effectiveness, and safety.
Overview of Synthetic Strategies
The synthesis of N,N-Dimethyl-1-(2-vinylphenyl)methanamine can be broadly categorized into two main approaches:
-
Late-Stage Amination: These routes focus on first constructing the 2-vinylphenyl core, followed by the introduction of the dimethylaminomethyl group.
-
Late-Stage Vinylation: In this strategy, the dimethylaminomethyl functionality is already present on the aromatic ring, and the vinyl group is introduced in a later step, typically through a cross-coupling reaction.
This guide will delve into specific examples of these strategies, providing detailed protocols and a comparative analysis.
Pathway 1: Reductive Amination of 2-Vinylbenzaldehyde
This two-step approach involves the initial synthesis of the key intermediate, 2-vinylbenzaldehyde, followed by its conversion to the target amine via reductive amination.
Step 1a: Synthesis of 2-Vinylbenzaldehyde via Wittig Reaction
The Wittig reaction is a robust method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide.[1] In this case, 2-vinylbenzaldehyde can be prepared from a suitable 2-formylbenzyl phosphonium salt and formaldehyde.
Experimental Protocol:
-
Preparation of the Wittig Reagent (2-Formylbenzyl)triphenylphosphonium Bromide: A solution of 2-bromobenzaldehyde is first converted to 2-(triphenylphosphoniomethyl)benzaldehyde bromide by reaction with triphenylphosphine. This phosphonium salt is then treated with a strong base, such as sodium hydride or n-butyllithium, in an anhydrous solvent like THF to generate the corresponding ylide.[2]
-
Wittig Reaction: The freshly prepared ylide is then reacted with formaldehyde (typically introduced as paraformaldehyde) at low temperature (e.g., -78 °C to room temperature) to yield 2-vinylbenzaldehyde.[3]
-
Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to remove the triphenylphosphine oxide byproduct.
Causality of Experimental Choices:
-
The use of a strong, non-nucleophilic base is crucial for the efficient deprotonation of the phosphonium salt to form the ylide without competing side reactions.[4]
-
Anhydrous conditions are essential as the ylide is highly reactive towards water.[5]
-
Low-temperature reaction conditions help to control the reactivity of the ylide and minimize potential side reactions.
Diagram of the Wittig Reaction Workflow:
Caption: Workflow for the synthesis of 2-vinylbenzaldehyde via the Wittig reaction.
Step 1b: Reductive Amination with Dimethylamine
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[6] In this step, 2-vinylbenzaldehyde is reacted with dimethylamine in the presence of a reducing agent.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-vinylbenzaldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, dimethylamine (as a solution in THF or as a gas) is added.[7][8]
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.[7][9] The reaction is typically stirred at room temperature for several hours until completion.
-
Workup and Purification: The reaction is quenched with an aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography.
Causality of Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the aldehyde or the vinyl group compared to stronger reducing agents like sodium borohydride.[7][9]
-
The choice of solvent can influence the reaction rate and selectivity. DCE is often preferred for its ability to dissolve a wide range of substrates and its compatibility with the reducing agent.[7]
Diagram of the Reductive Amination Workflow:
Caption: Workflow for the reductive amination of 2-vinylbenzaldehyde.
Pathway 2: Late-Stage Vinylation via Heck Coupling
This approach begins with a precursor that already contains the dimethylaminomethyl group and introduces the vinyl group in the final step using a palladium-catalyzed Heck reaction.[10]
Experimental Protocol:
-
Starting Material: The synthesis starts with a suitable aryl halide, such as 2-bromo-N,N-dimethylbenzylamine. This can be prepared from 2-bromobenzyl bromide and dimethylamine.[11]
-
Heck Coupling: The 2-bromo-N,N-dimethylbenzylamine is reacted with a vinylating agent, such as ethylene gas or a vinylboronic acid derivative, in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃).[12][13] The reaction is typically carried out in a polar aprotic solvent like DMF or NMP at elevated temperatures.
-
Workup and Purification: After the reaction is complete, the mixture is filtered to remove the catalyst, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Causality of Experimental Choices:
-
The choice of palladium catalyst and ligand is critical for the efficiency of the Heck reaction. The ligand stabilizes the palladium center and influences the catalytic activity.[14]
-
The base is required to neutralize the hydrohalic acid that is generated during the catalytic cycle.[10]
-
Elevated temperatures are often necessary to achieve a reasonable reaction rate.
Diagram of the Heck Coupling Workflow:
Caption: Catalytic cycle for the Heck coupling pathway.
Pathway 3: Late-Stage Vinylation via Suzuki Coupling
Similar to the Heck reaction, the Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that can be used to form the vinyl group.[15]
Experimental Protocol:
-
Starting Material: This route typically starts with an aryl boronic acid or ester derivative, such as 2-(dimethylaminomethyl)phenylboronic acid. This can be prepared from 2-bromo-N,N-dimethylbenzylamine via lithiation followed by reaction with a borate ester.
-
Suzuki Coupling: The boronic acid derivative is then coupled with a vinyl halide, such as vinyl bromide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., THF/water).[16] Potassium vinyltrifluoroborate is also an excellent vinylating agent for this reaction.[15]
-
Workup and Purification: The reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated, and the product is purified by chromatography.
Causality of Experimental Choices:
-
The Suzuki coupling is known for its high functional group tolerance and generally mild reaction conditions.[15]
-
The choice of base is important for the transmetalation step of the catalytic cycle.[15]
-
The use of a two-phase solvent system (e.g., THF/water) is common in Suzuki reactions to facilitate the dissolution of both the organic and inorganic reagents.
Diagram of the Suzuki Coupling Workflow:
Caption: Catalytic cycle for the Suzuki coupling pathway.
Pathway 4: Grignard-based Approaches
Grignard reagents offer another versatile route to the target molecule, either by reacting with an appropriate electrophile or by being formed from a vinyl precursor.[17]
Experimental Protocol:
-
Route A: Reaction of a Vinyl Grignard Reagent: 2-Vinylphenylmagnesium bromide can be prepared from 2-bromostyrene and magnesium metal.[5] This Grignard reagent can then be reacted with a suitable electrophile containing the dimethylaminomethyl group, such as Eschenmoser's salt (dimethyl(methylene)ammonium iodide), to form the target amine.
-
Route B: Reaction with a Dimethylformamide-based Electrophile: A Grignard reagent, such as 2-vinylphenylmagnesium bromide, can react with N,N-dimethylformamide (DMF) to form the corresponding aldehyde (2-vinylbenzaldehyde) after acidic workup. This aldehyde can then be converted to the target amine via reductive amination as described in Pathway 1.[18]
-
Workup and Purification: Grignard reactions require an acidic workup to protonate the intermediate alkoxide or to hydrolyze the iminium species. The product is then extracted and purified by standard methods.
Causality of Experimental Choices:
-
Grignard reagents are highly reactive and require strictly anhydrous conditions to prevent quenching by water.[17]
-
The choice of electrophile determines the final product. Eschenmoser's salt is a convenient source of a "CH₂NMe₂" cation.
-
The reaction with DMF provides a route to the key aldehyde intermediate.
Diagram of a Grignard-based Workflow (Route A):
Caption: A Grignard-based synthesis of the target amine.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Reductive Amination | Pathway 2: Heck Coupling | Pathway 3: Suzuki Coupling | Pathway 4: Grignard Reaction |
| Overall Yield | Moderate to Good | Good to Excellent | Good to Excellent | Moderate |
| Number of Steps | 2 (from 2-vinylbenzaldehyde) | 2 (from 2-bromobenzyl bromide) | 2 (from 2-bromo-N,N-dimethylbenzylamine) | 1-2 |
| Starting Materials | 2-Formylbenzyl precursor, formaldehyde, dimethylamine | 2-Bromobenzyl bromide, dimethylamine, vinylating agent | 2-Bromo-N,N-dimethylbenzylamine, boronic acid precursor, vinyl halide | 2-Bromostyrene, electrophile |
| Reagent Cost & Availability | Generally low to moderate cost reagents | Palladium catalysts and ligands can be expensive | Palladium catalysts and boronic acid precursors can be expensive | Grignard reagents are cost-effective, but some electrophiles can be costly |
| Scalability | Generally scalable, though Wittig reaction can produce stoichiometric phosphine oxide waste | Scalable, but catalyst cost can be a factor | Scalable, though catalyst and boronic acid synthesis may add complexity | Scalable, but requires strict anhydrous conditions |
| Safety Considerations | Use of strong bases for Wittig, flammable solvents | Use of high-pressure ethylene gas (if applicable), flammable solvents | Flammable solvents | Highly reactive Grignard reagents, pyrophoric reagents for lithiation |
| Green Chemistry Aspects | Wittig reaction generates significant byproduct | Catalytic in palladium, but may require organic solvents and ligands | Catalytic in palladium, boronic acid byproducts are generally less toxic than organotins | Stoichiometric use of magnesium, generation of magnesium salts as waste |
| Key Advantages | Convergent approach, well-established reactions | Direct introduction of the vinyl group, high yields | High functional group tolerance, mild conditions | Utilizes readily available starting materials |
| Key Disadvantages | Wittig reaction can be challenging to scale up and generates significant waste | Catalyst cost and potential for catalyst poisoning | Cost of palladium and boronic acid precursors | Strict anhydrous conditions required, limited functional group tolerance |
Conclusion
The choice of the optimal synthetic pathway for N,N-Dimethyl-1-(2-vinylphenyl)methanamine depends heavily on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity.
-
For small-scale laboratory synthesis where cost is less of a concern, the Suzuki and Heck coupling pathways (Pathways 2 and 3) offer high yields and a direct route to the target molecule. The Suzuki coupling, in particular, is often favored for its milder reaction conditions and high functional group tolerance.
-
For larger-scale production where cost and waste generation are significant factors, the Reductive Amination pathway (Pathway 1) may be more attractive. While it involves an additional step to prepare the aldehyde, the reagents for the reductive amination itself are relatively inexpensive and the procedure is generally robust.
-
Grignard-based approaches (Pathway 4) offer a classic and often cost-effective method, but the stringent requirement for anhydrous conditions and potential for side reactions with certain functional groups may limit their general applicability.
Ultimately, this guide provides the foundational information for researchers to make an informed decision based on a thorough evaluation of the trade-offs associated with each synthetic strategy. Further optimization of the presented protocols may be necessary to achieve the desired outcomes for specific research and development objectives.
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Beilstein Journal of Organic Chemistry. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved January 21, 2026, from [Link]
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YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved January 21, 2026, from [Link]
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Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved January 21, 2026, from [Link]
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PMC - NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved January 21, 2026, from [Link]
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PMC - NIH. (2018, August 31). Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. Retrieved January 21, 2026, from [Link]
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Navigating the Synthesis and Application of Vinyl-Substituted Benzylamines: A Comparative Guide
A Note on the Subject Compound: Initial searches for comprehensive experimental data on N,N-Dimethyl-1-(2-vinylphenyl)methanamine (the ortho-isomer) did not yield specific synthesis or characterization data. The available scientific and commercial literature predominantly focuses on its constitutional isomer, N,N-Dimethyl-1-(4-vinylphenyl)methanamine (the para-isomer, CAS 2245-52-5). Consequently, this guide will focus on the para-isomer as a viable and more extensively documented subject for a comparative analysis relevant to researchers in polymer chemistry and materials science.
Introduction: The Utility of Functionalized Styrenic Monomers
Styrenic monomers are foundational to a vast array of polymeric materials. The incorporation of functional groups onto the phenyl ring allows for the synthesis of polymers with tailored properties, such as improved adhesion, post-polymerization modification capabilities, and altered solubility. N,N-Dimethyl-1-(4-vinylphenyl)methanamine is a tertiary amine-functionalized styrenic monomer. The presence of the dimethylamino group introduces basicity and nucleophilicity, making it a valuable building block for pH-responsive polymers, catalysts, and materials for gene delivery or CO2 capture. This guide provides a comparative overview of N,N-Dimethyl-1-(4-vinylphenyl)methanamine, outlines a plausible synthetic protocol and its validation, and contrasts its properties with relevant alternatives.
Physicochemical Properties of N,N-Dimethyl-1-(4-vinylphenyl)methanamine
Commercially available N,N-Dimethyl-1-(4-vinylphenyl)methanamine is typically supplied with a stabilizer, such as tert-butylcatechol (TBC), to prevent premature polymerization of the vinyl group.[1] Its key properties, based on supplier data, are summarized below.
| Property | Value | Reference |
| CAS Number | 2245-52-5 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1][3][4] |
| Appearance | Liquid | [2] |
| Boiling Point | 217.3 °C at 760 mmHg | [2] |
| Purity | Typically ~98% | [1][2] |
| Storage | -20°C, under inert atmosphere, away from light and moisture | [1][2] |
Proposed Synthesis and Characterization Workflow
While detailed synthetic procedures for N,N-Dimethyl-1-(4-vinylphenyl)methanamine are not extensively published, a logical and efficient route is the reductive amination of 4-vinylbenzaldehyde. This method is a cornerstone of amine synthesis due to its high efficiency and the use of readily available reagents.[5][6]
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-vinylbenzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Imine Formation: Add a solution of dimethylamine (2.0-2.5 eq, typically as a solution in THF or water) to the flask. If necessary, a mild acid catalyst like acetic acid can be added to facilitate imine formation.[7] Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) or the milder sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[6] The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred as it is less likely to reduce the starting aldehyde.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N,N-Dimethyl-1-(4-vinylphenyl)methanamine.
Workflow for Synthesis and Validation
Caption: Proposed workflow for the synthesis and characterization of N,N-Dimethyl-1-(4-vinylphenyl)methanamine.
Comparative Analysis with Alternative Compounds
To understand the unique contributions of the vinyl and dimethylamino groups, we compare N,N-Dimethyl-1-(4-vinylphenyl)methanamine with two structural analogs: 4-Vinylbenzylamine and N,N-Dimethylbenzylamine.
-
4-Vinylbenzylamine: A primary amine analog that retains the polymerizable vinyl group.
-
N,N-Dimethylbenzylamine: A non-polymerizable tertiary amine analog.
| Feature | N,N-Dimethyl-1-(4-vinylphenyl)methanamine | 4-Vinylbenzylamine | N,N-Dimethylbenzylamine |
| Structure | |||
| Molecular Weight | 161.24 g/mol | 133.19 g/mol [8] | 135.21 g/mol |
| Key Functional Groups | Tertiary Amine, Vinyl | Primary Amine, Vinyl | Tertiary Amine |
| Polymerizability | Yes (via vinyl group) | Yes (via vinyl group) | No |
| Reactivity of Amine | Nucleophilic, basic. Can act as a catalyst or be quaternized. | Nucleophilic, basic. Can undergo reactions typical of primary amines (e.g., amide formation, Schiff base formation). | Nucleophilic, basic. Similar to the target compound but without the influence of the vinyl group. |
| Potential Applications | pH-responsive polymers, functionalized surfaces, polymer-supported catalysts. | Building block for polymers with primary amine side chains, which can be further functionalized. | Catalyst in organic synthesis, precursor for quaternary ammonium salts. |
Cross-Validation of Experimental Data: A Conceptual Framework
Given the absence of published, detailed experimental data for N,N-Dimethyl-1-(4-vinylphenyl)methanamine, a direct cross-validation is not possible. However, we can outline the expected characterization data based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum should exhibit characteristic signals for the vinyl group (typically between 5-7 ppm with distinct coupling patterns), aromatic protons on the disubstituted benzene ring (around 7-7.5 ppm), a singlet for the benzylic CH₂ group, and a singlet for the two methyl groups of the dimethylamino moiety.
-
¹³C NMR: The spectrum would show signals for the sp² carbons of the vinyl group and the aromatic ring, as well as the sp³ carbons of the benzylic CH₂ and the methyl groups.
Mass Spectrometry (MS)
-
GC-MS or LC-MS: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.24 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group or cleavage at the benzylic position.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
The FTIR spectrum would be expected to show C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the vinyl and aromatic groups, and C-N stretching vibrations.
Conclusion
N,N-Dimethyl-1-(4-vinylphenyl)methanamine is a valuable functionalized monomer with significant potential in materials science. While detailed experimental data in the public domain is scarce, its synthesis via reductive amination of 4-vinylbenzaldehyde is a robust and logical approach. Its properties, particularly the combination of a polymerizable vinyl group and a nucleophilic tertiary amine, make it a distinct and advantageous building block compared to its primary amine or non-polymerizable counterparts. The analytical techniques outlined provide a clear roadmap for the structural verification and purity assessment of this compound, ensuring its effective use in research and development.
References
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Wikipedia. Reductive amination. [Online] Available at: [Link] [Accessed January 21, 2026].[5]
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A Technical Guide to Alternatives for Ortho-Selective Functionalization of Vinylarenes: A Comparative Analysis Beyond N,N-Dimethyl-1-(2-vinylphenyl)methanamine
For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of complex organic molecules is paramount. The substitution pattern on an aromatic ring can dramatically influence a molecule's biological activity, making the development of regioselective synthetic methods a critical area of research. This guide provides an in-depth technical comparison of potential alternatives to N,N-Dimethyl-1-(2-vinylphenyl)methanamine for specific applications requiring ortho-selective functionalization of a vinylphenyl scaffold, particularly in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind the use of directing groups, compare different strategies, and provide supporting experimental insights.
The Strategic Role of N,N-Dimethyl-1-(2-vinylphenyl)methanamine in Directed Catalysis
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is a strategically designed substrate for directed ortho-metalation and subsequent functionalization. The core concept lies in the use of the ortho-positioned dimethylaminomethyl group as a directing group.[1][2] In the context of a palladium-catalyzed reaction, such as the Mizoroki-Heck reaction, this directing group can chelate to the metal center, positioning it in close proximity to the C-H bond at the ortho position of the vinyl group. This directed C-H activation leads to the formation of a palladacycle intermediate, which can then react with a coupling partner to achieve ortho-selective C-C bond formation.[3][4]
The primary advantage of this approach is the high degree of regioselectivity it offers, overcoming the typical electronic directing effects of the vinyl group which would favor para-substitution.[5][6] However, the practical application of N,N-Dimethyl-1-(2-vinylphenyl)methanamine may be limited by its commercial availability and the potential for the amine group to act as a ligand, influencing the catalytic activity in unforeseen ways.
Caption: Generalized catalytic cycle for directed ortho-C-H functionalization.
A Comparative Analysis of Alternative Strategies
The quest for efficient ortho-functionalization has led to the development of various alternative strategies. These can be broadly categorized into:
-
Alternative Directing Groups: Employing different ortho-substituents that can also direct metalation.
-
Transient Directing Groups: Utilizing a directing group that is installed and removed in a single pot.
-
Alternative Substrates and Reaction Pathways: Using different starting materials that inherently favor the desired substitution pattern.
Alternative ortho-Directing Groups on a Styrene Scaffold
A variety of functional groups can serve as effective ortho-directing groups in palladium-catalyzed reactions. The choice of directing group can influence reaction conditions, catalyst loading, and substrate scope.
| Directing Group | Representative Substrate | Key Advantages | Potential Limitations |
| Amide | 2-Vinyl-N-phenylbenzamide | Robust, well-established directing group. | May require harsher conditions for removal. |
| Pyridyl | 2-(2-vinylphenyl)pyridine | Strong chelating ability, often leading to high efficiency. | Can be more complex to synthesize. |
| Carboxylic Acid | 2-Vinylbenzoic acid | Can be traceless under certain conditions.[1] | Decarboxylation can be a competing pathway. |
| Silanol | (2-Vinylphenyl)diisopropylsilanol | Removable under mild conditions.[3] | The silicon-containing group adds steric bulk. |
Experimental Insight: In a comparative study of directing groups for the Pd(II)-catalyzed oxidative Heck-type reaction of arenes, silanol was shown to be an effective and readily removable directing group, offering a powerful approach for the synthesis of ortho-alkenyl-substituted alkylarenes.[3]
Transient Directing Groups: An Economical Approach
A more advanced strategy involves the use of transient directing groups.[7] This approach avoids the need for separate protection and deprotection steps, improving the overall efficiency of the synthesis. For instance, a commercially available amino acid can be used to form an imine in situ with an aldehyde substrate. This transient imine then directs the catalytic functionalization before being hydrolyzed to regenerate the aldehyde product.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N,N-Dimethyl-1-(2-vinylphenyl)methanamine, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Characterization and Risk Assessment
Understanding the intrinsic hazards of N,N-Dimethyl-1-(2-vinylphenyl)methanamine is the foundation of its safe handling and disposal. Based on data from its para-isomer, the compound is classified with several key hazards.[]
GHS Hazard Statements:
-
H315: Causes skin irritation.[]
-
H319: Causes serious eye irritation.[]
-
H335: May cause respiratory irritation.[]
These classifications necessitate a cautious approach. The presence of a tertiary amine group and a reactive vinyl group informs the potential for hazardous reactions if handled improperly.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Nitrile rubber gloves, lab coat, full-length pants, closed-toe shoes. |
| Serious Eye Irritation | H319 | Chemical safety goggles or a face shield.[2] |
| Respiratory Irritation | H335 | Use only in a well-ventilated area or a certified chemical fume hood.[2] |
The causality behind these PPE choices is direct: nitrile gloves provide a robust barrier against skin absorption and irritation.[2] Safety goggles are non-negotiable to prevent irreversible eye damage from splashes.[2] Working within a fume hood mitigates the risk of inhaling vapors, which can irritate the respiratory tract.
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The disposal of any laboratory chemical is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3] This establishes a "cradle-to-grave" responsibility for all generators of hazardous waste.[3]
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the disposal of N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
Protocol 1: Waste Collection and Storage
-
Container Selection: Designate a specific, leak-proof container for the collection of N,N-Dimethyl-1-(2-vinylphenyl)methanamine waste. This container must be chemically compatible; high-density polyethylene (HDPE) or glass is recommended. Do not use containers that previously held incompatible chemicals. Acids and bases should not be stored in metal containers.
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "N,N-Dimethyl-1-(2-vinylphenyl)methanamine"
-
A clear indication of the hazards (e.g., "Irritant," "Handle with Care")
-
The date when the first drop of waste was added (Accumulation Start Date).
-
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[4] The storage area must be well-ventilated, and the container should be placed in secondary containment to prevent spills.
-
Segregation: This is a critical, self-validating step. N,N-Dimethyl-1-(2-vinylphenyl)methanamine, as a tertiary amine, is incompatible with:
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Acids: Neutralization reactions can generate significant heat.
-
Halogenated Compounds: May react vigorously.[5]
-
Isocyanates and Anhydrides: Incompatible with amines.[6] Store this waste stream away from these chemical classes to prevent dangerous reactions in the storage area.[7]
-
Protocol 2: Spill Management
Accidents happen, but a prepared response is a cornerstone of a trustworthy safety system.
-
Evacuate and Ventilate: Alert personnel in the immediate area. Ensure adequate ventilation. If the spill is large, evacuate the laboratory.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. For larger spills, a respirator may be necessary.
-
Contain the Spill: Use a spill absorbent material like vermiculite or sand to dike the area and prevent spreading.
-
Absorb and Collect: Gently cover and absorb the spilled liquid with the inert material. Once absorbed, carefully scoop the material into a designated hazardous waste container. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The collected spill debris must be disposed of as hazardous waste, following the same procedures as the liquid waste.
Part 3: Final Disposal and Regulatory Compliance
N,N-Dimethyl-1-(2-vinylphenyl)methanamine is not found on the EPA's F, K, P, or U lists of specified hazardous wastes.[8][9][10][11] Therefore, it must be characterized based on its properties.
-
Ignitability (D001): The flash point of the 4-vinylphenyl isomer is 77.3°C (171.1°F). This is above the 60°C (140°F) threshold, so it is not considered an ignitable waste.[10]
-
Corrosivity (D002): As an amine, it is not a strong acid or base and is not expected to be corrosive.[10]
-
Reactivity (D003): The compound is stable under normal conditions and does not meet the criteria for reactivity.[10]
-
Toxicity: While not listed for a specific toxicity characteristic code (D004-D043), its known hazards as a skin, eye, and respiratory irritant require it to be treated as a hazardous waste.[][10]
The final disposition of this waste must be handled by a licensed hazardous waste disposal company.
Primary Disposal Method: Incineration
The most effective and environmentally sound method for disposing of this organic compound is high-temperature incineration at an EPA-permitted facility.[12] This process ensures the complete destruction of the molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. This is vastly preferable to landfilling, which poses a risk of environmental contamination.[12]
Recycling and Recovery
While not yet common for this specific chemical, advanced recycling technologies are emerging for related materials like polystyrene.[13] These processes, such as chemical recycling, can break down polymers into their constituent monomers, which can then be reused.[13][14] As circular economy principles become more integrated into chemical manufacturing, such options may become viable in the future.
By adhering to this comprehensive disposal plan, from the moment waste is generated to its final destruction, researchers can ensure they are operating safely, ethically, and in full compliance with environmental regulations, building a foundation of trust in their laboratory's operational integrity.
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- N,N-Dimethyl-1-(4-vinylphenyl)methanamine,98% (stabilized with TBC). Sigma-Aldrich.
- CAS 50976-17-5 N,N-Dimethyl(vinylbenzyl)amine. BOC Sciences.
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- N,N-Dimethyl-1,4-phenylenediamine - SAFETY D
- Decontamination of polystyrene.
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Personal protective equipment for handling N,N-Dimethyl-1-(2-vinylphenyl)methanamine
A Strategic Guide to the Safe Handling of N,N-Dimethyl-1-(2-vinylphenyl)methanamine
This guide provides essential safety and logistical information for the handling and disposal of N,N-Dimethyl-1-(2-vinylphenyl)methanamine. As a substituted styrene derivative and an aromatic amine, this compound necessitates rigorous adherence to safety protocols to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles for similar chemical classes.
Due to the absence of a specific Safety Data Sheet (SDS) for N,N-Dimethyl-1-(2-vinylphenyl)methanamine, the following recommendations are synthesized from data on structurally analogous compounds, including N,N-Dimethyl-1-(4-vinylphenyl)methanamine and N,N-dimethyl-p-phenylenediamine, as well as general safety guidelines for handling styrenes.
Hazard Analysis: Understanding the Risks
N,N-Dimethyl-1-(2-vinylphenyl)methanamine combines the chemical properties of a vinylarene (similar to styrene) and a tertiary aromatic amine. This dual functionality suggests a hazard profile that includes:
-
Skin and Eye Irritation: Aromatic amines and styrene derivatives are known to cause skin and eye irritation.[1][2][3] Prolonged contact may lead to more severe reactions.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the respiratory system.[1][2][3]
-
Allergic Skin Reaction (Sensitization): Some individuals may develop an allergic skin reaction after exposure.[1][2]
-
Potential for Toxicity: Related compounds are harmful if swallowed, in contact with skin, or if inhaled.[1][4] Systemic effects on the central nervous system have been noted for similar chemicals.[2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to ensure personal safety. The following table outlines the recommended PPE for handling N,N-Dimethyl-1-(2-vinylphenyl)methanamine.
| Body Part | Recommended Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and potential absorption or irritation.[1][5] |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and aerosols.[1][5] |
| Body | Laboratory coat. | To protect skin and personal clothing from contamination.[6] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or dusts/aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1][5][7] | To minimize inhalation of potentially harmful vapors or aerosols.[1][5] |
Operational Workflow for Safe Handling
Adherence to a strict operational workflow minimizes the risk of exposure and ensures a safe laboratory environment.
Preparation and Handling
-
Engineering Controls: Always handle N,N-Dimethyl-1-(2-vinylphenyl)methanamine in a certified chemical fume hood to control vapor exposure.[1][4]
-
Personal Protective Equipment (PPE) Check: Before handling, don all required PPE as outlined in the table above.
-
Material Dispensing: Dispense the chemical carefully to avoid generating dust or aerosols. Use appropriate tools (e.g., spatula, syringe) for transfer.
-
Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][2] The compound may be sensitive to air and light, so storage under an inert atmosphere is advisable.[1]
Experimental Procedure
The following diagram illustrates the logical flow for safely incorporating N,N-Dimethyl-1-(2-vinylphenyl)methanamine into an experimental procedure.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
